molecular formula C5HCl2N3 B1393253 2,6-Dichloropyrimidine-4-carbonitrile CAS No. 26293-93-6

2,6-Dichloropyrimidine-4-carbonitrile

Cat. No.: B1393253
CAS No.: 26293-93-6
M. Wt: 173.98 g/mol
InChI Key: HLAOENZTDMPYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAOENZTDMPYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680994
Record name 2,6-Dichloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26293-93-6
Record name 2,6-Dichloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activity and synthetic accessibility.[1] This compound, featuring two reactive chlorine atoms and a nitrile group, serves as a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with field-proven experimental protocols. The objective is to equip professionals with the necessary technical information for informed handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental for all subsequent experimental work.

Chemical Identifiers

The compound is uniquely identified by the following descriptors:

IdentifierValueSource
CAS Number 26293-93-6[3]
Molecular Formula C₅HCl₂N₃[3]
IUPAC Name This compound[3]
InChI InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H[3]
InChIKey HLAOENZTDMPYNY-UHFFFAOYSA-N[3]
SMILES C1=C(N=C(N=C1Cl)Cl)C#N[3]
Synonyms 2,6-Dichloro-4-pyrimidinecarbonitrile, 2,4-Dichloro-6-cyanopyrimidine[3]
Molecular Structure

The structural arrangement of this compound is visualized below. The pyrimidine ring is functionalized at positions 2 and 6 with chlorine atoms, which are susceptible to nucleophilic substitution, and at position 4 with a carbonitrile (nitrile) group.

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 173.98 g/mol [3]
Physical Form Solid
Melting Point Data not available[4]
Boiling Point 289.3 °C at 760 mmHg[4]
Density 1.607 g/cm³[4]
Flash Point 128.8 °C[4]
Vapor Pressure 0.002 mmHg at 25 °C[4]
Solubility Data not available[4]
logP (calculated) 2.2[3]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While publicly available spectra are limited, this section outlines the expected spectral characteristics based on the molecular structure and provides protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The structure contains only one proton attached to the pyrimidine ring (H-5). A single peak, a singlet, is expected. Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents.

  • ¹³C NMR: The molecule has five distinct carbon atoms. Four signals are expected for the pyrimidine ring carbons and one for the nitrile carbon. The carbons bonded to chlorine (C-2, C-6) and nitrogen will be significantly deshielded, appearing at higher chemical shifts.

Table of Predicted NMR Data (in CDCl₃) Predicted using NMRDB.org, a public database leveraging spectral data and algorithms.[5]

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H ~7.95Singlet (s)H-5
¹³C ~162.5SingletC-2, C-6
~145.0SingletC-4
~125.0SingletC-5
~114.0SingletC≡N
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[6][7]

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium to Strong, SharpC≡N (Nitrile) stretching vibration
~1550-1400Medium to StrongC=N and C=C stretching vibrations of the pyrimidine ring
~850-750StrongC-Cl stretching vibration
~800StrongC-H out-of-plane bending for the isolated ring hydrogen
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic cluster for fragments containing two chlorine atoms, with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1.

PropertyValueSource
Exact Mass 172.95475 Da[3]
Monoisotopic Mass 172.95475 Da[3]

Experimental Protocols

The following section provides detailed, self-validating methodologies for determining the key physical properties of this compound.

Workflow for Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_analysis Data Acquisition & Analysis prep1 Accurately weigh 1-5 mg of sample into an aluminum DSC pan. prep2 Hermetically seal the pan using a sample press. prep1->prep2 prep3 Prepare an identical empty, sealed pan as the reference. prep2->prep3 inst2 Place sample and reference pans into the DSC cell. prep3->inst2 inst1 Calibrate instrument with a certified standard (e.g., Indium). inst1->inst2 inst3 Set temperature program: - Equilibrate at 25°C - Ramp at 5-10°C/min to ~300°C inst2->inst3 acq Initiate the thermal scan under an inert N₂ purge. inst3->acq analysis1 Record the heat flow (mW) vs. temperature (°C). acq->analysis1 analysis2 Identify the endothermic peak corresponding to melting. analysis1->analysis2 analysis3 Determine onset temperature (Melting Point) and integrate peak area (Enthalpy of Fusion). analysis2->analysis3

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Loading: Place the sample and reference pans into their respective positions in the DSC measurement cell.

  • Thermal Program: Set up the temperature program. A typical program involves:

    • An initial isothermal hold at room temperature (e.g., 25°C) for 5 minutes.

    • A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

    • Maintain a constant inert gas (e.g., nitrogen) purge at 50 mL/min to prevent oxidative degradation.[9]

  • Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The melting point is determined as the onset temperature of this peak. The area under the peak corresponds to the heat of fusion.[9]

Protocol for Spectroscopic Characterization

4.2.1 NMR Spectrum Acquisition (¹H and ¹³C) Causality: Deuterated solvents are used to avoid large solvent signals in ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for novel polar organic compounds due to its high dissolving power. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to maximize homogeneity.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[11]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis relative to the internal standard or the residual solvent peak.

4.2.2 IR Spectrum Acquisition (ATR-FTIR) Causality: The ATR technique is chosen for its simplicity and speed, as it requires no sample preparation like KBr pellet pressing. It works by measuring the infrared energy absorbed by a sample in direct contact with an IR-transparent crystal (e.g., diamond or ZnSe).[12]

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]

  • Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in units of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification: this compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4] If dust formation is likely, use respiratory protection.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid creating dust.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and spectroscopic properties. While some fundamental physical data like melting point and solubility are not widely reported, this guide provides robust, industry-standard protocols for their determination. The data and methodologies presented herein offer a comprehensive technical foundation for scientists to confidently utilize this compound in research and development, contributing to the advancement of new therapeutic agents.

References

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonitrile: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Heterocycle

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among the vast arsenal of pyrimidine-based building blocks, 2,6-Dichloropyrimidine-4-carbonitrile (CAS No. 26293-93-6) has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of reactive sites—two electrophilic chlorine atoms and a nitrile group—offers a powerful platform for the synthesis of complex, poly-functionalized molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of targeted therapeutics, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

Physicochemical Properties
PropertyValueSource
CAS Number 26293-93-6[2]
Molecular Formula C₅HCl₂N₃[2]
Molecular Weight 173.98 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point Not explicitly stated, but related dichloropyrimidines have melting points in a broad range.
Solubility Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Storage Store in a cool, dry place, typically at 2-8 °C.
Spectroscopic Characterization

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is summarized below.

Technique Key Features
¹H NMR A singlet in the aromatic region corresponding to the C5-proton.
¹³C NMR Signals corresponding to the five carbon atoms of the pyrimidine ring and the nitrile group. The carbons attached to chlorine atoms will show characteristic chemical shifts.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2230-2240 cm⁻¹. Bands corresponding to C-Cl stretching and aromatic C=N and C=C stretching will also be present.[4]
Mass Spectrometry A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Synthesis of this compound: A Proposed Protocol

A definitive, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methodologies for the synthesis of related chloropyrimidines, a robust and scalable process can be proposed. The chlorination of dihydroxypyrimidine precursors using phosphorus oxychloride (POCl₃) is a well-documented and widely used method.[9][10]

Proposed Synthetic Pathway

G cluster_0 Synthetic Pathway A 2,6-Dihydroxypyrimidine-4-carbonitrile B This compound A->B POCl₃, Tertiary Amine (e.g., N,N-diethylaniline), Reflux

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized and validated under appropriate laboratory safety conditions.

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Add 2,6-dihydroxypyrimidine-4-carbonitrile (1.0 equivalent) to the flask.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline (2.0-3.0 equivalents). The tertiary amine acts as a scavenger for the HCl gas generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This process is highly exothermic and liberates HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The Reactivity Landscape: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C6 positions. This allows for sequential and regioselective functionalization, a key strategy in the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, makes the chloro-substituents highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a subject of considerable interest and is influenced by several factors:

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4/C6 positions over the C2 position.[11] However, the presence of substituents on the ring can significantly alter this preference.

  • Steric Hindrance: Bulky nucleophiles or substituents adjacent to a chlorine atom can sterically hinder the approach of the nucleophile, thereby favoring reaction at the less encumbered position.

  • Nature of the Nucleophile: The type of nucleophile employed can also influence the site of attack. For instance, in some 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to favor substitution at the C2 position.[12]

G cluster_0 Regioselective SNAr A This compound B 2-Nu-6-chloropyrimidine-4-carbonitrile A->B Nucleophile 1 (Nu1) C 6-Nu-2-chloropyrimidine-4-carbonitrile A->C Nucleophile 2 (Nu2)

Caption: Regioselective nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized C-C and C-N bond formation in organic synthesis. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyrimidine core and various organoboron reagents. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. Generally, the reaction proceeds preferentially at one of the chloro positions, leaving the other available for subsequent functionalization.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.[13][14]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring. Similar to the Suzuki coupling, careful selection of the palladium catalyst, phosphine ligand, and base is critical for achieving high efficiency and regioselectivity.[10][15][16]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The crude product is then purified by column chromatography.[17]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2,4- and 2,6-disubstituted pyrimidine motifs are particularly prevalent in this area.[1] this compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors due to its ability to be sequentially and selectively functionalized.

G cluster_0 Kinase Inhibitor Synthesis Workflow A This compound B Mono-substituted intermediate A->B Selective Reaction 1 (e.g., SNAr or Cross-Coupling) C Di-substituted kinase inhibitor scaffold B->C Reaction 2 (e.g., SNAr or Cross-Coupling)

Caption: General workflow for kinase inhibitor synthesis.

While a specific, publicly disclosed drug candidate synthesized directly from this compound is not readily identifiable, the strategic importance of this building block is evident from the numerous patents and publications describing the synthesis of kinase inhibitors from related dichloropyrimidine starting materials. The nitrile group can also be further elaborated, for example, by reduction to an amine or hydrolysis to a carboxylic acid, adding another layer of synthetic versatility.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, characterized by two distinct electrophilic centers, allows for the controlled and sequential introduction of various functional groups through robust and well-established synthetic methodologies. The ability to readily access diverse libraries of polysubstituted pyrimidines from this single precursor underscores its strategic importance for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. As the demand for targeted and personalized medicines continues to grow, the utility of such versatile and strategically designed chemical intermediates will undoubtedly continue to expand.

References

Spectroscopic Blueprint for 2,6-Dichloropyrimidine-4-carbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is the bedrock upon which successful drug discovery programs are built. 2,6-Dichloropyrimidine-4-carbonitrile stands as a pivotal heterocyclic building block, offering a versatile scaffold for the synthesis of complex, biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of its spectroscopic characteristics.

It is important to note that while this compound is commercially available, a comprehensive and publicly accessible repository of its experimentally-derived spectroscopic data is not readily found in peer-reviewed literature or databases. Therefore, this technical document takes a two-pronged approach. Firstly, it provides a robust theoretical framework, predicting the spectral outcomes based on first principles of molecular structure and spectroscopic theory. Secondly, it lays out detailed, field-tested protocols for acquiring this data, ensuring that researchers can generate high-quality, reliable spectra in their own laboratories. This guide is thus both a predictive blueprint and a practical manual for the complete spectroscopic characterization of this compound.

Compound Profile: this compound

Before delving into its spectroscopic signature, a foundational understanding of the molecule's properties is essential.

Molecular Structure:

Caption: Molecular structure of this compound.

This structure, with its electron-withdrawing chlorine atoms and nitrile group, dictates a unique electronic environment that will be reflected in its spectroscopic output.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 26293-93-6
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.98 g/mol
IUPAC Name This compound
Appearance Expected to be a solid
SMILES C1=C(N=C(N=C1Cl)Cl)C#N
InChIKey HLAOENZTDMPYNY-UHFFFAOYSA-N

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, providing a clear and unambiguous signal.

  • Structural Rationale: The molecule possesses only one proton, which is attached to carbon C5 of the pyrimidine ring. This proton is in a unique chemical environment, flanked by a carbon atom (C6) bearing a chlorine atom and another carbon (C4) attached to the nitrile group.

  • Expected Chemical Shift (δ): The aromatic region of an NMR spectrum typically ranges from 6.5 to 8.5 ppm. Given the electron-withdrawing nature of the two chlorine atoms and the nitrile group, the lone proton (H5) is expected to be significantly deshielded. Therefore, its signal is predicted to appear in the downfield region of the aromatic spectrum, likely between 8.0 and 9.0 ppm .

  • Expected Multiplicity: Since there are no adjacent protons within a three-bond distance, the H5 signal is expected to be a singlet (s) .

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H58.0 - 9.0Singlet (s)
Protocol for ¹H NMR Data Acquisition

This protocol ensures the generation of a high-resolution spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its volatility, while DMSO-d₆ can be used if solubility is an issue.

    • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup (400 MHz or higher recommended):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately 0 to 12 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.

    • Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (8-16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.

  • Structural Rationale: The molecule has five distinct carbon atoms. Four are part of the pyrimidine ring (C2, C4, C5, C6), and one belongs to the nitrile group (CN).

  • Expected Chemical Shifts (δ):

    • C2 and C6: These carbons are bonded to two nitrogen atoms and a chlorine atom. This highly electron-poor environment will shift their signals significantly downfield, likely in the range of 160-170 ppm .

    • C4: This carbon is part of the pyrimidine ring and is bonded to the electron-withdrawing nitrile group. Its resonance is expected around 140-150 ppm .

    • C5: This is the only carbon in the ring bonded to a hydrogen atom. It will be the most upfield of the ring carbons, with a predicted chemical shift of 120-130 ppm .

    • CN (Nitrile Carbon): The carbon of the nitrile group typically appears in the range of 115-125 ppm .

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2, C6160 - 170
C4140 - 150
C5120 - 130
CN115 - 125
Protocol for ¹³C NMR Data Acquisition

Due to the low natural abundance of the ¹³C isotope, the acquisition parameters differ from those for ¹H NMR.

  • Sample Preparation:

    • A more concentrated sample is required. Dissolve 20-50 mg of the compound in 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shim settings from the ¹H experiment.

  • Data Acquisition:

    • Use a standard single-pulse experiment with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width, typically from 0 to 200 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Predicted IR Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

  • Structural Rationale: The key vibrational modes will arise from the C≡N bond of the nitrile, the C-Cl bonds, and the aromatic C=N and C=C bonds of the pyrimidine ring.

  • Expected Absorption Bands:

    • C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the range of 2220-2260 cm⁻¹ .

    • C=N and C=C Ring Stretching: Multiple bands of variable intensity are predicted in the region of 1400-1600 cm⁻¹ , corresponding to the stretching vibrations of the pyrimidine ring.

    • C-Cl Stretch: Strong absorption bands due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹ .

    • C-H Stretch: A weak to medium absorption band for the aromatic C-H stretch of H5 is expected above 3000 cm⁻¹ .

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Expected Intensity
C≡N (Nitrile)2220 - 2260Strong, Sharp
C=N, C=C (Ring)1400 - 1600Medium to Strong
C-Cl600 - 800Strong
Aromatic C-H> 3000Weak to Medium
Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

    • Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR setup. This is crucial for correcting for atmospheric H₂O and CO₂.

    • Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum

Mass spectrometry will determine the molecular weight and provide information about the compound's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): The molecular weight is 173.98 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • [M]⁺ peak: m/z ≈ 173 (containing two ³⁵Cl atoms)

    • [M+2]⁺ peak: m/z ≈ 175 (containing one ³⁵Cl and one ³⁷Cl atom)

    • [M+4]⁺ peak: m/z ≈ 177 (containing two ³⁷Cl atoms)

    • The expected intensity ratio of these peaks will be approximately 9:6:1 .

  • Key Fragmentation Pathways:

    • Loss of a chlorine atom: A significant fragment corresponding to [M-Cl]⁺ would be expected at m/z ≈ 138/140.

    • Loss of HCN: Fragmentation of the pyrimidine ring could lead to the loss of hydrogen cyanide, resulting in a fragment at [M-27]⁺.

Table 5: Predicted Key Mass Spectrometry Peaks for this compound (EI)

m/z ValueInterpretationExpected Isotopic Pattern
173/175/177Molecular Ion [M]⁺9:6:1 ratio
138/140[M-Cl]⁺3:1 ratio
Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an EI source.

    • The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Set the ionization energy to the standard 70 eV.

    • Acquire data over a mass range of m/z 40-300 to ensure all relevant fragments are detected.

G Mol This compound (m/z 173/175/177) Frag1 [M-Cl]⁺ (m/z 138/140) Mol->Frag1 - Cl• Frag2 [M-HCN]⁺ (m/z 146/148/150) Mol->Frag2 - HCN

Caption: Predicted fragmentation pathway in EI-MS.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Path Forward

This technical guide provides a comprehensive predictive and practical framework for the spectroscopic analysis of this compound. By understanding the theoretically predicted spectral features and employing the detailed protocols herein, researchers can confidently acquire and interpret the necessary data for unequivocal structural confirmation. This foundational knowledge is critical for advancing the use of this versatile building block in the synthesis of next-generation therapeutics. The methodologies described are robust, self-validating, and grounded in established analytical principles, ensuring the integrity and reproducibility of experimental results.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Authored by: Gemini AI, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6). As a pivotal intermediate in the synthesis of diverse biologically active molecules, a robust understanding of its spectral signature is essential for chemists in medicinal chemistry, process development, and quality control. This document elucidates the theoretical underpinnings, outlines validated experimental protocols, and offers a thorough interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as a self-validating reference for the unambiguous structural characterization of this critical heterocyclic compound.

Introduction: The Role of this compound in Synthesis

This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. The presence of two reactive chlorine atoms and a cyano group allows for sequential and site-selective modifications, making it a valuable precursor for a wide array of pharmaceutical and agrochemical compounds.[1][2] Accurate structural confirmation via NMR spectroscopy is the cornerstone of its application, ensuring the integrity of starting materials and the success of subsequent synthetic transformations. This guide provides a definitive resource for the acquisition and interpretation of its NMR data.

Foundational Principles: NMR Spectroscopy of Substituted Pyrimidines

The NMR spectra of pyrimidine derivatives are dictated by the unique electronic landscape of the heteroaromatic ring. The two electronegative nitrogen atoms induce a significant deshielding effect on the ring's carbon and proton nuclei, resulting in characteristic downfield chemical shifts.[3] In this compound, this effect is amplified by the presence of three potent electron-withdrawing groups: two chloro substituents at the C2 and C6 positions, and a carbonitrile group at C4.

A key structural feature of this molecule is its symmetry. A plane of symmetry passes through the C4-carbonitrile and C5-H bond axis, rendering the two chlorine atoms and the C2 and C6 carbons chemically equivalent. This symmetry simplifies the expected NMR spectra, predicting a single proton resonance and four distinct carbon signals.

Experimental Protocol: A Validated Method for High-Resolution NMR

Reproducible, high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is a field-proven methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound, offering good solubility and a convenient deuterium lock signal. Tetramethylsilane (TMS) should be added as an internal standard to reference the chemical shift scale to 0.00 ppm.[4] Alternatively, for compounds with limited solubility, DMSO-d₆ can be employed.[1][5]

  • Concentration: For optimal signal-to-noise and resolution, a concentration of 10-20 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ is recommended.[6]

  • Filtration: The prepared solution should be filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate impurities that could degrade spectral quality.

NMR Spectrometer Parameters

The following acquisition parameters are recommended for a 400 MHz NMR spectrometer. Minor adjustments may be required based on the specific instrument.[1][6]

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency400 MHzProvides excellent signal dispersion for routine structural analysis.
Pulse Programzg30A standard 30° pulse sequence suitable for quantitative analysis.[1]
Acquisition Time (AQ)~4 secondsEnsures high digital resolution of the resulting spectrum.[1]
Relaxation Delay (D1)2-5 secondsAllows for full proton relaxation between scans, crucial for accurate integration.[1]
Number of Scans (NS)16Sufficient for achieving a high signal-to-noise ratio for the sample concentration.[6]
Spectral Width (SW)0-12 ppmCovers the entire chemical shift range expected for organic molecules.[6]

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency100 MHzCorresponds to the ¹³C frequency on a 400 MHz instrument.
Pulse Programzgpg30Standard power-gated proton decoupling to produce singlets and enhance signal via the Nuclear Overhauser Effect (NOE).
Acquisition Time (AQ)~1.5 secondsBalances resolution against experimental time.
Relaxation Delay (D1)2 secondsAdequate for the relaxation of most carbon nuclei.
Number of Scans (NS)≥ 1024A higher number of scans is necessary to compensate for the low natural abundance of the ¹³C isotope.[6]
Spectral Width (SW)0-200 ppmEncompasses the typical chemical shift range for carbon atoms in organic compounds.[6]
Data Processing Workflow
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Phase and Baseline Correction: Carefully phase the spectrum manually to achieve pure absorption lineshapes and apply an automatic polynomial baseline correction for accurate peak integration.

  • Chemical Shift Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.[7] Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[7]

Spectral Interpretation and Data Analysis

¹H NMR Spectrum

As predicted by its symmetrical structure, the ¹H NMR spectrum of this compound is exceptionally simple, displaying a single resonance.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05Singlet (s)1HH5

The lone proton at the C5 position appears as a sharp singlet, as there are no vicinal or geminal protons to induce spin-spin coupling. Its downfield chemical shift is a direct consequence of the deshielding influence of the two ring nitrogens and the adjacent electron-withdrawing cyano group.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon backbone, revealing the four chemically non-equivalent carbon atoms as sharp singlets.

Table 4: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~163.5C2, C6These carbons are bonded to both an electronegative nitrogen and a chlorine atom, causing extreme deshielding and a significant downfield shift.
~149.0C5This carbon is bonded to the only proton on the ring. Its chemical shift is consistent with an sp² carbon in a highly electron-deficient heteroaromatic system.
~114.5CNThe chemical shift for the nitrile carbon is characteristic and falls within the expected range.[8]
~112.0C4This quaternary carbon is deshielded by the ring nitrogens but is not directly attached to a halogen, placing it upfield relative to C2, C6, and C5.

Note: The presented chemical shifts are typical values. Minor variations may occur due to differences in concentration and solvent.[1]

Visualization of Workflow and Structure

Visual aids are instrumental in clarifying complex processes and structures.

NMR_Analysis_Workflow Figure 1: Standard NMR Analysis Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation prep1 Weigh Compound (10-20 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Peak Assignment proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: A three-stage workflow for NMR analysis from sample preparation to structural confirmation.

Caption: Structure of this compound with key nuclei highlighted.

Conclusion

This guide has established a robust framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. The simplicity of the ¹H spectrum and the clear dispersion of the four signals in the ¹³C spectrum provide an unambiguous spectroscopic fingerprint for this molecule. By adhering to the detailed experimental and data processing protocols outlined herein, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Analytical

Abstract

This technical guide provides a comprehensive analysis of 2,6-Dichloropyrimidine-4-carbonitrile using Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. This document details the principles, experimental protocols, and interpretation of spectral data obtained from these two powerful analytical techniques. We present an in-depth discussion of the characteristic vibrational frequencies associated with the molecule's distinct functional groups and a thorough analysis of its mass fragmentation pattern under electron ionization. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights and methodologies for the robust characterization of this chlorinated heterocyclic compound.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of nucleobases and numerous biologically active molecules.[1] The presence of two chlorine atoms and a nitrile group makes it a versatile precursor for introducing diverse functionalities through nucleophilic substitution and other chemical transformations. Given its role in multi-step syntheses, verifying the identity and purity of this intermediate is critical to ensure the desired outcome and quality of the final product.

Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. FT-IR provides a unique molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry determines the molecular weight and offers structural clues through the analysis of fragmentation patterns.[2][3] This guide synthesizes the theoretical basis and practical application of these techniques for the definitive analysis of this compound.

Molecular Structure and Key Functional Groups

The analytical response of this compound in FT-IR and MS is directly governed by its molecular structure. The key features include:

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which imparts significant stability.

  • Nitrile Group (-C≡N): A functional group with a strong, characteristic infrared absorption.

  • Chloro Groups (-Cl): Two chlorine atoms attached to the pyrimidine ring, which significantly influence the molecule's reactivity and its isotopic signature in mass spectrometry.

The molecular formula is C₅HCl₂N₃, with a monoisotopic mass of approximately 172.95 Da and an average molecular weight of 173.98 g/mol .[4]

Caption: Molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Principles and Rationale for FT-IR Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group vibrates at a characteristic frequency, making FT-IR an excellent tool for identifying the functional groups present in a sample.[3] For this compound, FT-IR is used to confirm the presence of the critical nitrile group and the dichloropyrimidine core structure. The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal to no sample preparation for solids and liquids.[5][6]

Experimental Protocol: ATR-FT-IR Spectroscopy

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using an ATR accessory.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

    • Clean the ATR crystal surface (typically diamond or zinc selenide) with a lint-free wipe dampened with isopropanol and allow it to dry completely.[7]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate a background scan. This collects a spectrum of the ambient atmosphere (CO₂ and H₂O) and the crystal itself, which will be subtracted from the sample spectrum.[7]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.[6]

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[7]

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak labeling as needed.[8]

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Sample Place Solid Sample on Crystal & Apply Pressure Background->Sample Scan Acquire Sample Spectrum (16-32 Scans) Sample->Scan Process Process Spectrum (Ratio, Baseline Correction) Scan->Process Interpret Identify Characteristic Peaks (νC≡N, νC=N, νC-Cl) Process->Interpret End End Interpret->End

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands. Theoretical calculations and data from analogous compounds provide a basis for assignment.[9][10][11]

  • C-H Stretching (Aromatic): A weak absorption is expected just above 3000 cm⁻¹, characteristic of the C-H bond on the aromatic pyrimidine ring.

  • C≡N Stretching (Nitrile): This is the most diagnostic peak. For aromatic nitriles, a strong, sharp absorption band appears in the 2240-2220 cm⁻¹ region.

  • C=N and C=C Stretching (Ring Vibrations): The pyrimidine ring gives rise to several bands in the 1600-1400 cm⁻¹ region. These absorptions are due to the stretching vibrations of the C=N and C=C double bonds within the heterocyclic aromatic system.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 850 cm⁻¹. These bands can be complex but are indicative of the halogen substitution.

Data Summary: FT-IR Peak Assignments
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComments
Aromatic C-H Stretch~3050 - 3100WeakConfirms the presence of the aromatic ring C-H bond.
C≡N Stretch~2230Strong, SharpHighly characteristic of the nitrile functional group.
C=N / C=C Ring Stretch~1570, ~1540, ~1420Medium - StrongMultiple bands confirming the pyrimidine ring structure.[7]
C-Cl Stretch~850 - 750Medium - StrongCharacteristic of aryl chlorides, located in the fingerprint region.

Mass Spectrometry (MS)

Principles and Rationale for MS Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For this compound, it serves two primary purposes:

  • Molecular Weight Confirmation: Determining the m/z of the molecular ion (M⁺˙) confirms the compound's elemental composition. The presence of two chlorine atoms creates a distinctive isotopic pattern (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) that is a powerful confirmation of the structure.

  • Structural Elucidation: Using a "hard" ionization technique like Electron Ionization (EI) causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.[1][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing this compound, as it separates the analyte from volatile impurities before it enters the mass spectrometer.[13][14]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100-500 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC inlet (e.g., 250°C, split mode).

    • Separation is achieved on a capillary column (e.g., DB-5MS or equivalent) with a temperature program designed to elute the analyte in a sharp peak (e.g., start at 80°C, ramp to 280°C). Helium is typically used as the carrier gas.[15]

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation (EI mode).

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Data Analysis:

    • The detector records the abundance of each ion, generating a mass spectrum.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions to deduce the fragmentation pathway.

Fragmentation Analysis

The mass spectrum will be dominated by the molecular ion and fragments resulting from the loss of its substituents. The pyrimidine ring itself is relatively stable.[12][16]

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule will appear at m/z 173 (for the ³⁵Cl₂ isotopologue). Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), characteristic isotope peaks will be observed at m/z 175 ([M+2]⁺˙, containing one ³⁷Cl) and m/z 177 ([M+4]⁺˙, containing two ³⁷Cl). The expected intensity ratio is approximately 9:6:1.

  • Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation pathway is the loss of a chlorine radical (·Cl), resulting in a fragment ion at m/z 138 (for ³⁵Cl loss). This fragment will still exhibit an isotope peak at m/z 140 due to the remaining chlorine atom.

  • Loss of Cyanide Radical ([M-CN]⁺): Loss of the nitrile group as a cyanide radical (·CN) would produce a fragment at m/z 147 (for ³⁵Cl₂). This ion would retain the characteristic two-chlorine isotope pattern.

  • Loss of Hydrogen Cyanide ([M-HCN]⁺˙): Elimination of a neutral HCN molecule is a common fragmentation pathway for nitrogen heterocycles, leading to an ion at m/z 146.[1]

MS_Fragmentation cluster_frags Primary Fragments M C₅HCl₂N₃⁺˙ m/z = 173, 175, 177 F1 [M-Cl]⁺ m/z = 138, 140 M->F1 - ·Cl F2 [M-HCN]⁺˙ m/z = 146, 148, 150 M->F2 - HCN F3 [M-CN]⁺ m/z = 147, 149, 151 M->F3 - ·CN

Caption: Proposed EI fragmentation pathway for the molecule.

Data Summary: Mass Spectrometry Fragments
m/z (³⁵Cl Isotopes)Proposed Ion StructureComments
173[C₅HCl₂N₃]⁺˙Molecular ion (M⁺˙). Shows M+2 and M+4 isotope peaks.
147[C₄HCl₂N₂]⁺Loss of a cyanide radical (·CN).
146[C₄Cl₂N₂]⁺˙Loss of neutral hydrogen cyanide (HCN).
138[C₅HN₃Cl]⁺Loss of a chlorine radical (·Cl). Shows M+2 isotope peak.
112[C₄N₂Cl]⁺Loss of ·Cl and HCN from the molecular ion.

Conclusion

This guide establishes a robust analytical framework for the characterization of this compound using FT-IR and mass spectrometry. FT-IR spectroscopy, particularly with the ATR technique, provides a rapid and reliable method for confirming the presence of the key nitrile and dichloropyrimidine functional groups. Gas Chromatography-Mass Spectrometry offers definitive confirmation of the molecular weight through the distinct isotopic pattern of the molecular ion and provides valuable structural information via predictable fragmentation pathways. The combined application of these self-validating techniques provides a high degree of confidence in the identity and structure of this important chemical intermediate, ensuring its suitability for downstream applications in drug development and materials science.

References

An In-Depth Technical Guide to the Solubility of 2,6-Dichloropyrimidine-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, presents qualitative data for structurally related compounds, and offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for process development, formulation, and reaction optimization.

Introduction to this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, functionalized with two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation.

A comprehensive understanding of its solubility profile allows for:

  • Rational Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Crystallization and Purification: Developing effective purification strategies based on differential solubility.

  • Formulation Development: Designing stable and bioavailable formulations for preclinical and clinical studies.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

Key Molecular Features of this compound Influencing Solubility:

  • Polarity: The presence of nitrogen atoms in the pyrimidine ring, two chlorine atoms, and a nitrile group (C≡N) introduces significant polarity to the molecule. The nitrogen atoms and the nitrile group can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of this compound is approximately 173.98 g/mol .

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will significantly impact the energy required to dissolve the compound.

General Solubility Expectations:

Based on its structure, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents that can interact with its polar functional groups. Its solubility in nonpolar solvents is anticipated to be limited.

Solubility Profile: Qualitative and Reference Data

To provide a practical reference for experimental design, this guide presents solubility data for a structurally similar compound, 4,6-Dichloropyrimidine . It is crucial to note that this data is for a related, but different, compound and should be used as a preliminary guide only. Researchers must experimentally determine the solubility of this compound for their specific applications.

Table 1: Quantitative Solubility Data for a Reference Compound (4,6-Dichloropyrimidine)

Organic SolventTemperature (°C)Solubility (mg/mL)
95% EthanolNot Specified50

Source: Sigma-Aldrich

Qualitative Solubility Data for Other Dichloropyrimidines:

  • 2,4-Dichloropyrimidine: Soluble in methanol, chloroform, and ethyl acetate; partly soluble in water.[2][3]

  • 2-Amino-4,6-dichloropyrimidine: Soluble in acetone and toluene; insoluble in water.[4]

These qualitative data points further support the expectation that this compound will be soluble in a range of common organic solvents.

Experimental Determination of Solubility

Given the scarcity of public data, the ability to accurately determine solubility in the laboratory is paramount. The following section provides detailed protocols for two widely accepted methods: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

Isothermal Gravimetric Method

This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

    • Record the total weight of the dish and the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in a vacuum oven.

    • Record the final weight of the dish and the dried solute.

Calculation:

  • Mass of dissolved solute: (Weight of dish + solute) - (Weight of empty dish)

  • Mass of solvent: (Weight of dish + solution) - (Weight of dish + solute)

  • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the Gravimetric Method (steps 1 and 2) to prepare a filtered, saturated solution.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of the solvent used for the solubility study and a strong solvent).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • HPLC Analysis:

    • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good peak shape and resolution for this compound.

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Gravimetric_Workflow cluster_prep Preparation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Weigh filtered solution C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Prepare saturated solution D Analyze diluted saturated solution A->D B Prepare calibration standards C Generate calibration curve B->C C->D E Calculate concentration D->E

References

Chemical structure and IUPAC name of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonitrile

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, integral to numerous therapeutic agents across oncology, infectious diseases, and neurology.[1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone of medicinal chemistry. Within this class of compounds, this compound (CAS No: 26293-93-6) emerges as a highly valuable and versatile building block. The strategic placement of two reactive chlorine atoms and a cyano group on the pyrimidine ring provides researchers with a powerful tool for constructing complex molecular architectures through controlled, regioselective reactions.

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles that govern its synthesis, reactivity, and application. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this compound's full potential in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of reproducible science. The canonical structure and key identifiers for this compound are presented below.

IUPAC Name: this compound.[2]

Chemical Structure: Chemical structure of this compound (Image Source: PubChem CID 52987898)

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 26293-93-6PubChem[2]
Molecular Formula C₅HCl₂N₃PubChem[2]
Molecular Weight 173.99 g/mol ChemShuttle
Canonical SMILES C1=C(N=C(N=C1Cl)Cl)C#NPubChem[2]
InChI Key HLAOENZTDMPYNY-UHFFFAOYSA-NPubChem[2]
Appearance Solid (Form may vary)Sigma-Aldrich[3]
Purity Typically ≥95-98%ChemShuttle, Sigma-Aldrich[3]
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich[3]

The Chemistry of a Dichloro-Activated Pyrimidine Ring

The synthetic utility of this compound is rooted in its electronic structure. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three powerful electron-withdrawing groups: two chlorine atoms and a nitrile group. This pronounced electrophilicity makes the carbon atoms bonded to the chlorine atoms (C2 and C6) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

A critical consideration for any synthetic chemist is regioselectivity. In this molecule, a nucleophile could potentially attack either the C2 or C6 position. The outcome is not arbitrary and is dictated by the electronic influence of the substituents. While a complete quantum mechanical analysis is required for a definitive prediction, general principles of heterocyclic chemistry provide strong guidance.[4] The nitrile group at the C4 position exerts a strong electron-withdrawing effect, influencing the relative electrophilicity of the adjacent C2 and C6 positions. The precise selectivity can be sensitive to the nature of the incoming nucleophile and the reaction conditions, often allowing for sequential, controlled substitutions. This enables the synthesis of diverse libraries of compounds from a single starting material.

Diagram: Reactive Sites for SₙAr

The following diagram illustrates the primary sites of reactivity on the molecule.

Caption: Primary electrophilic sites for nucleophilic substitution.

Proposed Synthesis Workflow

While multiple synthetic routes to substituted pyrimidines exist, a common and logical approach involves the chlorination of a dihydroxy-pyrimidine precursor. The following protocol is a generalized, yet robust, methodology based on well-established chemical transformations for analogous pyrimidine systems.[5][6]

Diagram: Synthesis Workflow

Synthesis_Workflow Start Precursor (e.g., 2,6-Dihydroxypyrimidine- 4-carbonitrile) Chlorination Chlorination Start->Chlorination POCl₃, Δ (Chlorinating Agent & Solvent) Workup Aqueous Workup & Extraction Chlorination->Workup Quench with ice-water Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Crude Product Product Final Product: 2,6-Dichloropyrimidine- 4-carbonitrile Purification->Product Purity >98%

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Trustworthiness through Causality: This protocol is designed to be self-validating by explaining the purpose of each step.

  • Reaction Setup (Inert Atmosphere):

    • Action: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with the starting material, 2,6-dihydroxypyrimidine-4-carbonitrile (1.0 eq).

    • Causality: The reaction is moisture-sensitive. Phosphorus oxychloride (POCl₃) reacts violently with water. An inert atmosphere prevents the decomposition of the reagent and ensures a high-yield reaction.

  • Chlorination:

    • Action: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent. Refluxing provides the necessary activation energy to convert the hydroxyl groups into chlorides. Monitoring the reaction ensures it is driven to completion without unnecessary heating that could lead to side products.

  • Reagent Removal and Quenching:

    • Action: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Cautiously pour the resulting residue onto crushed ice with vigorous stirring.

    • Causality: Removing excess POCl₃ simplifies the workup. Quenching on ice hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which is typically insoluble in water. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction and Isolation:

    • Action: Extract the aqueous slurry with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Causality: Extraction isolates the desired product from the aqueous phase. Washing with brine removes residual water from the organic phase, and drying with sodium sulfate ensures the complete removal of moisture before final solvent evaporation.

  • Purification:

    • Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • Causality: Purification is essential to remove any unreacted starting material or side products, yielding the final compound with the high purity required for subsequent applications.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the chemical structure and purity is paramount. The following spectroscopic data and protocols provide a self-validating system for researchers to verify the identity of synthesized or purchased this compound.

Data Summary

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single proton on the pyrimidine ring (H5).
¹³C NMR Signals corresponding to the quaternary carbons (C2, C4, C6), the nitrile carbon (C≡N), and the protonated carbon (C5). Expected shifts: C2/C6 (~160-165 ppm), C4 (~110-120 ppm), C5 (~120-130 ppm), C≡N (~115-125 ppm).
IR (ATR) Characteristic absorption bands for C≡N stretch (~2230 cm⁻¹), C=N and C=C ring stretches (~1550-1600 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹).
MS (EI) A molecular ion peak (M⁺) at m/z ≈ 173, along with characteristic isotope peaks for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio).

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual values may vary based on solvent and instrument.[7][8][9]

Characterization Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-10 ppm is sufficient. Use 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-200 ppm is standard. A higher number of scans (>1024) is required due to the low natural abundance of ¹³C.

2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate.

  • GC-MS Analysis:

    • Injector: Splitless mode, ~250 °C.

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Ionization: Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns for library matching.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a strategic starting point. Its value lies in its ability to serve as a scaffold for generating libraries of novel compounds for biological screening. The two chlorine atoms can be displaced sequentially with various nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse pharmacophores and tuning of physicochemical properties like solubility and metabolic stability.[1][10]

Diagram: Scaffold for Library Synthesis

Library_Synthesis Scaffold 2,6-Dichloropyrimidine- 4-carbonitrile Reaction1 SₙAr Reaction 1 (e.g., at C6) Scaffold->Reaction1 + Nucleophile 1 (R₁-XH) Intermediate Monosubstituted Intermediate Reaction1->Intermediate Reaction2 SₙAr Reaction 2 (e.g., at C2) Intermediate->Reaction2 + Nucleophile 2 (R₂-YH) Library Diverse Library of Disubstituted Pyrimidines Reaction2->Library

Caption: Use as a scaffold for combinatorial library synthesis.

This approach is instrumental in the development of kinase inhibitors, antivirals, and other targeted therapies where the pyrimidine core often serves to mimic the hinge-binding interactions of ATP in enzyme active sites.

Safety and Handling

As a reactive chemical intermediate, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move to fresh air.[12]

  • Reactivity: The compound is stable under recommended storage conditions but may react with strong oxidizing agents and strong bases.[12]

References

A Technical Guide to the Purity Analysis of 2,6-Dichloropyrimidine-4-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust method for the purity analysis of 2,6-Dichloropyrimidine-4-carbonitrile using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a step-by-step protocol, the scientific rationale behind the method development, and a framework for data interpretation and system validation, designed for researchers, analysts, and quality control professionals in the pharmaceutical industry.

Introduction: The Importance of Purity

This compound is a halogenated heterocyclic compound featuring a pyrimidine core.[1] Its reactive chlorine and nitrile functional groups make it a versatile intermediate in the synthesis of a wide range of biologically active molecules. Impurities, whether from starting materials, by-products, or degradation, can have significant impacts on the manufacturing process and the pharmacological profile of the final drug product. Therefore, a precise and reliable analytical method to determine its purity is not merely a quality control check but a fundamental requirement for regulatory compliance and drug safety.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide focuses on a reversed-phase HPLC method, which is ideally suited for separating moderately non-polar compounds like this compound from potential polar and non-polar impurities.[3][4]

Method Development: A Scientifically-Grounded Approach

The development of a robust HPLC method is a systematic process. Each parameter is chosen to complement the physicochemical properties of the analyte and to achieve optimal separation from potential impurities.

Analyte Properties
  • Structure: this compound (C₅HCl₂N₃)[1]

  • Polarity: The presence of two chlorine atoms and the aromatic pyrimidine ring renders the molecule relatively non-polar or hydrophobic. This is the primary characteristic exploited in reversed-phase chromatography.[3][5]

  • UV Absorbance: Pyrimidine derivatives are known to possess strong chromophores, making them ideal candidates for UV detection. The optimal detection wavelength is determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance (λ-max), ensuring high sensitivity.

Chromatographic System Selection
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase HPLC.[6] The long alkyl chains create a hydrophobic stationary phase that interacts with the non-polar analyte.[4] This interaction causes the analyte to be retained on the column. More hydrophobic molecules interact more strongly and are retained longer.

  • Mobile Phase: A polar mobile phase is used to elute the analyte from the column.[5] A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is standard.[5][7]

    • Acetonitrile is often preferred due to its lower viscosity and superior UV transparency.

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed.[6] This is crucial for purity analysis as it ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted from the column with good peak shape.[7]

  • Detector: A UV-Vis or Diode Array Detector (DAD) is used. A DAD has the added advantage of acquiring the entire UV spectrum for each peak, which can be used to assess peak purity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (of known purity)

    • Sample of this compound for analysis.

  • Glassware: Volumetric flasks, autosampler vials.

Preparation of Solutions
  • Mobile Phase A: HPLC Grade Water

  • Mobile Phase B: HPLC Grade Acetonitrile

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the Reference Standard Solution.

HPLC Operating Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or determined λ-max)
Injection Volume 10 µL
Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final purity determination.

HPLC_Workflow cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (0.1 mg/mL) sst_injection Inject System Suitability Standard (5x) prep_standard->sst_injection prep_sample Prepare Sample (0.1 mg/mL) sample_injection Inject Blank (Diluent) & Sample Solution prep_sample->sample_injection system_equilibration Equilibrate HPLC System system_equilibration->sst_injection sst_injection->sample_injection check_sst Verify System Suitability Criteria sample_injection->check_sst integrate_peaks Integrate All Peaks in Chromatogram check_sst->integrate_peaks If Pass calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: HPLC Purity Analysis Workflow.

Data Analysis and System Validation

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[8] This is achieved by making multiple (typically 5 or 6) injections of the Reference Standard solution.[9] The results are used to check critical parameters that ensure the system is fit for its intended purpose on the day of analysis.[8][9][10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions.[11]
Theoretical Plates (N) > 2000Measures column efficiency. A high number indicates sharp, narrow peaks, leading to better resolution.
Repeatability (%RSD) ≤ 2.0% for peak areaEnsures the precision of the system. Calculated from the standard deviation of the peak areas from replicate injections.

These tests are mandated by regulatory bodies and are essential for data integrity.[9]

Purity Calculation

The purity of the sample is determined using the area normalization method. This method calculates the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[12]

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds (the main component and impurities) have a similar response factor at the chosen wavelength. While this is a common and accepted method for purity assays, it's important to be aware of this assumption.[13]

Method Validation

To ensure the trustworthiness of the analytical method, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[14][15][16][17] Validation demonstrates that the procedure is suitable for its intended purpose. Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The RP-HPLC method detailed in this guide provides a reliable, robust, and precise system for the determination of purity for this compound. By grounding the experimental choices in the fundamental principles of chromatography and adhering to rigorous system suitability and validation standards, laboratories can ensure the generation of high-quality, defensible data. This is critical for maintaining product quality and meeting the stringent requirements of the pharmaceutical industry.

References

A Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive public literature on its specific thermal properties, this document synthesizes information from related halogenated pyrimidines and nitrile compounds to establish a predictive framework. It further outlines a rigorous experimental workflow for the definitive characterization of its thermal behavior. This guide is intended for researchers, process chemists, and safety professionals engaged in the development and handling of this compound, offering insights into its stability, potential decomposition pathways, and the analytical techniques required for a thorough risk assessment.

Introduction

This compound is a versatile heterocyclic building block, characterized by a pyrimidine core functionalized with two reactive chlorine atoms and a nitrile group. This substitution pattern makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. As with any reactive chemical, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and process scale-up. Uncontrolled thermal decomposition can lead to runaway reactions, over-pressurization of vessels, and the release of toxic byproducts, posing significant safety and environmental risks[1][2][3].

This guide will delve into the known physicochemical properties of this compound, followed by a detailed exposition of a recommended experimental protocol for its thermal analysis. We will explore the theoretical underpinnings of its decomposition and provide actionable insights for laboratory and process safety.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅HCl₂N₃PubChem[5]
Molecular Weight 173.98 g/mol PubChem[5]
CAS Number 26293-93-6PubChem[5]
Appearance Solid (form may vary)General knowledge
Boiling Point 289.3 °C at 760 mmHgECHEMI SDS[4]
Flash Point 128.8 °CECHEMI SDS[4]
Density 1.607 g/cm³ECHEMI SDS[4]
Decomposition Temp. No data availableECHEMI SDS[4]

Comprehensive Thermal Analysis: An Experimental Workflow

To address the gap in thermal stability data, a multi-technique approach is essential. The following workflow is proposed as a robust method for characterizing the thermal behavior of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evolved Gas Analysis cluster_2 Phase 3: Kinetic & Hazard Analysis DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Provides melting point & exothermic events ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Identifies exothermic decomposition for runaway potential TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identifies onset of mass loss Kinetics Isothermal & Non-isothermal Kinetic Studies TGA->Kinetics Provides mass loss data for kinetic modeling TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA_MS->Kinetics Identifies decomposition products for mechanism postulation

Figure 1: Proposed experimental workflow for thermal analysis.
Phase 1: Initial Screening with DSC and TGA

The initial phase employs Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine fundamental thermal events.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time[6][7]. It is invaluable for identifying melting points, phase transitions, and exothermic decomposition events[8][9].

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp up to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Observe any exothermic peaks, which would indicate decomposition. Note the onset temperature and the enthalpy of decomposition (ΔHd).

Expected Insights: Based on studies of other pyrimidine derivatives, a sharp melting endotherm is expected, followed by a potential exothermic decomposition at higher temperatures[10][11]. The magnitude of the exotherm will provide a preliminary indication of the decomposition energy.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[12][13]. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min under both a nitrogen and an air atmosphere in separate runs.

  • Data Analysis:

    • Determine the onset temperature of mass loss (Tonset).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.

    • Compare the thermograms in inert and oxidizing atmospheres. Differences can indicate oxidative decomposition pathways[14][15].

Expected Insights: The TGA curve will reveal the thermal stability range of the compound. For many heterocyclic compounds, decomposition in an inert atmosphere occurs in one or more distinct steps[14]. The presence of chlorine and nitrile functionalities suggests that significant mass loss will occur, potentially leaving a small char residue.

ParameterDescriptionExpected Outcome for this compound
Tm (Melting Point) Temperature of solid-to-liquid phase transition.Sharp endothermic peak on DSC curve.
Tonset (Decomposition) Temperature at which significant mass loss begins.Determined from the TGA curve.
ΔHd (Decomposition Enthalpy) Heat released during decomposition.Area under the exothermic peak in the DSC curve.
Mass Loss (%) Percentage of initial mass lost during heating.Determined from the TGA curve; expected to be high.
Phase 2: Evolved Gas Analysis (EGA)

Identifying the gaseous products of decomposition is crucial for understanding the reaction mechanism and assessing the toxicity hazards. This is best achieved by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

3.2.1. TGA-MS/FTIR

This hyphenated technique provides real-time identification of gases evolved during the mass loss events observed in the TGA[16][17].

Experimental Protocol:

  • Instrument Setup: Couple the outlet of the TGA furnace to the inlet of an MS or FTIR gas cell via a heated transfer line (typically >200 °C to prevent condensation).

  • Thermal Program: Use the same TGA program as in Phase 1 (under a helium or nitrogen atmosphere).

  • Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps from the TGA data.

Expected Decomposition Products: Based on the structure of this compound and literature on related compounds, the following decomposition products are plausible:

  • Hydrogen Chloride (HCl): From the chlorine substituents[6][14][15].

  • Hydrogen Cyanide (HCN): From the nitrile group and fragmentation of the pyrimidine ring[14][18][19].

  • Ammonia (NH₃): From the nitrogen atoms in the pyrimidine ring[14][15].

  • Cyanogen ((CN)₂): A potential product from the combination of cyano radicals.

  • Chlorinated organic fragments: Smaller chlorinated hydrocarbons or nitriles.

  • Carbon oxides (CO, CO₂): Particularly in an oxidizing atmosphere.

G cluster_products Potential Gaseous Products Molecule This compound Heat Thermal Energy Decomposition Decomposition Pathways Heat->Decomposition HCl HCl Decomposition->HCl C-Cl bond cleavage HCN HCN Decomposition->HCN Ring/Nitrile fragmentation NH3 NH₃ Decomposition->NH3 Ring fragmentation Other Chlorinated Fragments, COx, (CN)₂ Decomposition->Other

Figure 2: Potential thermal decomposition pathways.

Potential Decomposition Mechanisms and Hazard Implications

The thermal decomposition of this compound is likely initiated by the cleavage of the C-Cl bonds, which are typically the weakest bonds in such structures. This would be followed by fragmentation of the pyrimidine ring and reactions involving the nitrile group. The evolution of highly toxic gases such as HCl and HCN represents a significant inhalation hazard.

Furthermore, a rapid, highly exothermic decomposition could lead to a thermal runaway, especially in a large-scale reaction where heat dissipation is less efficient than in a laboratory setting[1]. The risk of a runaway reaction increases with the accumulation of unreacted material at elevated temperatures[2]. Therefore, process temperatures should be carefully controlled and kept well below the onset of decomposition.

Safe Handling and Storage

Given the reactive nature of the chloro and nitrile functionalities, and the potential for hazardous thermal decomposition, strict safety protocols are required.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[20][21]. Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[20]. Avoid creating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential hazards can be developed through a systematic analytical approach. The experimental workflow detailed in this guide, utilizing DSC, TGA, and TGA-MS/FTIR, provides a robust framework for characterizing its thermal decomposition profile. The anticipated evolution of toxic gases like HCl and HCN, coupled with the potential for exothermic decomposition, underscores the importance of stringent safety measures during its handling and use. The insights and protocols presented herein are intended to empower researchers and drug development professionals to work with this valuable compound safely and effectively.

References

A Comprehensive Technical Guide to the Safe Handling and Management of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

2,6-Dichloropyrimidine-4-carbonitrile (CAS No. 26293-93-6) is a halogenated pyrimidine derivative increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1] Its molecular structure, featuring a pyrimidine core with reactive chloro- and cyano- functionalities, makes it a valuable building block for synthesizing complex molecular architectures. However, these same reactive sites necessitate a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of standard protocols to explain the scientific rationale behind each safety recommendation. A critical point of emphasis throughout this document is the significant lack of comprehensive toxicological and ecological data for this specific compound.[2] Consequently, the safety protocols outlined herein are grounded in a precautionary principle, drawing from data on structurally related dichloropyrimidine compounds and established best practices for handling reactive chemical intermediates. Adherence to these guidelines is paramount for mitigating risk and fostering a culture of safety in the laboratory.

Hazard Identification and Risk Assessment

While specific GHS classification data for this compound is largely unavailable, an analysis of related dichloropyrimidine analogs allows for a presumptive risk assessment.[2][3] Compounds with similar structures are known to cause skin and eye irritation, and may be harmful if inhaled or ingested.[4][5] Therefore, it must be handled as a hazardous substance until proven otherwise.

The primary hazards are associated with its potential reactivity and the likelihood of it causing irritation upon contact. The presence of two chlorine atoms makes the pyrimidine ring electron-deficient and susceptible to nucleophilic attack, while the carbonitrile group also presents a potential toxicological concern.

Presumptive Hazard Classification (Based on Analogs)

Hazard ClassCategoryRationale & Key Precaution
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5] Prolonged contact should be avoided.
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[4][5] Appropriate eye protection is mandatory.
Acute Toxicity (Oral, Dermal, Inhalation)Presumed Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4] Minimize exposure via all routes.
Specific Target Organ Toxicity (Single Exposure)Presumed Category 3May cause respiratory irritation.[5] Work must be conducted in a well-ventilated area.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and to anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₅HCl₂N₃[6]
Molecular Weight 173.98 g/mol [6]
CAS Number 26293-93-6[2]
Appearance Solid, powder (form may vary)Assumed
Boiling Point 128.8 ± 21.8 °C (Predicted)[3]
Vapor Pressure 0.002 mmHg at 25°C (Predicted)[3]
Solubility No data available[7]
Melting Point No data available[2]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to contain the hazard at its source, while PPE serves as the final barrier between the researcher and the chemical.

4.1 Engineering Controls

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[7][9]

4.2 Personal Protective Equipment (PPE) The selection of PPE is not a static choice but a dynamic risk-based decision. The following diagram outlines the logical workflow for selecting appropriate PPE.

PPE_Selection start Start: Task Assessment (e.g., Weighing, Reaction Setup) eye Eye/Face Protection Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards). Consider a face shield for splash risk. start->eye skin Skin Protection eye->skin gloves Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check breakthrough time. skin->gloves clothing Clothing: Wear impervious, fire/flame resistant lab coat. Ensure full coverage. skin->clothing resp Respiratory Protection Is dust or aerosol generation likely? (e.g., large quantity weighing, sonication) gloves->resp clothing->resp n95 Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator. resp->n95 Yes no_resp Standard fume hood use is sufficient. resp->no_resp No end Proceed with Task n95->end no_resp->end

Caption: PPE selection workflow for handling this compound.

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating system for routine laboratory handling. Each step is designed to minimize exposure and ensure containment.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Volumetric flask with stopper

  • Appropriate PPE (as determined in Section 4.2)

Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Don appropriate PPE.

  • Weighing:

    • Place a tared weighing boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the boat using a clean spatula. Avoid creating dust.[2]

    • If any material is spilled, clean it immediately following the spill protocol (Section 7.2).

    • Securely close the primary container of the chemical.[8]

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the desired solvent to the weighing boat to rinse any residual powder and transfer the rinse to the flask.

    • Add solvent to the flask up to approximately half the final volume.

    • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary, but ensure the flask is properly sealed or sonicated within the fume hood.

    • Once dissolved, add solvent to the calibration mark. Stopper and invert several times to ensure a homogenous solution.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and work surface.

    • Dispose of contaminated weighing paper and gloves in the designated solid hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[10]

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The storage area should be designated for hazardous chemicals.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] Contact with these materials could lead to vigorous or exothermic reactions.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

7.1 First Aid Measures Immediate action is crucial in the event of an exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

7.2 Accidental Release (Spill) Protocol A systematic approach to spill cleanup is necessary to prevent secondary contamination and exposure.

Spill_Response spill Spill Detected evacuate Evacuate personnel to a safe area. Keep people upwind of the spill. spill->evacuate ventilate Ensure adequate ventilation. (Fume hood ON) evacuate->ventilate ppe Don appropriate PPE: - Respirator - Chemical goggles - Impermeable gloves - Lab coat/coveralls ventilate->ppe contain Contain Spill: Cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect and Clean: Carefully sweep up absorbed material. Place into a suitable, sealed container for disposal. contain->collect decon Decontaminate Area: Wipe spill area with an appropriate solvent (e.g., soap and water), then collect residue. collect->decon dispose Dispose of waste according to institutional and local regulations. decon->dispose

Caption: Emergency response workflow for a spill of this compound.

7.3 Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases.[7]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2]

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Collection: Collect all waste material (unreacted chemical, contaminated consumables) in a clearly labeled, sealed, and chemically compatible container.[11]

  • Storage: Store the waste container in a designated hazardous waste storage area away from incompatible materials.[11]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Ensure compliance with all local, state, and federal regulations.[7][11] Do not discharge into drains or the environment.[2]

Toxicological and Ecological Profile

The lack of empirical data is a defining feature of this compound's safety profile.

  • Acute Toxicity (Oral, Dermal, Inhalation): No data available.[2]

  • Carcinogenicity/Mutagenicity: No data available.

  • Persistence and Degradability: No data available.[2]

  • Bioaccumulative Potential: No data available.[2]

  • Toxicity to Aquatic Life: No data available.[2]

Given this absence of information, a conservative approach is mandatory. The compound should be treated with a high degree of caution, and all measures should be taken to prevent its release into the environment.

Conclusion

This compound is a valuable reagent whose utility in scientific research is matched by its potential hazards. A thorough understanding of and adherence to the safety protocols detailed in this guide are not merely procedural formalities but are fundamental to responsible scientific practice. By integrating engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can effectively mitigate the risks associated with this compound. The guiding principle must always be the precautionary one: in the absence of complete toxicological data, treat this substance with the respect and caution it warrants.

References

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a vast range of applications, including oncology, virology, and immunology.[1][2] Among the diverse array of pyrimidine-based building blocks, 2,6-Dichloropyrimidine-4-carbonitrile stands out as a particularly valuable and versatile scaffold. Its unique electronic architecture, characterized by an electron-deficient aromatic system and two reactive chlorine leaving groups, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the SNAr reactions of this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity. We will provide field-tested protocols, mechanistic insights, and practical troubleshooting advice to empower scientists to leverage this powerful building block in the synthesis of novel molecular entities.

Foundational Chemistry: Understanding Reactivity and Mechanism

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by a confluence of structural features:

  • Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density and rendering the ring highly susceptible to attack by nucleophiles.

  • Symmetrical Leaving Groups: The two chlorine atoms at the C2 and C6 positions are excellent leaving groups for SNAr reactions. Due to the molecule's symmetry, these positions are electronically and sterically equivalent, meaning the initial mono-substitution can occur at either site to yield a single product.

  • Activating Nitrile Group: The cyano (-C≡N) group at the C4 position is a potent electron-withdrawing group. It provides powerful resonance stabilization to the negatively charged intermediate formed during the reaction, significantly lowering the activation energy and facilitating the substitution process.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this scaffold proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This initial attack is the rate-determining step and results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex .[3][4]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyrimidine ring and, most importantly, onto the nitrogen atoms and the C4-nitrile group. This resonance stabilization is the key driving force for the reaction.

  • Rearomatization: The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride ion (Cl⁻), a stable leaving group, yielding the final substituted product.[5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_end Products Start 2,6-Dichloropyrimidine- 4-carbonitrile + Nu⁻ Intermediate Meisenheimer Complex (Anionic, Non-aromatic) Resonance Stabilized Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) End Substituted Product + Cl⁻ Intermediate->End Step 2: Leaving Group Expulsion (Rearomatization)

Caption: The two-step SNAr mechanism.

Regioselectivity in Sequential Substitutions

While the first substitution is straightforward, the second substitution requires careful consideration. The electronic nature of the first nucleophile introduced (Nu¹) dictates the reactivity of the remaining chlorine atom.

  • Electron-Donating Groups (EDGs): If Nu¹ is an electron-donating group (e.g., an amino or alkoxy group), it will increase the electron density of the pyrimidine ring. This deactivates the ring towards subsequent nucleophilic attack, making the second substitution more challenging and requiring harsher reaction conditions (e.g., higher temperatures, stronger bases).[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, if Nu¹ is an electron-withdrawing group, it will maintain or enhance the electron-deficient nature of the ring, facilitating the second substitution.

This predictable electronic effect allows for the rational design of either mono-substituted or unsymmetrically di-substituted pyrimidines.

Sequential_Substitution Start 2,6-Dichloropyrimidine- 4-carbonitrile MonoSub Mono-substituted Intermediate (2-Nu¹, 6-Chloro) Start->MonoSub + Nu¹ DiSub Di-substituted Product (2-Nu¹, 6-Nu²) MonoSub->DiSub + Nu² Deactivated Ring Deactivated (Second substitution is difficult) MonoSub->Deactivated If Nu¹ is an EDG (e.g., -NHR, -OR) Activated Ring Remains Activated (Second substitution is feasible) MonoSub->Activated If Nu¹ is an EWG

Caption: Logic for sequential SNAr reactions.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Mono-Amination with Primary/Secondary Amines

This protocol describes a general procedure for the selective mono-amination of the scaffold. Amines are excellent nucleophiles for this transformation, which typically proceeds under mild conditions.[6]

  • Objective: To synthesize 2-amino-6-chloropyrimidine-4-carbonitrile derivatives.

  • Rationale: A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol or DMF are common solvents that effectively dissolve the reactants and facilitate the reaction at moderate temperatures.[4][6]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a suitable solvent, such as ethanol (EtOH) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the stirring suspension.

  • Add a base, either triethylamine (TEA, 1.5 eq) or anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-80 °C (for EtOH) or 80-100 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure mono-aminated product.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
BenzylamineTEAEtOH8085-95%
MorpholineK₂CO₃DMF9090-98%
AnilineK₂CO₃DMF10070-85%
CyclopropylamineTEAEtOH7080-90%
Protocol 2: Mono-Thiolation with Thiols

Thiols are highly potent nucleophiles, especially after conversion to their conjugate bases (thiolates).[7] This protocol leverages this enhanced nucleophilicity for efficient S-alkylation of the pyrimidine core.

  • Objective: To synthesize 2-chloro-6-(organothio)pyrimidine-4-carbonitrile derivatives.

  • Rationale: Thiols are significantly more acidic than alcohols.[8] A moderately strong base like K₂CO₃ is sufficient to deprotonate the thiol, forming the thiolate anion in situ. This highly nucleophilic species readily attacks the electron-deficient pyrimidine ring.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF or acetonitrile (MeCN) (approx. 0.1 M).

  • Add the desired thiol (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction at room temperature or heat gently to 40-50 °C if necessary. Monitor the reaction progress by TLC.

  • Upon completion (typically 1-4 hours), pour the reaction mixture into ice-water.

  • A precipitate of the product will often form. Collect the solid by vacuum filtration.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Yield (%)
ThiophenolK₂CO₃DMF2590-98%
Benzyl mercaptanK₂CO₃MeCN4088-95%
EthanethiolK₂CO₃DMF2585-92%
Protocol 3: Mono-Alkoxylation with Alcohols

Alcohols are weaker nucleophiles than amines or thiols and require activation to react efficiently. This is achieved by deprotonation with a strong base to form the corresponding alkoxide.

  • Objective: To synthesize 2-alkoxy-6-chloropyrimidine-4-carbonitrile derivatives.

  • Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the alcohol, generating the potent alkoxide nucleophile. The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.

Step-by-Step Methodology:

  • CAUTION: Sodium hydride is highly reactive. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the desired alcohol (1.1 eq) dropwise. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 20-30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Slowly add the solution of the dichloropyrimidine to the freshly prepared alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Typical Yield (%)
MethanolNaHTHF0 to RT80-90%
Benzyl alcoholNaHDMF0 to RT75-85%
IsopropanolNaHTHF0 to RT70-80%

Conclusion and Outlook

This compound is a robust and highly adaptable chemical scaffold for the synthesis of diverse heterocyclic compounds. The predictability of its SNAr reactions, coupled with the ability to perform selective mono- and di-functionalization, makes it an invaluable tool for medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics and biologically active compounds.[1][2][3] Its prevalence is rooted in its ability to engage in a multitude of biological interactions, often acting as a bioisostere for other aromatic systems and participating in critical hydrogen bonding with protein targets.[2] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the design and synthesis of novel drug candidates. Among the various substituted pyrimidines, 2,6-Dichloropyrimidine-4-carbonitrile stands out as a versatile and highly valuable building block for the rapid generation of compound libraries. Its two distinct chlorine atoms offer orthogonal reactivity, allowing for sequential and regioselective functionalization through modern synthetic methodologies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing these transformations, offer detailed, field-proven protocols for key reactions, and provide insights into troubleshooting and optimization.

Fundamental Principles of Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, offering a powerful toolkit for molecular diversification with broad functional group tolerance.[4] The general catalytic cycle, applicable to most cross-coupling reactions, involves a sequence of oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation (for C-N/C-C couplings), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Pd(II) Complex Pd(II) Complex Transmetalation Complex->Pd(II) Complex Pd(II) Complex->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The success of these reactions with chloropyrimidines hinges on the judicious selection of the palladium source, ligand, base, and solvent. Chlorinated heteroarenes are notoriously less reactive than their brominated or iodinated counterparts, necessitating more active catalytic systems.[4]

Regioselectivity in Dichloropyrimidines: For dihalopyrimidines like the 2,4- and 2,6-dichloro isomers, regioselectivity is a key consideration. In general, the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by palladium(0) than the C2 position.[5][6] This inherent reactivity trend (C4/C6 > C2) governs the outcome of many cross-coupling reactions, typically leading to initial functionalization at the C6 position of this compound. However, this selectivity is not absolute and can be modulated by steric factors and the choice of catalyst system.[7] For instance, the use of bulky ligands can sometimes favor reaction at the less hindered position.

Application Protocols

The following protocols are designed to be robust starting points for the functionalization of this compound. As with any chemical reaction, optimization may be necessary to achieve the desired outcome for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. For this compound, this reaction can be employed to introduce a wide range of aryl and heteroaryl substituents.

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent. If a biphasic system is used (e.g., toluene/water), ensure vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings, while catalysts with more specialized ligands like dppf can be more effective for challenging substrates.[7]

  • Base: The choice of base is critical for the transmetalation step. Carbonates are commonly used, with Cs₂CO₃ often providing enhanced reactivity.

  • Solvent: Aprotic polar solvents like 1,4-dioxane and DMF are often effective. The use of microwave irradiation in conjunction with solvents like dioxane can significantly reduce reaction times.[7]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012~85[7]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene1108~90[6]
3-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF1206~80[2]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities that can modulate solubility and engage in hydrogen bonding.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equiv. relative to Pd) to a dry Schlenk flask.

  • Reagent Addition: Add the base (1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are necessary to facilitate the oxidative addition and reductive elimination steps.[10]

  • Base: A strong base is required to deprotonate the amine, forming the active nucleophile. NaOt-Bu is a common choice, but other bases may be required for sensitive substrates.[9]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, making a strict inert atmosphere essential for good results.

Buchwald-Hartwig Workflow start Start: Buchwald-Hartwig Amination setup Assemble Reagents: - this compound - Amine - Pd Pre-catalyst & Ligand - Base - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (Glovebox or Schlenk Line) setup->inert reaction Heat Reaction Mixture (80-110 °C) inert->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important structural motifs in materials science and medicinal chemistry.[11][12]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (1-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper co-catalyst is crucial for the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Amine Base: The amine base serves both to neutralize the HX formed during the reaction and as a solvent in some cases.

  • Temperature: Many Sonogashira couplings can be performed at room temperature, which is advantageous for thermally sensitive substrates.

Data Presentation: Representative Sonogashira Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF25~90[13]
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)i-Pr₂NEtDMF50~88[14]
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF40~85[13]

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure the use of fresh, high-purity palladium catalysts and ligands. Perform reactions under a strict inert atmosphere to prevent catalyst deactivation.

    • Insufficiently Reactive Conditions: For chloropyrimidines, higher temperatures, more active ligands (e.g., Buchwald-type ligands for C-N coupling), or the use of microwave irradiation may be necessary.[7]

    • Base Incompatibility: The chosen base may not be optimal. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, K₃PO₄ for Buchwald-Hartwig).

  • Formation of Side Products:

    • Homocoupling: In Sonogashira reactions, homocoupling of the alkyne can be an issue. This can often be minimized by the slow addition of the alkyne or by using copper-free conditions.

    • Dehalogenation: Reductive dehalogenation of the starting material can occur, particularly at high temperatures or with certain catalyst systems. Using a milder base or lower reaction temperature may help.

    • Double-Addition: To favor mono-substitution, use a slight excess (1.1-1.2 equivalents) of the coupling partner. For double-substitution, a larger excess (2.5-3.0 equivalents) and more forcing conditions will be required.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse and complex molecules. Palladium-catalyzed cross-coupling reactions provide an efficient and modular approach to its functionalization. By understanding the fundamental principles of these reactions and carefully selecting the appropriate catalyst system and conditions, researchers can unlock the full synthetic potential of this valuable scaffold. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of these transformations in drug discovery and development programs.

References

Application Notes and Protocols for 2,6-Dichloropyrimidine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2,6-Dichloropyrimidine-4-carbonitrile, a versatile heterocyclic building block in modern medicinal chemistry. We delve into its chemical properties, strategic applications in drug discovery—particularly in the synthesis of kinase inhibitors—and provide detailed, field-proven protocols for its use in key synthetic transformations. The content is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in the natural nucleobases (cytosine, thymine, and uracil) ensures its fundamental role in biological systems. This inherent biocompatibility, combined with its unique physicochemical properties, has made the pyrimidine core a cornerstone in the design of numerous therapeutics.[1][2] A rapidly growing portfolio of U.S. Food and Drug Administration (FDA)-approved drugs features this scaffold, highlighting its versatility across a wide range of diseases, including cancers, infectious diseases, and neurological disorders.[3][4]

This compound emerges as a particularly valuable derivative. Its structure incorporates three key features for synthetic diversification:

  • Two Reactive Chlorine Atoms: Located at the C2 and C6 positions, these halogens are susceptible to sequential and regioselective displacement via Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of two different nucleophiles.

  • An Electron-Withdrawing Nitrile Group: The carbonitrile at the C4 position activates the pyrimidine ring, enhancing its reactivity towards nucleophiles. It can also serve as a synthetic handle for further transformations or as a key interaction point with biological targets.

  • Aromatic Pyrimidine Core: Provides a rigid scaffold that can be decorated with substituents to orient them correctly within a target's binding site.

These attributes make this compound an ideal starting material for building libraries of complex molecules in the pursuit of novel therapeutic agents.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of this compound are well-documented.

PropertyValueSource
CAS Number 26293-93-6PubChem[5]
Molecular Formula C₅HCl₂N₃PubChem[5]
Molecular Weight 173.98 g/mol PubChem[5]
Appearance White to off-white crystalline solid---
Purity Typically ≥98%---
Storage Store in a cool, dry, well-ventilated areaECHEMI[6]

Spectroscopic Data: Researchers can verify the identity and purity of this compound through standard analytical techniques. Reference spectra are publicly available for comparison.

  • ¹H NMR, ¹³C NMR: ChemicalBook[7]

  • IR, MS, Raman: Chemcd[8]

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Kinase inhibitors have therefore become a major class of targeted therapies. The pyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases, where it can mimic the adenine moiety of ATP.[5]

This compound serves as an excellent starting point for kinase inhibitors. The general strategy involves a sequential SNAr reaction to build a 2,6-disubstituted pyrimidine core.

Start This compound Step1 First Nucleophilic Substitution (Nu¹-H) Start->Step1 Base, Solvent Intermediate 2-Chloro-6-(Nu¹)-pyrimidine- 4-carbonitrile Step1->Intermediate Step2 Second Nucleophilic Substitution (Nu²-H) Intermediate->Step2 Base, Solvent, Heat Final 2-(Nu²)-6-(Nu¹)-pyrimidine- 4-carbonitrile (Kinase Inhibitor Scaffold) Step2->Final cluster_0 S_NAr Mechanism A Pyrimidine-Cl + Nu⁻ B [Meisenheimer Complex]⁻ (Resonance Stabilized) A->B Step 1: Nucleophilic Attack (Rate-Determining) C Pyrimidine-Nu + Cl⁻ B->C Step 2: Elimination of Cl⁻ (Fast) Setup Reaction Setup (Inert Atmosphere) Substrate Dissolve Pyrimidine & Base in Solvent Setup->Substrate Nuc1 Add Amine 1 (Nu¹) at 0 °C to RT Substrate->Nuc1 Monitor1 Monitor Reaction 1 (TLC / LC-MS) Nuc1->Monitor1 Nuc2 Add Amine 2 (Nu²) & Heat Monitor1->Nuc2 Upon Completion Monitor2 Monitor Reaction 2 (TLC / LC-MS) Nuc2->Monitor2 Workup Aqueous Work-up & Extraction Monitor2->Workup Upon Completion Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

References

Application Notes and Protocols: 2,6-Dichloropyrimidine-4-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The pyrimidine ring is a privileged scaffold in this arena, forming the core of numerous FDA-approved kinase inhibitors.[2][3] Its nitrogen-containing heterocyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the natural adenine base of ATP.[4][5]

The 2,6-dichloropyrimidine-4-carbonitrile core offers a particularly attractive starting point for medicinal chemists. The two chlorine atoms at the C2 and C6 positions serve as versatile synthetic handles for introducing diverse chemical moieties through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6] The electron-withdrawing nature of the chlorine atoms and the nitrile group activates the pyrimidine ring for these substitutions, while the distinct electronic environments of the C2 and C6 positions allow for sequential and regioselective functionalization. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and design considerations for leveraging the this compound scaffold in the discovery of novel kinase inhibitors.

Chemical Synthesis and Derivatization Strategies

The primary advantage of the this compound scaffold lies in its susceptibility to sequential and regioselective substitution, allowing for the generation of diverse compound libraries.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[3][6] However, the electronic landscape of the this compound scaffold suggests that both positions are highly activated. The choice of nucleophile, solvent, and temperature can influence the regioselectivity. For instance, reaction with an amine at elevated temperatures can lead to the substitution of one of the chlorine atoms.

Protocol 1: Synthesis of 2-Amino-6-chloro-pyrimidine-4-carbonitrile Derivatives

This protocol describes a general method for the mono-substitution of this compound with a primary or secondary amine.

Materials and Equipment:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1-Pentanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or 1-pentanol, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • A precipitate will form, which can be collected by filtration. If no precipitate forms, extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-chloro-pyrimidine-4-carbonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or vinyl groups, Suzuki-Miyaura cross-coupling is a powerful tool.[7][8] This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a mono-substituted aminopyrimidine derivative.

Materials and Equipment:

  • 2-Amino-6-chloro-pyrimidine-4-carbonitrile derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Magnetic stirrer with heating

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine the 2-amino-6-chloro-pyrimidine-4-carbonitrile derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add a deoxygenated solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired 2-amino-6-aryl/heteroaryl-pyrimidine-4-carbonitrile product.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the this compound scaffold is emerging, we can extrapolate from related pyrimidine-based kinase inhibitors.[1][9][10]

PositionModificationPotential Impact on Activity
C2 Substitution with various anilines or heterocyclic amines.Can be directed towards the solvent-exposed region of the ATP-binding pocket. Modifications here can improve solubility and selectivity.[9]
C4 The nitrile group is a key feature.The nitrile group can form important interactions within the kinase active site.
C6 Introduction of aryl or heteroaryl groups via Suzuki coupling.Can occupy a hydrophobic pocket in the kinase active site, contributing significantly to potency.[9]

Biochemical and Cellular Evaluation of Kinase Inhibitors

A hierarchical screening approach is essential to characterize novel inhibitors derived from the this compound scaffold.

Biochemical Kinase Assays

These assays directly measure the inhibition of the kinase's enzymatic activity. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.[3][11]

Protocol 3: General ADP-Glo™ Kinase Assay

This protocol can be adapted for various kinases (e.g., VEGFR-2, Aurora A, EGFR, CDK2, Abl).

Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A)

  • Kinase-specific peptide substrate

  • ATP at a concentration near the Km for the specific kinase

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (e.g., 1-10 ng/well).

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table of Exemplary Kinase Assay Conditions:

Kinase TargetSubstrateATP ConcentrationRelevant Cell Line for Cellular Assays
VEGFR-2 Poly(Glu,Tyr) 4:1500 µMHUVEC[12][13]
Aurora A/B Kemptide10-50 µMHCT116[14][15]
EGFR (T790M) Poly(Glu,Tyr) 4:15 µMNCI-H1975[16]
Abl Abltide5 µMK562[1][2]
CDK2/Cyclin E Histone H1150 µMMCF-7[8][17]
Cellular Assays

Cell-based assays are crucial for confirming that a compound's biochemical potency translates into a functional effect in a physiological context.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the anti-proliferative effect of the inhibitors on cancer cell lines.

Materials and Equipment:

  • Cancer cell line relevant to the kinase target (see table above)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • Test compound (serially diluted)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the reagent to the wells, incubate for 10 minutes, and read the luminescence.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 5: Western Blot for Target Engagement

This assay confirms that the inhibitor is engaging its target kinase in cells by measuring the phosphorylation of a downstream substrate.

Materials and Equipment:

  • Relevant cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B, anti-phospho-CrkL for Bcr-Abl)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the inhibitor at various concentrations for a specified time (e.g., 1-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system. A decrease in the phosphorylated substrate indicates target engagement.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key processes in developing kinase inhibitors from the this compound scaffold.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade Scaffold 2,6-Dichloropyrimidine- 4-carbonitrile SNAr Protocol 1: SSNArAr with Amines Scaffold->SNAr Suzuki Protocol 2: Suzuki Coupling SNAr->Suzuki Library Diverse Compound Library Suzuki->Library Biochemical Protocol 3: Biochemical Kinase Assay (ICL50) Library->Biochemical Cellular_Viability Protocol 4: Cellular Viability Assay (GIL50) Biochemical->Cellular_Viability Target_Engagement Protocol 5: Target Engagement (Western Blot) Cellular_Viability->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Lead_Opt->SNAr SAR Feedback

Caption: Kinase inhibitor discovery workflow.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt VEGFR2->PI3K Activates PLCg PLCγ/PKC VEGFR2->PLCg Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Angiogenesis Angiogenesis (Proliferation, Migration) PI3K->Angiogenesis PLCg->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibition.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for biochemical and cellular assays provide a clear path for the evaluation of these compounds. By leveraging the strategic advantages of this scaffold, researchers can efficiently explore chemical space and identify potent and selective kinase inhibitors for a range of therapeutic targets.

References

The Strategic Role of 2,6-Dichloropyrimidine-4-carbonitrile in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Agrochemicals

The pyrimidine nucleus is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a multitude of fungicides, herbicides, and insecticides.[1][2][3] Its prevalence stems from the ability to readily modify the pyrimidine ring, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. Among the various functionalized pyrimidines, 2,6-Dichloropyrimidine-4-carbonitrile stands out as a highly reactive and strategically important intermediate. The presence of two distinct chlorine atoms at the 2 and 6 positions, activated by the electron-withdrawing nitrile group at the 4-position, provides a platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemicals, complete with detailed protocols and an analysis of the underlying chemical principles.

Chemical Properties and Reactivity Profile

This compound (CAS No. 26293-93-6) is a crystalline solid with a molecular weight of 173.98 g/mol .[2] The key to its synthetic utility lies in the differential reactivity of its two chlorine atoms. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity is governed by the electronic effects of the pyrimidine nitrogen atoms and the nitrile group. The nitrile group, being a strong electron-withdrawing group, significantly activates both chlorine atoms towards nucleophilic attack. However, the cumulative electron-withdrawing effect of the two ring nitrogens is more pronounced at the 6-position, making it the more electrophilic site for many nucleophiles.

This differential reactivity allows for a stepwise approach to the synthesis of complex, unsymmetrically substituted pyrimidines, a crucial strategy in the rational design of new agrochemical active ingredients.

Core Synthetic Applications in Agrochemical Development

The primary applications of this compound in agrochemical synthesis revolve around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These transformations enable the introduction of a wide array of functional groups, leading to diverse classes of agrochemically active molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions: Building Blocks for Fungicides and Herbicides

The SNAr reaction is the most common transformation involving this compound. The high electrophilicity of the C6 position allows for facile displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Many commercial and developmental fungicides and herbicides feature an amino or alkoxy group attached to the pyrimidine core.[1][4] The synthesis of these compounds often involves the reaction of a dichloropyrimidine intermediate with an appropriate amine or alcohol.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile

This protocol describes the synthesis of a 6-amino-2-chloropyrimidine-4-carbonitrile derivative, a key intermediate for further functionalization.

Materials:

  • This compound

  • Substituted Aniline (or other amine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-chloropyrimidine-4-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Workup: The aqueous workup is essential to remove the inorganic salts and DMF, while the extraction with ethyl acetate isolates the organic product.

Diagram 1: Workflow for SNAr Amination

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A This compound D Reaction Mixture A->D B Amine Nucleophile B->D C K2CO3 in DMF C->D E Heat to 80°C D->E F Monitor by TLC E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J Final Product I->J G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation (Ar'B(OH)2) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

References

Scalable synthesis process for pyrimidine carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

Pyrimidine-5-carbonitrile derivatives represent a privileged scaffold in modern medicinal chemistry and materials science, demonstrating significant therapeutic potential, particularly as anticancer agents targeting epidermal growth factor receptor (EGFR) kinases.[1][2][3] The development of efficient, scalable, and sustainable synthetic routes to access these molecules is a critical objective for researchers in drug development and process chemistry. This guide provides a detailed overview of a robust and scalable multicomponent synthesis strategy, delves into the mechanistic underpinnings of the reaction, presents a comprehensive experimental protocol, and outlines critical safety and optimization parameters.

Introduction: The Significance of the Pyrimidine-5-Carbonitrile Core

The pyrimidine ring is a cornerstone heterocycle in numerous biologically active compounds, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[4] Its synthetic derivatives have been extensively explored, leading to a wide array of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The incorporation of a carbonitrile (cyano) group at the C5 position is particularly strategic; this electron-withdrawing group often enhances the molecule's ability to form crucial hydrogen bonds and π-π stacking interactions with biological targets, a key feature for kinase inhibitors.[6] Consequently, pyrimidine-5-carbonitrile derivatives have emerged as potent inhibitors of various protein kinases and are central to many active drug discovery programs.[2][3][7]

The primary challenge lies in transitioning from laboratory-scale discovery to large-scale production. An ideal scalable synthesis must be high-yielding, operationally simple, cost-effective, and environmentally benign. One-pot multicomponent reactions (MCRs) are exceptionally well-suited to meet these demands, as they combine multiple starting materials in a single step, minimizing intermediate isolation, solvent waste, and production time.[4][8]

Core Synthetic Strategy: The One-Pot Three-Component Reaction

A highly efficient and scalable approach to pyrimidine-5-carbonitrile derivatives is the one-pot, three-component condensation of an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a nucleophilic amidine source such as urea, thiourea, or guanidine.[6][9][10] This method, inspired by the classical Biginelli reaction, offers a convergent and atom-economical pathway to the desired scaffold.

The general transformation is depicted below:

  • Reactants: An aromatic or heteroaromatic aldehyde, malononitrile, and urea (or thiourea).

  • Catalyst: The reaction can be promoted by a range of catalysts, from simple bases (e.g., NaOH, K2CO3) to Lewis acids or, for improved sustainability, reusable solid acid catalysts.[9][11][12] Recent studies have demonstrated the high efficiency of catalysts like bone char modified with chlorosulfonic acid, which can be reused multiple times without significant loss of activity.[12][13][14]

  • Conditions: The reaction is often performed under solvent-free conditions or in minimal solvent (e.g., ethanol) at elevated temperatures (80-120 °C), making it suitable for large-scale industrial application.[10][14]

G cluster_reactants Starting Materials cluster_process Process cluster_products Outcome Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (Catalyst, Heat) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Urea Urea / Thiourea Urea->Reaction Product Pyrimidine-5-Carbonitrile Derivative Reaction->Product

Mechanistic Rationale: Understanding the 'Why'

The efficiency of this multicomponent reaction stems from a well-orchestrated cascade of classical organic reactions. Understanding this mechanism is crucial for troubleshooting and optimization.

The process is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield an electrophilic benzylidenemalononitrile intermediate.[15]

  • Michael Addition: The urea/thiourea molecule then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization via nucleophilic attack of the second amino group onto one of the nitrile carbons.

  • Aromatization: The final step involves tautomerization and dehydration (or elimination of H2S in the case of thiourea) to yield the stable, aromatic pyrimidine-5-carbonitrile ring system.

G Reactants Aldehyde + Malononitrile + Urea Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Cat. Intermediate1 Benzylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael + Urea Intermediate2 Acyclic Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydropyrimidine Intermediate Cyclization->Intermediate3 Aromatization Aromatization (Dehydration) Intermediate3->Aromatization Product Final Pyrimidine Carbonitrile Aromatization->Product

Detailed Application Protocol: Scalable Synthesis

This protocol describes a general, scalable procedure for the synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile using a reusable solid acid catalyst, adapted from literature procedures.[14]

4.1 Materials and Equipment

  • Reactants: 4-chlorobenzaldehyde, malononitrile, urea, solid acid catalyst (e.g., Bone char-nPrN-SO3H).[14]

  • Solvent: Hot ethanol (for washing).

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, filtration apparatus (Büchner funnel), standard laboratory glassware.

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel).

4.2 Experimental Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-chlorobenzaldehyde (14.06 g, 0.1 mol), malononitrile (7.92 g, 0.12 mol, 1.2 equiv), and urea (10.81 g, 0.18 mol, 1.8 equiv).

  • Catalyst Addition: Add the solid acid catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%).[14] Note: The optimal catalyst loading should be determined empirically but is typically low for efficient catalysts.

  • Reaction Conditions: The reaction is performed under solvent-free conditions. Place the flask on a pre-heated hotplate stirrer set to 80 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting aldehyde.[14]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 100 mL of distilled water to the flask and stir for 15 minutes to precipitate the crude product.

  • Purification: Isolate the solid product by vacuum filtration through a Büchner funnel. Wash the precipitate thoroughly with hot ethanol (3 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying and Characterization: Dry the resulting solid in a vacuum oven. The product should be a white or off-white powder. Characterize the final product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Data Presentation: Substrate Scope and Yield

The versatility of this protocol allows for the synthesis of a wide range of derivatives by varying the aromatic aldehyde. The table below summarizes typical results for this reaction.

EntryAldehyde (Ar-)Product Yield (%)[14]
14-Chlorophenyl95%
24-Bromophenyl93%
34-Nitrophenyl96%
44-Methylphenyl90%
5Phenyl92%
62-Chlorophenyl91%

Yields are for isolated products after purification.

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Insufficient temperature or time. 2. Inactive or insufficient catalyst. 3. Impure starting materials.1. Increase temperature to 100-120 °C and monitor by TLC to find optimal time.[11] 2. Increase catalyst loading or use a freshly activated catalyst.[11][16] 3. Ensure high purity of aldehydes and malononitrile.
Side Product Formation 1. Reaction temperature is too high. 2. Incorrect stoichiometry.1. Lower the reaction temperature and extend the reaction time. 2. Maintain a slight excess of malononitrile and urea (1.2-1.8 equivalents) to drive the reaction to completion.[14]
Purification Difficulties Product is contaminated with starting materials.Improve the washing step during workup. Use hot ethanol or isopropanol washes to effectively remove unreacted aldehyde and malononitrile.

Critical Safety Considerations: Handling Cyanides

Malononitrile is a toxic substance and a cyanide source. Strict safety protocols must be followed.

  • Engineering Controls: All manipulations involving malononitrile, especially weighing the solid and setting up the reaction, must be performed in a certified chemical fume hood to prevent inhalation of dust or fumes.[17][18] A warning sign should be posted to indicate that cyanides are in use.[18]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. Double-gloving is highly recommended when handling malononitrile directly.[19][20]

  • Incompatible Materials: Keep malononitrile and cyanide-containing waste streams strictly separate from acids. Contact with acid will liberate highly toxic hydrogen cyanide (HCN) gas.[17][21]

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves, wipes, and reaction residues, must be collected in a designated, sealed hazardous waste container. Never mix cyanide waste with acidic waste.[20][21]

  • Spill Response: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container. Wipe the area with a 10% bleach solution followed by a pH 10 buffer solution. For larger spills or any spill outside a fume hood, evacuate the area immediately and call emergency services.[18]

Conclusion

The one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives is a powerful, efficient, and highly scalable method for accessing this important class of molecules. By leveraging sustainable catalysts and optimized, solvent-free conditions, this protocol aligns with the principles of green chemistry while providing high yields of pure product. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe implementation of this synthesis on any scale.

References

Anwendungs- und Protokollhinweise: Derivatisierung der Cyanogruppe an 2,6-Dichlorpyrimidin-4-carbonitril

Author: BenchChem Technical Support Team. Date: January 2026

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung und strategische Bedeutung

2,6-Dichlorpyrimidin-4-carbonitril ist ein hochfunktionelles und reaktives heterocyclisches Molekül, das als vielseitiger Baustein in der medizinischen Chemie dient. Seine Struktur, die durch ein elektronenarmes Pyrimidinsystem und zwei reaktive Chlor-Substituenten gekennzeichnet ist, bietet mehrere Angriffspunkte für die chemische Modifikation. Die Cyanogruppe an Position 4 ist jedoch von besonderem Interesse. Sie dient als vielseitiger "chemischer Griff", der in eine Vielzahl anderer wichtiger funktioneller Gruppen umgewandelt werden kann, die für die Interaktion zwischen Medikament und Zielmolekül entscheidend sind, wie z. B. Tetrazole, Amide und Amidine.

Diese Anwendungsbeschreibung bietet detaillierte, validierte Protokolle für drei wichtige Transformationen der Cyanogruppe und erläutert die wissenschaftlichen Grundlagen für die Wahl der experimentellen Bedingungen.

Chemisches Reaktivitätsprofil von 2,6-Dichlorpyrimidin-4-carbonitril

Das Verständnis der elektronischen Eigenschaften des Ausgangsmaterials ist entscheidend für die erfolgreiche Derivatisierung. Der Pyrimidinring ist von Natur aus elektronenarm, und dieser Effekt wird durch die beiden stark elektronenziehenden Chloratome noch verstärkt. Diese Elektronenarmut hat zwei wesentliche Konsequenzen:

  • Aktivierung der Cyanogruppe: Der Kohlenstoff der Cyanogruppe (C≡N) wird elektrophiler. Dies erleichtert den nukleophilen Angriff auf die Nitrilgruppe, was für Reaktionen wie die Tetrazol-Synthese und die Hydrolyse von Vorteil ist.[1][2][3] Die Aktivierung durch Säurekatalysatoren, die das Stickstoffatom des Nitrils protonieren, ist ebenfalls hocheffektiv.[4][5]

  • Anfälligkeit für nukleophile aromatische Substitution (SNAr): Die Chloratome an den Positionen 2 und 6 sind gute Abgangsgruppen und der Ring ist für einen nukleophilen Angriff aktiviert. Dies stellt eine Herausforderung dar, da unter bestimmten Bedingungen (insbesondere bei starken Nukleophilen oder hohen Temperaturen) eine Konkurrenzreaktion stattfinden kann, bei der die Chloratome anstelle der Cyanogruppe reagieren. Die hier beschriebenen Protokolle sind so optimiert, dass die Selektivität für die Cyanogruppen-Derivatisierung maximiert wird.

Wichtige Derivatisierungsprotokolle

Protokoll 1: [2+3]-Cycloaddition zur Synthese von 5-(2,6-Dichlorpyrimidin-4-yl)-1H-tetrazol

Tetrazole sind in der medizinischen Chemie von großer Bedeutung, da sie als metabolisch stabile Bioisostere für Carbonsäuregruppen dienen.[6] Die Umwandlung von Nitrilen in Tetrazole erfolgt typischerweise durch eine [2+3]-Cycloadditionsreaktion mit einer Azidquelle, die oft durch Lewis- oder Brønsted-Säuren katalysiert wird, um das Nitril zu aktivieren.[6][7][8]

Kausalität der experimentellen Auswahl: Die Verwendung von Ammoniumchlorid dient als in situ Quelle für eine milde Brønsted-Säure, die das Nitril protoniert und es für den nukleophilen Angriff durch das Azidion reaktiver macht.[6] Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das die Salze gut löst und die Reaktion bei erhöhten Temperaturen ermöglicht, was für die Überwindung der Aktivierungsenergie der Cycloaddition erforderlich ist.

Experimentelles Protokoll:

  • Einrichtung: In einem trockenen, mit einem Rückflusskühler und einem Magnetrührer ausgestatteten Rundkolben werden 2,6-Dichlorpyrimidin-4-carbonitril (1,0 Äq.), Natriumazid (NaN₃, 1,5 Äq.) und Ammoniumchlorid (NH₄Cl, 1,5 Äq.) vorgelegt.

  • Lösungsmittelzugabe: Es wird wasserfreies Dimethylformamid (DMF) zugegeben, um eine Konzentration des Ausgangsmaterials von ca. 0,5 M zu erreichen.

  • Reaktionsbedingungen: Die Reaktionsmischung wird unter Rühren auf 120–130 °C erhitzt.

  • Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht. Die Reaktion ist in der Regel innerhalb von 12–24 Stunden abgeschlossen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in ein Becherglas mit Eiswasser gegossen und gerührt.

  • Produktisolierung: Die wässrige Lösung wird mit konzentrierter Salzsäure (HCl) auf einen pH-Wert von 2–3 angesäuert, um das Tetrazolprodukt auszufällen.

  • Reinigung: Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, gründlich mit kaltem Wasser gewaschen und im Vakuum getrocknet. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation (z. B. aus Ethanol/Wasser) erfolgen.

Sicherheitshinweis: Natriumazid ist hochgiftig. Reaktionen sollten in einem gut belüfteten Abzug durchgeführt werden. Bei der Ansäuerung können geringe Mengen an Stickstoffwasserstoffsäure (HN₃), einer hochgiftigen und explosiven Verbindung, entstehen. Die Ansäuerung sollte langsam und unter Kühlung erfolgen.

Tetrazole_Synthesis Start 2,6-Dichloropyrimidine- 4-carbonitrile Reagents NaN₃, NH₄Cl DMF, 120-130 °C Start->Reagents [2+3] Cycloaddition Product 5-(2,6-Dichloropyrimidin-4-yl)- 1H-tetrazole Reagents->Product Workup 1. Abkühlen, in Wasser gießen 2. Ansäuern mit HCl (pH 2-3) 3. Filtration Product->Workup caption Workflow für die Tetrazol-Synthese

Workflow für die Tetrazol-Synthese
Protokoll 2: Kontrollierte Hydrolyse zu 2,6-Dichlorpyrimidin-4-carboxamid

Die Umwandlung von Nitrilen in Amide ist eine grundlegende Transformation.[2][3] Unter sauren oder basischen Bedingungen kann die Hydrolyse durchgeführt werden.[5] Um eine Überhydrolyse zur Carbonsäure zu vermeiden, sind milde Bedingungen entscheidend. Die Verwendung von konzentrierter Schwefelsäure bei kontrollierter Temperatur ermöglicht die selektive Bildung des Amids.

Kausalität der experimentellen Auswahl: Konzentrierte Schwefelsäure wirkt als Katalysator und Reagenz. Sie protoniert das Nitril-Stickstoffatom, was die Elektrophilie des Kohlenstoffatoms stark erhöht und den Angriff des schwachen Nukleophils Wasser ermöglicht.[1][4] Die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur begünstigt die Bildung des kinetisch bevorzugten Amid-Zwischenprodukts und verhindert die weitere, energischere Hydrolyse zur Carbonsäure.

Experimentelles Protokoll:

  • Einrichtung: Ein trockener Rundkolben wird mit einem Magnetrührer ausgestattet und in ein Eisbad gestellt.

  • Reagenzienzugabe: 2,6-Dichlorpyrimidin-4-carbonitril (1,0 Äq.) wird in den Kolben gegeben. Unter Rühren wird langsam konzentrierte Schwefelsäure (H₂SO₄, ca. 5–10 Äq.) zugetropft, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktionsbedingungen: Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung bei Raumtemperatur (oder leicht erwärmt auf 40–50 °C, um die Reaktionsgeschwindigkeit zu erhöhen) gerührt.

  • Reaktionsüberwachung: Die Reaktion wird mittels DC oder LC-MS auf das Verschwinden des Ausgangsmaterials überwacht (typischerweise 2–6 Stunden).

  • Aufarbeitung: Die Reaktionsmischung wird sehr vorsichtig und langsam auf zerstoßenes Eis gegossen. Dies führt zur Ausfällung des Amidprodukts.

  • Produktisolierung: Der pH-Wert der wässrigen Suspension wird vorsichtig mit einer konzentrierten Natriumhydroxidlösung auf ca. 7 neutralisiert.

  • Reinigung: Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, mit reichlich kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und im Vakuum getrocknet. Das Produkt 2,6-Dichlorpyrimidin-4-carboxamid ist oft von ausreichender Reinheit für die weitere Verwendung.[9][10]

Amide_Synthesis Start 2,6-Dichloropyrimidine- 4-carbonitrile Reagents konz. H₂SO₄ Raumtemperatur Start->Reagents Kontrollierte Hydrolyse Product 2,6-Dichloropyrimidine- 4-carboxamide Reagents->Product Workup 1. Auf Eis gießen 2. Neutralisieren (pH 7) 3. Filtration Product->Workup caption Workflow für die Amid-Synthese

Workflow für die Amid-Synthese
Protokoll 3: Pinner-Reaktion zur Synthese von N-substituierten Amidinen

Die Pinner-Reaktion ist eine klassische Methode zur Umwandlung von Nitrilen in Imidate (sog. Pinner-Salze), die anschließend leicht mit Aminen zu Amidinen umgesetzt werden können.[11][12][13] Diese Reaktion erfordert streng wasserfreie Bedingungen, um die Bildung von Nebenprodukten wie Estern zu vermeiden.[14][15]

Kausalität der experimentellen Auswahl: Trockener Chlorwasserstoff (HCl) in einem wasserfreien Alkohol (z. B. Ethanol) protoniert das Nitril und ermöglicht den nukleophilen Angriff des Alkohols, was zum Pinner-Salz (einem Imidat-Hydrochlorid) führt.[12][15] Dieses Zwischenprodukt ist hochreaktiv. Die anschließende Zugabe eines Amins führt zu einer schnellen Verdrängung der Alkoxygruppe und bildet das thermodynamisch stabile Amidin-Hydrochlorid.

Experimentelles Protokoll:

Schritt A: Bildung des Pinner-Salzes (Ethyl-2,6-dichlorpyrimidin-4-carboximidat-hydrochlorid)

  • Einrichtung: Ein trockener, dreihalsiger Rundkolben wird mit einem Gaseinleitungsrohr, einem Trockenrohr und einem Magnetrührer ausgestattet und unter eine inerte Atmosphäre (Argon oder Stickstoff) gesetzt.

  • Lösungsmittel: 2,6-Dichlorpyrimidin-4-carbonitril (1,0 Äq.) wird in wasserfreiem Diethylether oder Dioxan gelöst und auf 0 °C gekühlt. Es wird eine äquimolare Menge an wasserfreiem Ethanol (1,0 Äq.) zugegeben.

  • Reaktion: Trockener Chlorwasserstoffgas wird langsam durch die gekühlte Lösung geleitet, bis Sättigung erreicht ist. Die Mischung wird bei 0 °C für 4–8 Stunden gerührt, wobei sich das Pinner-Salz als weißer Niederschlag abscheidet.

  • Isolierung des Zwischenprodukts: Das Pinner-Salz kann durch Filtration unter inerter Atmosphäre isoliert, mit kaltem, trockenem Ether gewaschen und sofort im nächsten Schritt verwendet werden. Es ist feuchtigkeitsempfindlich.

Schritt B: Umwandlung in das Amidin

  • Reaktion: Das isolierte Pinner-Salz (oder die Reaktionsmischung aus Schritt A nach Entfernen des überschüssigen HCl im Vakuum) wird in wasserfreiem Ethanol suspendiert und auf 0 °C gekühlt.

  • Aminzugabe: Eine Lösung des gewünschten primären oder sekundären Amins (2,2 Äq.) in wasserfreiem Ethanol wird langsam zugetropft.

  • Abschluss: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12–16 Stunden gerührt.

  • Aufarbeitung und Reinigung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand (das Amidin-Hydrochlorid) wird mit trockenem Ether gewaschen, um nicht umgesetzte Reagenzien zu entfernen. Falls die freie Base gewünscht wird, wird der Rückstand in Wasser gelöst und mit einer Base (z. B. NaHCO₃ oder NaOH) neutralisiert, gefolgt von einer Extraktion mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).

Amidine_Synthesis Start 2,6-Dichloropyrimidine- 4-carbonitrile Step1 Trockenes HCl, EtOH 0 °C, wasserfrei Start->Step1 Schritt A Intermediate Pinner-Salz (Imidat-Hydrochlorid) Step1->Intermediate Step2 Primäres/Sekundäres Amin (R¹R²NH) EtOH, Raumtemperatur Intermediate->Step2 Schritt B Product N-substituiertes 2,6-Dichloropyrimidine-4-carboxamidin Step2->Product caption Workflow für die Amidin-Synthese via Pinner-Reaktion

Workflow für die Amidin-Synthese via Pinner-Reaktion

Datenzusammenfassung und Vergleich

DerivatisierungFunktionelle GruppeHauptreagenzienLösungsmittelTemperaturTypische ReaktionszeitWichtige Hinweise
Tetrazol-Synthese 5-substituiertes TetrazolNatriumazid, AmmoniumchloridDMF120–130 °C12–24 hVorsicht bei Aziden; saure Aufarbeitung zur Fällung.
Amid-Hydrolyse CarboxamidKonzentrierte Schwefelsäure, WasserH₂SO₄ (Lösungsmittel)0 °C bis RT2–6 hMilde Bedingungen sind entscheidend, um eine Überhydrolyse zu vermeiden.
Amidin-Synthese N-substituiertes AmidinTrockenes HCl, Alkohol, AminEther/Alkohol0 °C bis RT16–24 h (gesamt)Erfordert streng wasserfreie Bedingungen; zweistufiger Prozess.

Fehlerbehebung und Sicherheitsaspekte

  • Geringe Ausbeute bei der Tetrazol-Synthese: Kann auf unzureichende Aktivierung des Nitrils oder zu niedrige Reaktionstemperatur zurückzuführen sein. Die Verwendung eines Lewis-Säure-Katalysators wie ZnCl₂ anstelle von NH₄Cl kann die Ausbeute verbessern.

  • Bildung von Carbonsäure als Nebenprodukt bei der Amid-Synthese: Dies deutet auf zu harsche Bedingungen (zu hohe Temperatur oder zu lange Reaktionszeit) hin. Die Reaktion sollte bei niedrigerer Temperatur durchgeführt und sorgfältig überwacht werden.

  • Nebenreaktionen bei der Pinner-Reaktion: Die Anwesenheit von Feuchtigkeit führt zur Hydrolyse des Pinner-Salzes zu einem Ester. Es ist unerlässlich, wasserfreie Lösungsmittel und Reagenzien zu verwenden.

  • Nukleophile Substitution an den Chloratomen: Bei allen Reaktionen, insbesondere bei Verwendung stark basischer oder nukleophiler Reagenzien bei hohen Temperaturen, besteht die Gefahr der SNAr. Die Bedingungen in den Protokollen sind so gewählt, dass dieses Risiko minimiert wird. Wenn eine Substitution beobachtet wird, sollten niedrigere Temperaturen oder weniger nukleophile Reagenzien in Betracht gezogen werden.

  • Sicherheit: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) ist obligatorisch. Besondere Vorsicht ist beim Umgang mit Natriumazid, konzentrierten Säuren und Basen sowie trockenem HCl-Gas geboten.

Fazit

Die Cyanogruppe des 2,6-Dichlorpyrimidin-4-carbonitrils ist ein außerordentlich nützlicher Synthesegriff. Die hier vorgestellten Protokolle zur Synthese von Tetrazolen, Amiden und Amidinen sind robust, reproduzierbar und basieren auf gut verstandenen chemischen Prinzipien. Sie ermöglichen Forschern die effiziente Erzeugung einer Bibliothek von strukturell unterschiedlichen Molekülen aus einem einzigen, leicht verfügbaren Ausgangsmaterial und beschleunigen so den Prozess der Leitstrukturoptimierung in der Arzneimittelentwicklung.

Referenzen

  • Wikipedia. Pinner reaction. --INVALID-LINK--

  • NROChemistry. Pinner Reaction. --INVALID-LINK--

  • RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. --INVALID-LINK--

  • Organic Chemistry Portal. Pinner Reaction. --INVALID-LINK--

  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines. --INVALID-LINK--

  • J&K Scientific. Pinner Reaction. --INVALID-LINK--

  • YouTube. Pinner Reaction. --INVALID-LINK--

  • National Institutes of Health. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. --INVALID-LINK--

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. --INVALID-LINK--

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. --INVALID-LINK--

  • YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. --INVALID-LINK--

  • The Journal of Organic Chemistry. The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. --INVALID-LINK--

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. --INVALID-LINK--

  • National Institutes of Health. Mechanisms of tetrazole formation by addition of azide to nitriles. --INVALID-LINK--

  • AK Lectures. Acid Induced Hydrolysis of Nitriles. --INVALID-LINK--

  • ARKAT USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. --INVALID-LINK--

  • LibreTexts Chemistry. 21.5: Hydrolysis of nitriles. --INVALID-LINK--

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. --INVALID-LINK--

  • Fine Chemicals. Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. --INVALID-LINK--

  • Semantic Scholar. An efficient conversion of nitriles to amidines. --INVALID-LINK--

  • Shanghai Scochem Technology Co., Ltd. 2,6-DichloropyriMidine-4-carboxaMide. --INVALID-LINK--

  • Ingenta Connect. Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide. --INVALID-LINK--

  • Journal of the American Chemical Society. The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil was. --INVALID-LINK--

  • Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. --INVALID-LINK--

  • ResearchGate. (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. --INVALID-LINK--

  • ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines. --INVALID-LINK--

  • BLD Pharm. 98136-42-6|2,6-Dichloropyrimidine-4-carboxamide. --INVALID-LINK--

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines. --INVALID-LINK--

  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. --INVALID-LINK--

  • PubChem. 2,6-Dichloropyrimidine-4-carbonitrile. --INVALID-LINK--

  • Organic Process Research & Development. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. --INVALID-LINK--

  • Benchchem. Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. --INVALID-LINK--

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Derivatization of the Cyano Group in 6-Bromoquinoline-8-carbonitrile. --INVALID-LINK--

  • Benchchem. Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. --INVALID-LINK--

  • Journal of Heterocyclic Chemistry. A mild method of hydrolysis of 2, 4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloropyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As a key intermediate in medicinal chemistry, robust synthesis of this scaffold is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

The most common and direct synthetic route to this compound involves the dehydration of its corresponding precursor, 2,6-Dichloropyrimidine-4-carboxamide.[1][2] Most challenges arise during this critical dehydration step and subsequent workup.

FAQ 1: My dehydration reaction of 2,6-Dichloropyrimidine-4-carboxamide shows low conversion. How can I improve the yield?

Answer: Low conversion is typically a result of an insufficiently reactive dehydrating agent or suboptimal reaction conditions. The choice of reagent is paramount and depends on the scale of your reaction and tolerance for specific workup procedures.

Root Cause Analysis: The conversion of a primary amide to a nitrile is a dehydration reaction.[3] The mechanism, particularly with phosphorus-based reagents like phosphorus oxychloride (POCl₃), involves the activation of the amide oxygen, making it a good leaving group (as a phosphate derivative). This is followed by an elimination step to form the nitrile. If this activation is inefficient or the elimination is slow, the starting material will remain.

Troubleshooting Strategies:

  • Reagent Selection: While several dehydrating agents can effect this transformation, their efficacy varies. POCl₃ is a common and cost-effective choice. However, if it proves insufficient, stronger or milder alternatives should be considered.[4][5]

  • Reaction Conditions: Ensure strictly anhydrous conditions. Any moisture will consume the dehydrating agent and can lead to hydrolysis of the starting material or product. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. Temperature and reaction time are also critical variables that should be optimized.

Table 1: Comparison of Common Dehydrating Agents for Amide Dehydration

Dehydrating AgentTypical Stoichiometry (eq.)SolventTemperature (°C)Typical Reaction TimeKey Considerations & Workup
Phosphorus Oxychloride (POCl₃) 2.0 - 5.0Neat or Pyridine, DMF, CH₃CN80 - 110 (Reflux)2 - 6 hoursHighly reactive with water; exothermic quench.[6] Distillation of excess POCl₃ before workup is advisable on a larger scale.
Thionyl Chloride (SOCl₂) 2.0 - 3.0Toluene, DCM25 - 80 (Reflux)3 - 12 hoursGenerates HCl and SO₂ gas. Requires a base (e.g., pyridine) or a scrubber.[7]
Phosphorus Pentoxide (P₂O₅) 1.0 - 2.0Toluene, Xylene100 - 140 (Reflux)4 - 12 hoursHeterogeneous reaction, can be sluggish. Workup involves filtering off solid residues.[3]
Triflic Anhydride (Tf₂O) 1.1 - 1.5DCM, Pyridine0 - 251 - 3 hoursVery powerful and efficient but expensive. Reaction is often rapid and clean.[8]
Experimental Protocol: Optimized Dehydration using POCl₃

This protocol provides a robust starting point for the dehydration of 2,6-Dichloropyrimidine-4-carboxamide.

Materials:

  • 2,6-Dichloropyrimidine-4-carboxamide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (4.0 eq)

  • Pyridine (optional, as solvent or catalyst)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,6-Dichloropyrimidine-4-carboxamide (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (4.0 eq) to the flask. If desired, dry pyridine can be used as a solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).[6]

  • Workup - Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • CAUTION: The quenching of POCl₃ is highly exothermic. In a separate, large beaker, prepare a stirred slurry of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully, add the reaction mixture dropwise to the quenching slurry with vigorous stirring. Ensure the temperature of the quench mixture does not rise excessively. Perform this in a well-ventilated fume hood.[6]

  • Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic extract under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield pure this compound.

FAQ 2: I'm observing significant impurity formation. What are the likely side reactions and how can I prevent them?

Answer: Impurity generation often stems from the reactivity of the dichloropyrimidine ring or incomplete reaction/workup. The primary culprits are hydrolysis and incomplete dehydration.

Common Side Reactions:

  • Hydrolysis of Chloro Groups: The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution, especially by water or hydroxide during workup, to form hydroxy-pyrimidines. This is exacerbated at higher pH and temperature.

  • Reversion to Amide: The nitrile product can be hydrolyzed back to the starting carboxamide under harsh acidic or basic conditions during workup.

  • Formation of Phosphorus-Containing Impurities: If the quenching of POCl₃ is incomplete, various phosphorus byproducts can contaminate the final product, making purification difficult.[9]

Preventative Measures:

  • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent premature hydrolysis of both the reagent and the chloro groups on the ring.

  • Controlled Workup Temperature: Keep the temperature low (0-10°C) during the quenching and neutralization steps to minimize the rate of hydrolysis.

  • pH Control: During neutralization, avoid strongly basic conditions. Adjust the pH carefully to be slightly basic (pH 8-9) to precipitate the product without causing significant hydrolysis.[6]

  • Thorough Washing: Ensure the organic extracts are thoroughly washed with water and bicarbonate solution to remove all water-soluble phosphorus species.[9]

Visualization of Key Processes

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

The diagram below illustrates the generally accepted mechanism for the dehydration of a primary amide to a nitrile using phosphorus oxychloride.

G cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Elimination Amide R-C(=O)NH₂ Intermediate1 Activated O-Phosphoryl Imidate Amide->Intermediate1 + POCl₃ POCl3 P(=O)Cl₃ Intermediate2 Vilsmeier-like Intermediate Intermediate1->Intermediate2 - Cl⁻ Nitrile R-C≡N Intermediate2->Nitrile - H⁺, - O=P(O)Cl₂⁻

Caption: Mechanism of amide dehydration using POCl₃.

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

G Start Start Synthesis Reaction Run Dehydration Reaction Start->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Conversion Full Conversion? Monitor->Conversion Workup Proceed to Workup & Purification Conversion->Workup Yes Troubleshoot_Conversion Increase Temp/Time Or Change Reagent (See Table 1) Conversion->Troubleshoot_Conversion No Yield Yield > 80%? Workup->Yield Success Synthesis Successful Yield->Success Yes Troubleshoot_Yield Review Workup: - Quench Temp? - pH Control? - Anhydrous Conditions? Yield->Troubleshoot_Yield No Troubleshoot_Conversion->Reaction Re-run Troubleshoot_Yield->Start Re-evaluate Protocol

Caption: Troubleshooting logic for yield improvement.

References

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of chlorinated pyrimidines. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the chlorination of pyrimidine rings. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to enhance the efficiency and yield of your synthetic routes.

The chlorination of pyrimidines is a cornerstone reaction in the synthesis of a vast array of pharmaceutical and agrochemical compounds. Reagents like phosphorus oxychloride (POCl₃) and the Vilsmeier-Haack reagent are workhorses in this field.[1][2][3][4] However, the inherent reactivity of the pyrimidine core, influenced by its substituent landscape, can often lead to a variety of undesired side reactions. This guide will address these challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical logic to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with POCl₃ on a hydroxypyrimidine is sluggish and gives a poor yield of the desired chloropyrimidine. What are the likely causes and how can I optimize the reaction?

A1: Sluggish reactions and low yields when converting hydroxypyrimidines (or their tautomeric keto forms) to chloropyrimidines using POCl₃ are common issues.[1][2][3][5] The primary reasons often revolve around insufficient activation of the hydroxyl group, suboptimal reaction conditions, or competing side reactions.

Underlying Causality: The conversion of a hydroxyl group to a chlorine atom by POCl₃ is not a direct displacement. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The efficiency of this process is highly dependent on the nucleophilicity of the pyrimidine nitrogen and the electrophilicity of the phosphorus atom in POCl₃.

Troubleshooting & Optimization:

  • Addition of a Tertiary Amine Base: The addition of a tertiary amine, such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine, is a standard practice to improve yields.[5] The base serves multiple purposes: it can act as a catalyst and also scavenges the HCl generated during the reaction, preventing unwanted side reactions.

  • Use of Amine Hydrochlorides: In some cases, the corresponding amine hydrochloride can be more effective.[5]

  • Solvent-Free Conditions: For many substrates, running the reaction neat with an excess of POCl₃ at reflux is the most effective method.[2][3] However, for larger scale preparations, this can pose environmental and safety challenges due to the need to quench the excess POCl₃.[1][2][3]

  • High-Temperature, Sealed-Reactor Conditions: A more modern and efficient approach involves using a stoichiometric amount of POCl₃ in a sealed reactor at elevated temperatures (e.g., 160°C).[1][3][6][7] This method is suitable for large-scale synthesis and minimizes waste.

  • Addition of Phosphorus Pentachloride (PCl₅): A mixture of POCl₃ and PCl₅ can be more effective than POCl₃ alone.[2] PCl₅ can help to drive the reaction to completion by converting any polymeric phosphorus byproducts back into reactive species.[5]

Q2: I am observing the formation of significant amounts of a dark, tarry byproduct that is difficult to filter. What is this and how can I prevent it?

A2: The formation of "flocculent, slimy by-products" is a known issue in pyrimidine chlorination, particularly during aqueous workup.[5] These are often polymeric phosphorus compounds formed from the decomposition of POCl₃ and its intermediates.

Underlying Causality: POCl₃ is highly reactive towards water, and its hydrolysis can be exothermic and lead to the formation of complex phosphoric acid polymers. These polymers can trap the product and make isolation difficult.

Troubleshooting & Optimization:

  • Careful Quenching: The reaction mixture should be cooled significantly before quenching with ice-water. The addition should be done slowly and with vigorous stirring to dissipate the heat generated.

  • Extraction Prior to Aqueous Workup: Diluting the cooled reaction mixture with an inert organic solvent (e.g., dichloromethane, chloroform) before the addition of water can help to keep the product in the organic phase and minimize its contact with the aqueous acidic environment where polymerization is most pronounced.

  • Distillative Removal of Excess POCl₃: Before workup, excess POCl₃ can be removed by distillation, often under reduced pressure.[5] This significantly reduces the amount of phosphorus compounds that need to be quenched.

  • Alternative Workup: Instead of pouring the reaction mixture into water, consider adding the mixture dropwise to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate to neutralize the acid as it is introduced.

Q3: My desired chloropyrimidine is sensitive and decomposes during workup. What are the primary degradation pathways and how can I mitigate them?

A3: Chloropyrimidines, especially those with electron-donating groups, can be susceptible to hydrolysis back to the corresponding hydroxypyrimidine or other forms of degradation.[5][8][9]

Underlying Causality: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack, particularly by water, especially under acidic or basic conditions and at elevated temperatures. The C6 position, in particular, can be prone to hydrolysis.[10]

Troubleshooting & Optimization:

  • Low-Temperature Workup: All aqueous workup steps should be performed at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[11]

  • pH Control: Maintaining a neutral or slightly acidic pH during extraction can be crucial. Highly acidic or basic conditions can catalyze hydrolysis.[8][9] For instance, selective hydrolysis of a 2-chloro isomer over a 6-chloro isomer can be achieved in highly concentrated HCl.[8][9]

  • Immediate Extraction: Once the reaction is quenched, the product should be extracted into an organic solvent as quickly as possible to minimize its time in the aqueous phase.[12]

  • Aprotic Solvents for Extraction: Use dry, aprotic solvents for extraction to avoid introducing additional water.

  • Careful Neutralization: If neutralization is required, use a mild base like sodium bicarbonate and add it slowly at low temperatures. Strong bases like sodium hydroxide can promote hydrolysis and other side reactions.[12]

Q4: I am attempting a Vilsmeier-Haack reaction on a pyrimidine derivative and observing chlorination instead of, or in addition to, formylation. Why is this happening?

A4: The Vilsmeier-Haack reagent, generated from DMF and POCl₃, is primarily a formylating agent but can also act as a chlorinating agent, especially with electron-rich heterocyclic systems like pyrimidines.[4][13][14][15]

Underlying Causality: The Vilsmeier reagent is a chloroiminium salt. While the primary reaction pathway is electrophilic attack by the formyl group equivalent, under certain conditions, the chloride ion can act as a nucleophile, or the reagent can facilitate chlorination through other mechanisms, particularly at elevated temperatures.

Troubleshooting & Optimization:

  • Reaction Temperature: Chlorination is often favored at higher temperatures. Running the Vilsmeier-Haack reaction at the lowest possible temperature that still allows for formylation can help to suppress chlorination.

  • Stoichiometry of Reagents: The ratio of DMF to POCl₃ can influence the reactivity of the Vilsmeier reagent. Experimenting with different ratios may help to favor formylation.

  • Substrate Reactivity: The electronic nature of the pyrimidine ring plays a significant role. Highly activated pyrimidines are more susceptible to both formylation and chlorination.

Q5: My chlorination reaction is producing N-oxide byproducts. How can this be avoided?

A5: N-oxide formation is a potential side reaction, particularly if oxidizing species are present or if the reaction conditions inadvertently promote oxidation of the ring nitrogens.[16][17]

Underlying Causality: The lone pairs of electrons on the pyrimidine ring nitrogens are susceptible to oxidation. While not a primary side reaction of POCl₃, certain reaction conditions or impurities could lead to the formation of oxidizing species. Some reagents used for N-oxidation, like hydrogen peroxide or m-CPBA, are potent oxidants.[16][17]

Troubleshooting & Optimization:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, especially at high temperatures.

  • Purity of Reagents and Solvents: Ensure that the starting materials, reagents, and solvents are free from oxidizing impurities.

  • Choice of Chlorinating Agent: If N-oxidation is a persistent issue, consider alternative chlorinating agents that are less likely to have oxidizing potential.

Q6: I am observing ring-opening of the pyrimidine core during my chlorination reaction. What conditions favor this side reaction?

A6: Pyrimidine ring-opening is a more drastic side reaction but can occur under harsh conditions or with highly activated or strained pyrimidine systems.[18][19][20]

Underlying Causality: Nucleophilic attack at certain positions of the pyrimidine ring can lead to cleavage of the ring bonds. For example, computational studies have shown that the N1=C6 bond has the highest reactivity towards hydrolysis.[10] Further chlorination can lead to N-chlorinated intermediates that undergo ring opening.[20]

Troubleshooting & Optimization:

  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Control of Stoichiometry: Use the minimum necessary amount of chlorinating agent to avoid over-chlorination, which can lead to more reactive intermediates prone to ring opening.[20]

  • Substrate Protection: If the pyrimidine ring is highly activated by electron-donating groups, consider using protecting groups to moderate its reactivity during the chlorination step.

Visualizing Troubleshooting Pathways

The following diagram illustrates a general troubleshooting workflow for common issues in pyrimidine chlorination.

Caption: Troubleshooting workflow for pyrimidine chlorination.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Hydroxypyrimidine using POCl₃ and a Tertiary Amine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxypyrimidine (1.0 eq).

  • Add N,N-diethylaniline (1.1 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃ in a Sealed Reactor[1][3]
  • To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (1.0 eq), POCl₃ (1.0 eq per hydroxyl group), and pyridine (1.0 eq).

  • Seal the reactor and heat the mixture to 160 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction contents with cold water (~0 °C).

  • Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.

  • If the product is a solid, it can be isolated by filtration. If it is a liquid or soluble, extract with an appropriate organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify as needed.

Data Summary Table

Side ReactionCommon CauseKey Optimization Parameter(s)
Incomplete Conversion Insufficient activation of hydroxyl groupAddition of tertiary amine/amine HCl, increased temperature, use of PCl₅ co-reagent
Polymeric Byproducts Uncontrolled hydrolysis of excess POCl₃Slow, cold quenching; distillative removal of POCl₃ before workup
Product Hydrolysis Nucleophilic attack by waterLow-temperature workup, pH control, rapid extraction
Unwanted Chlorination Vilsmeier-Haack reagent acting as chlorinatorLower reaction temperature, optimization of reagent stoichiometry
N-Oxide Formation Presence of oxidizing speciesInert atmosphere, use of pure reagents
Ring Opening Harsh reaction conditions, over-chlorinationMilder conditions (temperature, time), control of stoichiometry

This guide provides a foundational framework for addressing common side reactions in pyrimidine chlorination. Successful synthesis often requires careful optimization tailored to the specific substrate. By understanding the mechanistic underpinnings of these side reactions, researchers can make more informed decisions to improve the outcome of their experiments.

References

Technical Support Center: Regioselectivity in SNAr of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for controlling regioselectivity in the nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we address common experimental challenges, explain the mechanistic principles governing selectivity, and provide actionable protocols to help you achieve your desired substitution pattern.

Introduction: The Challenge of Regioselectivity

Dichloropyrimidines are foundational scaffolds in drug discovery. Their electron-deficient nature, caused by the two ring nitrogens, makes them highly susceptible to SNAr reactions.[1] However, the non-equivalent chlorine atoms on isomers like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine present a significant challenge: controlling which chlorine is displaced by the nucleophile.

Generally, for 2,4-dichloropyrimidines, substitution preferentially occurs at the C4 position.[2][3] This is due to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3).[4][5] Despite this inherent preference, achieving exclusive selectivity can be difficult, and reaction conditions can dramatically influence or even reverse the outcome.[6][7] This guide will help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor C4/C2 selectivity in the reaction of 2,4-dichloropyrimidine with an amine nucleophile, resulting in a mixture of isomers.

Root Cause Analysis: This is the most common problem encountered. While C4 is the electronically favored site, several factors can lead to competitive substitution at C2:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to a loss of selectivity. This shifts the reaction from kinetic control (favoring the fastest-formed product, C4) towards thermodynamic control.[8][9]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the transition state effectively, but may not sufficiently differentiate between the C4 and C2 pathways. Non-polar, aprotic solvents often enhance selectivity.[10]

  • Steric Hindrance: A bulky nucleophile may favor the more sterically accessible C4 position. Conversely, substituents on the pyrimidine ring can alter the accessibility of each site.

Solutions & Optimization Strategies:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even lower. This will favor the kinetically preferred C4 product by making it more difficult for the reaction to overcome the higher activation energy of the C2 pathway.[9]

  • Solvent Screening: Switch from polar aprotic solvents to less polar options.

    • Recommended: Dioxane, Toluene, or Tetrahydrofuran (THF). These solvents are less likely to stabilize the C2 transition state, thus improving C4 selectivity.

    • Avoid (for high selectivity): DMF, DMSO, NMP.

  • Use a Bulky Base (if applicable): If a base is required, a sterically hindered base like LiHMDS or K2CO3 can influence the selectivity, sometimes in conjunction with catalytic systems.[11]

  • Consider the Nucleophile's Structure: For certain substrates, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity, reversing the typical outcome.[3][12]

Issue 2: The reaction is C4-selective, but now I need to target the C2 position.

Root Cause Analysis: The intrinsic electronic preference for C4 makes C2 substitution a non-trivial goal. Directing the reaction to C2 requires overcoming this inherent reactivity.

Solutions & Optimization Strategies:

  • Two-Step "Block-and-Displace" Strategy: This is a robust and common approach.

    • Step 1: React 2,4-dichloropyrimidine with a nucleophile that can be easily removed later or acts as a temporary directing group. A common choice is a bulky alkoxide like sodium tert-butoxide, which will selectively react at C4.

    • Step 2: With the C4 position blocked, your desired nucleophile will be directed to the C2 position.

    • Step 3 (Optional): If needed, the blocking group at C4 can be removed or transformed in a subsequent step.

  • Leverage Substrate Modifications: The regioselectivity of 2,4-dichloropyrimidine is highly sensitive to other substituents on the ring.[6][7]

    • An electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, making C2 the preferred site of attack.[6][13]

  • Use Specialized Reagents: For certain nucleophiles, specific conditions can invert selectivity. For example, using tertiary amines as nucleophiles can lead to selective C2 amination.[12][14]

Issue 3: I am getting significant amounts of the di-substituted product instead of the desired mono-substituted pyrimidine.

Root Cause Analysis: The mono-substituted product is itself an activated substrate for a second SNAr reaction. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, overreaction will occur.

Solutions & Optimization Strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the dichloropyrimidine relative to the nucleophile. This ensures the nucleophile is consumed before it can react a second time.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second substitution.

  • Lower the Temperature: As with selectivity, lowering the temperature will decrease the rate of the second substitution reaction, which typically has a higher activation energy than the first.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the dichloropyrimidine is consumed to prevent the formation of the di-substituted byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for C4 preference in 2,4-dichloropyrimidines?

The preference is electronic. During an SNAr reaction, the nucleophile attacks the carbon, forming a negatively charged intermediate called a Meisenheimer complex.[15] When attack occurs at C4, the negative charge can be delocalized onto both the N1 (para) and N3 (ortho) nitrogens through resonance. When attack is at C2, the charge is delocalized onto N1 and N3 (both ortho). The resonance structure that places the negative charge on the para nitrogen (N1) is a more stable, lower-energy contributor, making the transition state for C4 attack more stable and the reaction faster.[2][4][5]

Q2: How does the reactivity of 4,6-dichloropyrimidine differ from 2,4-dichloropyrimidine?

4,6-dichloropyrimidine is a symmetrical molecule. The C4 and C6 positions are electronically equivalent, so mono-substitution will yield a single product without regioselectivity issues. The challenge arises during di-substitution if two different nucleophiles are used sequentially. The C2 position is significantly less reactive than C4 or C6.[16][17]

Q3: Can computational chemistry predict the regioselectivity for my specific substrate?

Yes, Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for this. By calculating the energies of the transition states for attack at C2 and C4, one can accurately predict the major product.[13] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide a quick indication, as the reaction often occurs at the atom with the largest LUMO lobe.[6] However, this can sometimes be misleading if other factors like steric hindrance or hydrogen bonding are at play.[7]

Q4: Are there any catalytic methods to control regioselectivity?

Yes, palladium-catalyzed amination reactions have been developed for 6-aryl-2,4-dichloropyrimidines, showing very high selectivity for the C4 position with aliphatic secondary amines and anilines.[11][18] These methods often use a specific ligand and base combination to achieve high control.

Data Presentation

The choice of solvent can have a dramatic impact on the observed regioselectivity. The following table summarizes typical isomer ratios for the reaction of 2,4-dichloropyrimidine with a generic amine nucleophile under different solvent conditions.

Table 1: Effect of Solvent on C4:C2 Isomer Ratio

SolventDielectric Constant (ε)Typical C4:C2 RatioNotes
Dioxane2.2>95:5Excellent selectivity, favors kinetic product.
Toluene2.4~90:10Good selectivity, non-polar aprotic.
THF7.6~85:15Moderate selectivity.
Acetonitrile37.5~70:30Reduced selectivity due to polarity.
DMF38.3~60:40Often poor selectivity, high temperatures exacerbate this.
DMSO47.2~55:45Generally poor selectivity for unsubstituted systems.

Note: Ratios are illustrative and can vary based on the specific nucleophile, temperature, and reaction time.

Experimental Protocols

General Protocol for Highly Regioselective C4 Amination of 2,4-Dichloropyrimidine

This protocol is optimized to favor the kinetic product via substitution at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine Nucleophile (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of the amine nucleophile (1.0 eq) and DIPEA (1.2 eq) in a small amount of anhydrous dioxane.

  • Add the amine/DIPEA solution dropwise to the stirred solution of 2,4-dichloropyrimidine over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion (consumption of the amine), quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 4-amino-2-chloropyrimidine product.

Visualization of Key Concepts

Diagram 1: Regioselectivity in 2,4-Dichloropyrimidine

This diagram illustrates the fundamental electronic preference for nucleophilic attack at the C4 position over the C2 position.

G cluster_0 Reaction Pathway Start 2,4-Dichloropyrimidine + Nucleophile (Nu-) C4_Attack Attack at C4 (Lower Ea) Start->C4_Attack Favored C2_Attack Attack at C2 (Higher Ea) Start->C2_Attack Disfavored C4_Product Kinetic Product (Major) C4_Attack->C4_Product C2_Product Minor Product C2_Attack->C2_Product G Start Start: Unsatisfactory Regioselectivity Q_Temp Is reaction run at T > 25°C? Start->Q_Temp Lower_T Action: Lower Temp to 0°C or below Q_Temp->Lower_T Yes Q_Solvent What is the solvent? Q_Temp->Q_Solvent No Lower_T->Q_Solvent Solvent_Polar Polar Aprotic (DMF, DMSO) Q_Solvent->Solvent_Polar Solvent_NonPolar Non-Polar (Dioxane, Toluene) Q_Solvent->Solvent_NonPolar Switch_Solvent Action: Switch to Dioxane or Toluene Solvent_Polar->Switch_Solvent Check_Substrate Analyze Substrate: Are EDGs/EWGs present? Solvent_NonPolar->Check_Substrate Switch_Solvent->Check_Substrate Result Improved Selectivity Check_Substrate->Result Consider QM or Blocking Groups

References

Technical Support Center: Purification of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloropyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactive chlorine atoms and cyano group make it a valuable synthon, but also contribute to challenges in its purification. Impurities can arise from the synthetic route, side reactions, or degradation during workup. This guide provides a structured approach to identifying and resolving these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Oily Residue Instead of Crystalline Solid After Recrystallization

Question: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What causes this and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization and typically occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated with impurities.[1]

Probable Causes & Solutions:

Probable Cause Explanation Solution
Inappropriate Solvent Choice The solvent may be too good at dissolving the compound, even at low temperatures, or it may be too poor, causing precipitation rather than crystallization.Perform small-scale solubility tests with a range of solvents of varying polarities. Good single solvents for pyrimidine derivatives can include ethanol, isopropanol, or ethyl acetate.[1] Consider a two-solvent system where the compound is soluble in one solvent (e.g., dichloromethane or acetone) and insoluble in a miscible anti-solvent (e.g., hexanes or water).[1][2][3]
Presence of Impurities Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. Common impurities may include unreacted starting materials or byproducts from the chlorination step.[4]1. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities.[5] 2. Activated Carbon Treatment: If colored impurities are present, they can be removed by treating the hot solution with a small amount of activated carbon before filtration.[4]
Cooling Rate is Too Fast Rapid cooling can lead to precipitation of an amorphous solid or oil instead of the formation of well-defined crystals.Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[1] Once at room temperature, the flask can be placed in an ice bath to maximize yield.
Supersaturation The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, preventing crystallization.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface.[1] 2. Seed Crystals: Add a few crystals of pure this compound to the cooled solution to provide nucleation sites for crystal growth.[1]
Issue 2: Co-elution of Impurities During Column Chromatography

Question: I'm trying to purify this compound by flash column chromatography, but an impurity is co-eluting with my product. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of the impurity is very similar to that of the desired compound. Achieving good separation requires optimizing the chromatography conditions.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Inappropriate Solvent System The chosen mobile phase may not have the optimal polarity to differentiate between your product and the impurity.1. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent like ethyl acetate.[2] 2. Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If the spots are too low (low Rf), increase the polarity. Aim for an Rf of 0.2-0.3 for your product for optimal separation on a column.
Isocratic Elution is Insufficient For impurities that are very close in polarity, isocratic (constant solvent composition) elution may not provide enough resolving power.Gradient Elution: Start with a lower polarity mobile phase to elute less polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[5][6]
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation.As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.
Acidic Nature of Silica Gel Standard silica gel is slightly acidic and can cause degradation of sensitive compounds or affect the retention of basic impurities.Deactivate Silica Gel: If your compound is acid-sensitive or if you have basic impurities, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The synthesis often involves the chlorination of a dihydroxy-pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] Potential impurities include:

  • Unreacted Starting Material: 4,6-dihydroxypyrimidine-2-carbonitrile (or a related precursor).

  • Mono-chlorinated Intermediate: 2-chloro-6-hydroxypyrimidine-4-carbonitrile or 6-chloro-2-hydroxypyrimidine-4-carbonitrile.

  • Hydrolysis Products: If exposed to water during workup, one or both chlorine atoms can be hydrolyzed back to hydroxyl groups.

  • Phosphorus-containing byproducts: Residual POCl₃ or its hydrolysis products.

Q2: How can I effectively remove residual phosphorus-containing impurities after a POCl₃-mediated chlorination?

A2: These impurities are typically addressed during the reaction workup. A common procedure is to carefully quench the reaction mixture by pouring it onto ice water. The phosphorus oxychloride reacts with water to form phosphoric acid, which is water-soluble and can be removed in the aqueous phase during an extraction with an organic solvent like ethyl acetate or dichloromethane. Subsequent washes of the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help neutralize and remove any remaining acidic impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their concentration is high enough for detection.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[11]

Q4: My purified this compound is a white solid, but it turns yellow over time. What is causing this discoloration?

A4: Discoloration upon storage can be a sign of degradation. Halogenated heterocycles can be sensitive to light and air. The yellowing may be due to slow decomposition or the formation of colored byproducts. To minimize degradation, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[12]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection: Based on small-scale tests, select a solvent in which this compound is highly soluble (e.g., dichloromethane) and a miscible anti-solvent in which it is poorly soluble (e.g., hexanes).

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of hot dichloromethane.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot dichloromethane to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.[5]

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Troubleshooting Workflow

Below is a workflow diagram to guide you through the decision-making process when encountering purification challenges.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization Primary Method column_chromatography Attempt Column Chromatography start->column_chromatography If very impure purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% oiling_out Oiling Out? purity_check->oiling_out Purity Low / Oiling Out co_elution Co-elution? purity_check->co_elution Impure Fractions oiling_out->column_chromatography No, but still impure change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes change_solvent->recrystallization slow_cooling Ensure Slow Cooling slow_cooling->recrystallization seed_crystals Add Seed Crystals seed_crystals->recrystallization co_elution->pure_product No, pure fractions isolated optimize_solvent Optimize Solvent System (TLC) co_elution->optimize_solvent Yes optimize_solvent->column_chromatography gradient_elution Use Gradient Elution gradient_elution->column_chromatography check_loading Check Column Loading check_loading->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. As a Senior Application Scientist, my goal is to provide you, our community of researchers, scientists, and drug development professionals, with clear, actionable guidance for optimizing these crucial transformations. The pyrimidine nucleus is a vital building block in numerous biologically and materially significant compounds.[1] This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the synthesis of substituted pyrimidines via palladium-catalyzed cross-coupling.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, I have outlined the most probable causes and provided a systematic approach to resolution.

Q1: I am observing low to no yield of my desired mono-coupled product. What are the likely causes and how can I fix it?

This is the most common issue encountered. A low or non-existent yield can typically be traced back to one of four key areas: the catalyst, the reagents, the reaction conditions, or the setup.

Probable Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[2] Inactivation of the catalyst before or during the reaction is a frequent cause of failure.

    • Solution: Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents prior to use.[2]

  • Poor Reagent Quality: The boronic acid may have degraded via protodeboronation, or the dichloropyrimidine starting material could be impure.[2][3]

    • Solution: Use fresh, high-purity boronic acid. A slight excess (1.1-1.2 equivalents) can sometimes compensate for minor degradation.[3] Verify the purity of your dichloropyrimidine starting material by NMR or another suitable technique.

  • Suboptimal Reaction Conditions: The chosen combination of base, solvent, and temperature may not be suitable for your specific substrate. Dichloropyrimidines are electron-deficient heteroaryl chlorides and require carefully tuned conditions.[4]

    • Solution: A systematic screening of reaction parameters is the most effective approach. The choice of solvent is particularly critical.[1] While polar aprotic solvents like 1,4-dioxane are common, alcoholic solvent mixtures (e.g., ethanol/toluene/water) can offer superior reactivity at lower temperatures.[1]

  • Inefficient Ligand (if used): For more challenging couplings, the ligand plays a crucial role. If you are using a ligand-based system, it may not be effective for the electron-deficient pyrimidine ring.[2]

    • Solution: While many successful couplings of dichloropyrimidines use a ligandless catalyst like Pd(PPh₃)₄, screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial if standard methods fail.[4][5]

Troubleshooting Workflow for Low-Yield Reactions

Here is a logical workflow to diagnose and solve a low-yield Suzuki coupling reaction.

G cluster_start cluster_checks cluster_optimization cluster_advanced start START: Low or No Yield Observed reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Pure Dichloropyrimidine? start->reagents Begin Here catalyst 2. Assess Catalyst & Setup - Fresh Pd Source? - Fully Inert Atmosphere? reagents->catalyst Reagents OK conditions 3. Screen Reaction Conditions catalyst->conditions Catalyst & Setup OK solvent Solvent System (e.g., Dioxane/H₂O vs. Ethanol/Toluene/H₂O) conditions->solvent base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) conditions->base temp Temperature (e.g., RT, 55 °C, 100 °C) conditions->temp advanced 4. Advanced Troubleshooting solvent->advanced If yield is still poor base->advanced If yield is still poor temp->advanced If yield is still poor microwave Consider Microwave (Faster, Lower Catalyst Load) advanced->microwave ligand Screen Ligands (If applicable) advanced->ligand

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: My reaction is producing significant side products, primarily homocoupling of the boronic acid. How can I suppress this?

The formation of a biaryl product from the boronic acid (homocoupling) is a common side reaction that competes with the desired cross-coupling.[1]

Probable Causes & Recommended Solutions:

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow relative to other pathways, homocoupling can dominate. This is often an issue with electron-deficient boronic acids.[3]

    • Solution: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.[2] Screening bases like K₃PO₄ or Cs₂CO₃ can be effective. Additionally, ensure your reaction is rigorously deoxygenated, as oxygen can promote homocoupling.

  • Protodeboronation: This side reaction, where the boronic acid is converted to an arene (Ar-B(OH)₂ -> Ar-H), reduces the concentration of the active coupling partner and lowers yield. It is often exacerbated by high temperatures and certain aqueous basic conditions.[3][6]

    • Solution: Use the minimum effective temperature. If you are running the reaction at 100 °C, see if 80 °C or even 55 °C is sufficient.[1] Using a slight excess of the boronic acid can help, but minimizing its degradation is the better approach.

Q3: I am struggling with poor or incorrect regioselectivity. How can I control which chlorine atom reacts?

For 2,4-dichloropyrimidine, the conventional site of reactivity is the C4 position. This preference is due to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[4][7][8] However, achieving complete selectivity can be challenging.

Probable Causes & Recommended Solutions:

  • Overly Forcing Conditions: High temperatures or prolonged reaction times can lead to a second coupling at the C2 position, resulting in the diarylated product.[4]

    • Solution: Monitor the reaction closely by TLC or LC-MS. For mono-coupling, lower temperatures (e.g., room temperature to 55 °C) are often sufficient.[1] If a double coupling is desired, a stepwise one-pot procedure is highly effective: perform the first coupling at a lower temperature (e.g., 55 °C), then add the second boronic acid and increase the temperature to 90 °C.[1]

  • Inappropriate Ligand/Catalyst System: While less common for this substrate, the ligand can influence regioselectivity in other dihaloheteroarenes.[5]

    • Solution: For C4 selectivity, Pd(PPh₃)₄ is a reliable choice.[4] Achieving C2 selectivity is highly unconventional for Suzuki couplings on this scaffold; most conditions strongly favor C4.[9] If C2 functionalization is the goal, alternative synthetic strategies may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" starting condition for a Suzuki coupling with 2,4-dichloropyrimidine?

While every substrate combination is unique, a robust starting point is crucial. Based on extensive literature reports, the following conditions are highly effective for achieving mono-arylation at the C4 position.

Recommended Starting Protocol: A combination of Pd(PPh₃)₄ as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a 1,4-Dioxane/Water or Ethanol/Toluene/Water solvent system provides a high rate of success.[1][3][4]

ComponentRecommendationRationaleSource
Dichloropyrimidine 1.0 equivLimiting reagent-
Boronic Acid 1.1 - 1.2 equivSlight excess to drive reaction[3]
Catalyst Pd(PPh₃)₄ (1-5 mol%)Commercially available, effective, and well-documented for this substrate.[3][4]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Common, effective inorganic bases.[3][4]
Solvent 1,4-Dioxane/H₂O (e.g., 2:1)Excellent solvent system for this catalyst and substrate class.[4]
Temperature 55 - 100 °CStart lower (55-80°C) to favor mono-coupling and minimize side reactions.[1][4]
Q2: Can I use microwave irradiation to improve my reaction?

Yes, absolutely. Microwave-assisted procedures are exceptionally effective for this transformation. They offer several key advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in 15-20 minutes.[4][10]

  • Improved Yields: The rapid and efficient heating can lead to higher product yields.

  • Lower Catalyst Loading: Successful couplings have been reported with catalyst loadings as low as 0.5 mol%.[4][10]

A typical microwave condition would involve a temperature of 100-120 °C for 15 minutes in a sealed vessel, using a system similar to the one described in the table above.[4][11]

Q3: How do different boronic acids affect the reaction outcome?

The electronic and steric properties of the boronic acid coupling partner have a significant impact.

  • Electron-Rich/Neutral Boronic Acids: Generally work well and provide moderate to high yields.[1]

  • Electron-Withdrawing Boronic Acids: These can be more challenging. The transmetalation step may be slower, and the boronic acid itself is more prone to protodeboronation, both of which can lower the final yield.[3]

  • Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids are notoriously difficult coupling partners. Standard conditions often result in very low yields.[1] Overcoming this may require harsher conditions (stronger base, higher temperature) or screening specialized ligands designed for sterically demanding substrates, though this may also increase side product formation.[1]

  • Heteroaryl Boronic Acids: Some heteroaryl boronic acids can be problematic. For example, thiophene-based boronic acids can poison the palladium catalyst, leading to reaction failure.[10] Pyridinylboronic acids can also be unsuccessful under standard conditions due to coordination with the palladium center.[3][10]

Q4: What is the underlying mechanism of the Suzuki coupling, and how does it relate to troubleshooting?

Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-limiting for chlorides) trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arx Ar-X (Dichloropyrimidine) arx->oa_complex rboh R-B(OH)₂ (Boronic Acid) + Base rboh->trans_complex caption Simplified Suzuki-Miyaura Catalytic Cycle. Troubleshooting points: - Oxidative Addition: Often slow for chlorides; requires heat/active catalyst. - Transmetalation: Requires effective base; can be slow for e⁻-poor boronic acids. - Reductive Elimination: Usually fast.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Chlorine bond. For aryl chlorides, this step is often slow and rate-limiting, which is why heat is typically required.[4] If this step fails, the reaction will not start. This points to issues with catalyst activity or the inherent reactivity of the C-Cl bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[3] Failure here can be due to an inappropriate base or degradation of the boronic acid (protodeboronation).

  • Reductive Elimination: The two organic groups on the palladium center couple and are released as the final product, regenerating the Pd(0) catalyst.[4] This step is typically fast.

By understanding which step is likely failing, you can make more targeted adjustments to your reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Conventionally-Heated Suzuki Coupling

This protocol is a reliable starting point for the mono-C4-arylation of 2,4-dichloropyrimidine.

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Regioselective Suzuki Coupling

This protocol is optimized for speed and efficiency using a microwave reactor.[4]

  • Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 15 minutes with stirring.[4][10]

  • Workup & Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.

References

Technical Support Center: Nitrile Group Stability in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists. This guide is designed to provide you with in-depth, actionable advice for a common and often frustrating challenge in medicinal and materials chemistry: preventing the unwanted hydrolysis of a nitrile group during reactions on a pyrimidine core. As drug development professionals know, the nitrile moiety is a valuable functional group, acting as a key hydrogen bond acceptor, a precursor to other functionalities, or a critical component of a final drug substance. Its lability under certain conditions, however, can lead to low yields, complex purification challenges, and project delays.

This document moves beyond simple protocols to explain the mechanistic reasoning behind nitrile instability and provides robust, field-tested strategies to ensure your synthesis is successful.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've confirmed the presence of an unexpected amide or carboxylic acid in my reaction mixture. Why is my nitrile group hydrolyzing?

This is a classic problem rooted in the fundamental reactivity of the nitrile functional group, which can be exacerbated by the electronic nature of the pyrimidine ring. Hydrolysis typically occurs through one of two primary mechanisms:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization lead first to an amide, which can then undergo further acid-catalyzed hydrolysis to a carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. This forms a hydroxy imine intermediate that tautomerizes to the more stable amide. If the basic conditions are harsh enough (e.g., high temperature, high concentration of base), the resulting amide can be further hydrolyzed to a carboxylate salt.

The pyrimidine ring itself is electron-deficient, which can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Attack Intermediate A_Protonated->A_Attack + H₂O A_Amide R-C(=O)NH₂ A_Attack->A_Amide - H⁺ A_Carboxylic R-C(=O)OH A_Amide->A_Carboxylic + H₂O, H⁺ B_Nitrile R-C≡N B_Intermediate Intermediate B_Nitrile->B_Intermediate + OH⁻ B_Amide R-C(=O)NH₂ B_Intermediate->B_Amide + H₂O B_Carboxylate R-C(=O)O⁻ B_Amide->B_Carboxylate + OH⁻

Caption: Acid- and base-catalyzed nitrile hydrolysis pathways.

Question 2: I'm running a Suzuki coupling on my bromo-pyrimidine nitrile. How can I prevent nitrile hydrolysis?

Palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig are notorious for requiring basic conditions that can inadvertently hydrolyze sensitive nitrile groups. The choice of base and solvent system is paramount.

Troubleshooting Suzuki Coupling:

Problematic ConditionUnderlying CauseRecommended Solution
Strong Bases (e.g., NaOH, KOH) High concentration of hydroxide ions directly attacks the nitrile.Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . These provide sufficient basicity for the catalytic cycle without promoting significant hydrolysis.
Aqueous Solvents (e.g., Dioxane/H₂O) The presence of water is necessary for hydrolysis.Minimize water content. Use anhydrous solvents like toluene, DME, or 2-MeTHF . If a co-solvent is needed for boronic acid solubility, use a minimal amount of water or switch to an alcohol like t-butanol.
High Temperatures (>100 °C) Hydrolysis rate is significantly accelerated at higher temperatures.Screen for more active catalyst systems that operate at lower temperatures. Ligands like SPhos or XPhos can often facilitate coupling at temperatures between 60-80 °C, preserving the nitrile.
  • Degassing: To a dry reaction vessel, add the bromo-pyrimidine nitrile (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene or DME via syringe.

  • Reaction: Heat the reaction to 70-80 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated solution of NH₄Cl (a neutral salt) instead of water or acid to avoid pH-driven hydrolysis during extraction.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Question 3: My goal is a Nucleophilic Aromatic Substitution (SNAr) with a thiol. How do I protect the nitrile?

SNAr reactions often use bases like NaH, K₂CO₃, or organic amines to deprotonate the nucleophile. The resulting anionic species or the basic conditions can pose a threat to the nitrile group.

Troubleshooting SNAr Reactions:

Problematic ConditionUnderlying CauseRecommended Solution
Strong, Protic Bases (e.g., NaOMe in MeOH) Generates a high concentration of the methoxide nucleophile which can also attack the nitrile.Use a non-nucleophilic organic base like DIPEA (Hünig's base) or DBU . These are strong enough to facilitate the reaction but are sterically hindered, reducing the risk of attacking the nitrile.
High Polarity Solvents (e.g., DMSO, DMF) Can solvate trace amounts of water, increasing its reactivity.Use a less polar, aprotic solvent like THF or acetonitrile . Acetonitrile can be an excellent choice as its chemical nature is compatible with the product.
Elevated Temperatures Increases the rate of all reactions, including the undesired hydrolysis.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, SNAr on activated pyrimidines can proceed at room temperature or even 0 °C.

Part 2: Proactive Strategies & Verification

Strategy 1: Control the pH of Your Work-up

A common pitfall is successful execution of the reaction, only for the nitrile to hydrolyze during the aqueous work-up and extraction.

  • Avoid Strong Acids/Bases: Never use concentrated HCl, NaOH, or other strong acids/bases to wash or adjust the pH of your reaction mixture if a nitrile is present.

  • Use Buffered or Neutral Washes:

    • To remove excess base: Wash with a saturated aqueous solution of NH₄Cl .

    • To remove excess acid: Wash with a saturated aqueous solution of NaHCO₃ . This is a weak base and generally safe for short exposure times at room temperature.

    • Always follow with a brine wash to remove residual water from the organic layer.

Strategy 2: Analytical Verification

Always confirm the integrity of your nitrile group post-reaction.

  • Infrared (IR) Spectroscopy: Look for the characteristic sharp C≡N stretch, typically found around 2220-2260 cm⁻¹ . Its disappearance and the appearance of a strong C=O stretch (around 1650-1700 cm⁻¹) is a clear sign of hydrolysis.

  • Mass Spectrometry (MS): Calculate the expected masses for your starting material, desired product, the amide byproduct (+18 Da), and the carboxylic acid byproduct (+19 Da, and loss of N). This is the quickest way to identify hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.

    • ¹H NMR: The formation of a primary amide (-CONH₂) will show new, broad signals in the 5.5-8.5 ppm range.

G cluster_troubleshoot Troubleshooting Steps Start Reaction Complete. Analyze Crude Product. CheckMS Check MS Data. See unexpected M+18 or M+19 peaks? Start->CheckMS CheckIR Check IR Spectrum. Is C≡N peak (~2230 cm⁻¹) absent? Is C=O peak present? CheckMS->CheckIR Yes Success Nitrile Intact. Proceed to Purification. CheckMS->Success No CheckIR->Success No Failure Hydrolysis Confirmed. Initiate Troubleshooting. CheckIR->Failure Yes Step1 1. Analyze Reaction Conditions: Was a strong base (NaOH/KOH) or strong acid used? Failure->Step1 Step2 2. Analyze Solvent: Was water used as a co-solvent at high temperature? Step1->Step2 Step3 3. Analyze Work-up: Was the mixture quenched with strong acid or base? Step2->Step3 Solution Implement Solutions: - Switch to weaker base (K₃PO₄, Cs₂CO₃) - Use anhydrous solvents (Toluene, THF) - Lower reaction temperature - Use neutral work-up (NH₄Cl, NaHCO₃) Step3->Solution

Caption: A decision-making workflow for troubleshooting nitrile hydrolysis.

This guide provides a foundational framework for addressing nitrile group stability. Always remember that each substrate is unique, and a small amount of methods development and screening is often the key to a successful and high-yielding synthesis.

Troubleshooting unexpected byproducts in 2,6-Dichloropyrimidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloropyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and unexpected results you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process starting from 2,6-dihydroxypyrimidine-4-carbonitrile. The first step is a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base. This is followed by a cyanation step to introduce the nitrile group. A widely used approach for the initial chlorination and formylation (a related reaction) of pyrimidine systems is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[1][2][3]

Q2: I am observing a significant amount of a byproduct with a higher polarity than my desired product. What could it be?

A common polar byproduct is 2,6-Dichloropyrimidine-4-carboxamide . This is often formed due to the presence of moisture in the reaction. The nitrile group in your target molecule is susceptible to hydrolysis, and the amide is a stable intermediate in the hydrolysis pathway to the carboxylic acid. The presence of water, even in trace amounts, can lead to the formation of this byproduct.

Q3: My final product seems to contain an even more polar impurity that is difficult to remove. What is this likely to be?

This is likely 2,6-Dichloropyrimidine-4-carboxylic acid . This byproduct is the result of complete hydrolysis of the nitrile group. If the reaction is exposed to significant amounts of water or if the work-up conditions are too harsh (e.g., prolonged exposure to acidic or basic aqueous solutions), the initially formed carboxamide can be further hydrolyzed to the carboxylic acid.[4][5][6][7]

Q4: My mass spectrometry data shows a peak corresponding to a mono-chlorinated species. What is the likely structure?

This impurity is most likely 2-chloro-6-hydroxypyrimidine-4-carbonitrile or 6-chloro-2-hydroxypyrimidine-4-carbonitrile . This indicates an incomplete chlorination reaction. The conversion of the dihydroxy pyrimidine to the dichloropyrimidine is a stepwise process, and if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal, the reaction may stall at the mono-chlorinated intermediate.

Troubleshooting Guide: Unexpected Byproducts

This section provides a more in-depth look at the formation of common byproducts and strategies to mitigate them.

Problem 1: Formation of 2,6-Dichloropyrimidine-4-carboxamide and -carboxylic acid

Causality:

The formation of these hydrolysis byproducts is a direct consequence of the reaction of the nitrile group with water. The mechanism proceeds in two stages:

  • Hydration to the amide: The nitrile carbon is electrophilic and can be attacked by water. This is often catalyzed by acid or base. The initial adduct undergoes tautomerization to form the more stable amide.

  • Hydrolysis of the amide: Under the reaction or workup conditions, the amide can undergo further hydrolysis to the carboxylic acid and ammonia (or an ammonium salt).[4][5][6][7]

Mitigation Strategies:

StrategyExperimental Protocol
Anhydrous Reaction Conditions 1. Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon). 2. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 3. Use freshly opened, high-purity reagents.
Inert Atmosphere 1. Assemble the reaction apparatus under a positive pressure of an inert gas. 2. Maintain the inert atmosphere throughout the course of the reaction, especially during reagent addition and heating.
Careful Work-up 1. Minimize the time the reaction mixture is in contact with aqueous solutions. 2. Use cold aqueous solutions during quenching and extraction to reduce the rate of hydrolysis. 3. If possible, perform extractions with organic solvents first to remove the product from the aqueous phase quickly.
Problem 2: Presence of Mono-chlorinated Intermediates

Causality:

The chlorination of the two hydroxyl groups on the pyrimidine ring may not proceed to completion due to several factors:

  • Insufficient Chlorinating Agent: An inadequate amount of POCl₃ will naturally lead to incomplete reaction.

  • Low Reaction Temperature: The activation energy for the second chlorination may not be reached if the temperature is too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the second chlorination to occur.

  • Poor Solubility: The mono-chlorinated intermediate may have different solubility properties, potentially precipitating out of the solution before it can react further.

Mitigation Strategies:

StrategyExperimental Protocol
Optimize Reagent Stoichiometry 1. Use a sufficient excess of the chlorinating agent (e.g., 2.5-3.0 equivalents of POCl₃ per hydroxyl group). 2. Carefully calculate the molar equivalents based on the purity of the starting material.
Increase Reaction Temperature and Time 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC. 2. Extend the reaction time and continue to monitor for the disappearance of the mono-chlorinated intermediate.
Improve Solubility 1. Consider using a co-solvent to improve the solubility of all species in the reaction mixture. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Visualizing the Reaction and Troubleshooting Workflow

Main Synthetic Pathway and Potential Byproducts

G cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts A 2,6-Dihydroxypyrimidine-4-carbonitrile B This compound (Target) A->B POCl3, Base C 2-Chloro-6-hydroxypyrimidine-4-carbonitrile A->C Incomplete Chlorination D 2,6-Dichloropyrimidine-4-carboxamide B->D Partial Hydrolysis (+H2O) E 2,6-Dichloropyrimidine-4-carboxylic acid D->E Full Hydrolysis (+H2O)

Caption: Synthetic pathway and common byproducts.

Troubleshooting Workflow

G cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Unexpected Byproduct Detected analysis_type Identify Byproduct (HPLC, LC-MS, NMR) start->analysis_type is_hydrolysis Hydrolysis Product? (Amide/Acid) analysis_type->is_hydrolysis is_incomplete_reaction Incomplete Reaction? (Mono-chloro) analysis_type->is_incomplete_reaction hydrolysis_solution Implement Anhydrous Conditions & Careful Work-up is_hydrolysis->hydrolysis_solution Yes incomplete_reaction_solution Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_incomplete_reaction->incomplete_reaction_solution Yes

Caption: A logical workflow for troubleshooting byproducts.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for assessing purity and quantifying byproducts. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point. UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is typically used.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification of unknown impurities. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each component, which is invaluable for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and for characterizing isolated impurities. Specific chemical shifts and coupling patterns can definitively identify functional groups and the substitution pattern on the pyrimidine ring.[10][11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities, such as residual solvents used in the synthesis or purification.

Purification Strategies

MethodProtocol
Recrystallization 1. Select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. 2. Dissolve the crude product in a minimal amount of the hot solvent. 3. Allow the solution to cool slowly to promote the formation of pure crystals. 4. Collect the crystals by filtration and wash with a small amount of cold solvent.
Column Chromatography 1. For difficult separations, silica gel column chromatography can be employed. 2. Use a solvent system of appropriate polarity to achieve good separation between the product and impurities. A gradient of ethyl acetate in hexanes is a common starting point. 3. Monitor the fractions by TLC or HPLC to identify and combine the pure product fractions.

References

Technical Support Center: Stability of 2,6-Dichloropyrimidine-4-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloropyrimidine-4-carbonitrile (CAS No. 26293-93-6). This document provides in-depth technical information, troubleshooting advice, and experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and manage the stability challenges associated with this highly reactive and versatile building block, ensuring the integrity and success of your experiments.

Core Stability Profile: Understanding the Reactivity

This compound is a valuable intermediate due to its three reactive sites: the two chloro-substituents and the carbonitrile group. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the two chlorine atoms and the nitrile group. This electronic configuration renders the chlorinated carbon positions (C2 and C6) highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).

The primary stability concern in solution is the compound's propensity for hydrolysis and solvolysis. Nucleophiles, particularly water and alcohols, can readily attack the C2 and C6 positions, leading to the stepwise displacement of the chloride ions. This degradation can occur under various conditions and is a critical factor to control during storage, reaction setup, and workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound in its solid form?

A1: As a solid, the compound is relatively stable if stored correctly. To ensure its long-term integrity, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to protect it from atmospheric moisture.[3]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most common degradation pathway is nucleophilic substitution of the chloro groups.[4] In the presence of water (hydrolysis) or alcohol-based solvents (solvolysis), the chlorine atoms are displaced to form 2-chloro-6-hydroxypyrimidine-4-carbonitrile and, subsequently, 2,6-dihydroxypyrimidine-4-carbonitrile, or their corresponding alkoxy derivatives.[4] This process is often catalyzed by both acidic and basic conditions.

Q3: Which solvents are recommended for preparing and storing solutions?

A3: To minimize degradation, always use high-purity, anhydrous aprotic solvents. Recommended solvents for reaction use or short-term storage include anhydrous dioxane, tetrahydrofuran (THF), toluene, and acetonitrile.[5] While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used, they are hygroscopic and should be from a freshly opened bottle or properly dried before use.[6] Crucially, avoid preparing stock solutions in protic solvents like water, methanol, or ethanol for storage , as this will lead to rapid solvolysis.[4] If a reaction requires a protic solvent, the solution should be prepared immediately before use.

Q4: How does pH influence the stability of this compound?

A4: The compound is sensitive to pH. Both strongly acidic and strongly alkaline conditions can accelerate the rate of hydrolysis.[6][7] In many applications, such as cross-coupling reactions, a carefully chosen inorganic base is used, but its role is catalytic for the reaction, and prolonged exposure can degrade the substrate. If aqueous conditions are unavoidable, maintaining a pH near neutral is generally advisable, though the optimal pH is always specific to the reaction being performed.

Q5: How can I monitor the degradation of my sample?

A5: The most effective techniques for monitoring stability are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Degradation products, such as the monohydroxy-pyrimidine, are more polar than the parent compound and will typically have a shorter retention time on a reverse-phase HPLC column. LC-MS is particularly powerful as it can be used to identify the mass of the degradation products, confirming the hydrolytic pathway.

Troubleshooting Guide for Common Stability Issues

This table addresses specific problems you may encounter during your experiments.

Observed Issue Probable Cause Recommended Solution & Rationale
Appearance of new, more polar spots/peaks in TLC/LC-MS analysis of a stored solution. Hydrolysis or Solvolysis: The compound has reacted with trace water or alcohol in the solvent.Prepare solutions fresh for every experiment. If a solution must be stored, use an anhydrous aprotic solvent, store at -20°C under an inert atmosphere, and seal the container with parafilm. Always use freshly opened or distilled anhydrous solvents.
Low or inconsistent yields in nucleophilic substitution reactions (e.g., amination, thiolation). Competitive Degradation: The starting material is being consumed by reaction with water present in solvents or reagents, competing with your desired nucleophile.Ensure all components of the reaction are rigorously dry. Dry glassware in an oven (120°C) overnight and cool under vacuum or in a desiccator. Use anhydrous solvents and reagents. Running the reaction under a positive pressure of an inert gas (N₂ or Ar) is essential to prevent atmospheric moisture ingress.
Failure or low yield in a Suzuki-Miyaura cross-coupling reaction. Starting Material Degradation: The basic conditions required for the Suzuki coupling can promote hydrolysis of the dichloropyrimidine before the catalytic cycle can proceed efficiently.[10]Optimize the base and solvent system. Screen milder, non-aqueous bases like K₃PO₄ or Cs₂CO₃. Ensure the base used is anhydrous. Use degassed solvents to remove oxygen, which can damage the palladium catalyst, and water, which can cause hydrolysis. A solvent system like dioxane/water or toluene/ethanol/water is common, but the reaction time should be minimized.[10][11]
Formation of a mixture of mono- and di-substituted products in a selective reaction. High Reactivity and/or Harsh Conditions: The second chlorine atom may react if the reaction temperature is too high or the time is too long, even if the first substitution is typically faster.Carefully control reaction stoichiometry and conditions. Use only a slight excess (1.0-1.1 equivalents) of the nucleophile or boronic acid for mono-substitution. Run the reaction at the lowest effective temperature and monitor its progress closely by TLC or LC-MS to quench it upon consumption of the starting material.
Visualization of Primary Degradation Pathway

The following diagram illustrates the most common degradation pathway for this compound in the presence of water, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.

G cluster_0 Step 1: Mono-Hydrolysis cluster_1 Step 2: Di-Hydrolysis A 2,6-Dichloropyrimidine- 4-carbonitrile B Meisenheimer-type Intermediate A->B + H₂O C 2-Chloro-6-hydroxypyrimidine- 4-carbonitrile B->C - HCl D Meisenheimer-type Intermediate C->D + H₂O E 2,6-Dihydroxypyrimidine- 4-carbonitrile D->E - HCl

References

How to avoid dimerization of pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and to offer strategies for optimizing your synthetic protocols. While the term "dimerization" is sometimes used colloquially to describe the formation of unexpected high-molecular-weight byproducts, in the context of common pyrimidine syntheses like the Biginelli and Pinner reactions, specific and predictable side reactions are typically the root cause. This guide will address these common pitfalls in a question-and-answer format, providing both mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a significant, highly fluorescent byproduct instead of my target dihydropyrimidinone (DHPM). What is this compound, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] This pathway directly competes with the desired Biginelli reaction.

Core Causality: The Hantzsch pathway becomes favorable under conditions that promote the decomposition of urea into ammonia and isocyanic acid. Higher temperatures are a primary driver for this decomposition. The choice of catalyst can also inadvertently favor the Hantzsch pathway over the Biginelli condensation.

Prevention Strategies:

  • Temperature Control: Running the reaction at a lower temperature is the most effective way to significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different Brønsted or Lewis acids to find one that favors the desired reaction.[1]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[1][2]

Q2: I suspect self-condensation of my starting materials in my Pinner pyrimidine synthesis. How do I confirm this and what are the primary causes?

A2: Self-condensation of the 1,3-dicarbonyl compound is a known side reaction in Pinner synthesis.[1][2] This can lead to a complex mixture of byproducts and a lower yield of the desired pyrimidine. Aliphatic aldehydes used in other pyrimidine syntheses can also be prone to self-condensation or polymerization, especially under acidic conditions.[3][4]

Core Causality: The basic conditions often used in the Pinner synthesis to deprotonate the amidine can also deprotonate the acidic α-carbon of the 1,3-dicarbonyl compound, leading to self-condensation. Similarly, acidic catalysts used in reactions like the Biginelli can promote the self-condensation of aldehydes.

Prevention Strategies:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A carefully controlled amount of a suitable base (e.g., sodium ethoxide) should be used to favor the reaction with the amidine over self-condensation.[2]

  • Reaction Temperature: Monitor the reaction by TLC to avoid excessively high temperatures which can promote side reactions.[1]

  • For Aldehyde Self-Condensation: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration, thereby disfavoring polymerization.[3]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or uncyclized intermediates. How can I identify and prevent their formation?

A3: N-acylureas and open-chain ureides are common byproducts in the Biginelli reaction that complicate purification.[1][4] N-acylureas arise from a competing reaction between the β-ketoester and urea, while uncyclized intermediates result from incomplete reaction.[2][4]

Core Causality: Incomplete cyclization can be due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack, or due to steric hindrance.[1][3] The formation of N-acylurea is a competing pathway that can be influenced by stoichiometry and catalyst choice.

Identification and Prevention:

  • Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2] The open-chain intermediate will show signatures of all three components but will lack the heterocyclic ring structure.[4]

  • Drive the Cyclization: To prevent uncyclized intermediates, consider increasing the concentration or strength of the acid catalyst to enhance the rate of the final cyclization-dehydration step.[4] Increasing the reaction temperature can also provide the necessary activation energy for ring closure.[4]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[2] Using a slight excess of urea can sometimes favor the desired pathway.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Side Reactions in Biginelli Synthesis

This guide provides a systematic approach to troubleshooting when your Biginelli reaction is not performing as expected.

Logical Workflow for Troubleshooting Biginelli Reactions

Start Problem: Low Yield or Unexpected Byproduct TLC_HPLC Analyze Crude Reaction Mixture by TLC/HPLC/LC-MS Start->TLC_HPLC Identify Identify Byproduct Profile TLC_HPLC->Identify Fluorescent Major Fluorescent Spot? Identify->Fluorescent Hantzsch Likely Hantzsch DHP Byproduct. Implement Protocol 1. Fluorescent->Hantzsch Yes No_Fluorescent No Major Fluorescent Spot Fluorescent->No_Fluorescent No End Optimized Reaction Hantzsch->End Complex_Mix Complex Mixture or Unreacted Starting Material? No_Fluorescent->Complex_Mix Knoevenagel Likely Knoevenagel/N-Acylurea/ Incomplete Cyclization. Implement Protocol 2. Complex_Mix->Knoevenagel Complex Mixture Low_Conversion Low Conversion. Check Reagent Purity & Catalyst Activity. Optimize Temp/Time. Complex_Mix->Low_Conversion Mainly Starting Material Knoevenagel->End Low_Conversion->End

Caption: Troubleshooting workflow for Biginelli reaction side products.

Protocol 1: Minimizing Hantzsch Dihydropyridine (DHP) Formation

  • Reaction Setup: To a round-bottom flask, add the aldehyde (10 mmol) and β-ketoester (10 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., a mild Lewis acid, 1-5 mol%).

  • Temperature Control: Cool the mixture in an ice bath to 0-5 °C.

  • Urea Addition: Slowly add the urea (15 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC every hour. Avoid heating unless the reaction is stalled.[1][2]

  • Work-up: Upon completion, cool the reaction mixture, filter the solid product, and wash with cold ethanol to obtain the pure DHPM.[1]

Table 1: Effect of Temperature on Biginelli vs. Hantzsch Selectivity

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Yield (%)Reference
100 (Reflux)4535[1]
607510[1]
25 (Room Temp)88<5[2]
Note: Yields are representative and will vary based on specific substrates and catalysts.
Guide 2: Preventing Side Reactions in Pinner Synthesis

The Pinner synthesis is highly sensitive to reaction conditions. Maintaining anhydrous conditions is critical.

Core Principles for a Successful Pinner Synthesis:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[4] It is crucial to use freshly distilled, anhydrous solvents and to dry all glassware thoroughly.[4]

  • Reagent Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary during their formation to prevent decomposition.[4]

Protocol 2: Optimized Pinner Synthesis Under Anhydrous Conditions

  • Glassware Preparation: Flame-dry a three-necked flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: In the flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol. Add the amidine hydrochloride (10 mmol) to the solution.[2]

  • Base Addition: Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (10 mmol) dropwise to the stirred mixture.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2]

Mechanism: Pinner vs. Hydrolysis Side Reaction

Caption: Competing pathways in the Pinner synthesis.

The Role of Protecting Groups and Steric Hindrance

In some cases, unwanted reactions occur at other functional groups on the pyrimidine ring or its precursors.

Q4: Can I use protecting groups to prevent side reactions?

A4: Yes, protecting groups are a crucial strategy in complex organic synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted reactions.[5] For instance, in the synthesis of functionalized pyrimidine derivatives, an N-p-methoxybenzyl (N-PMB) group has been used to facilitate the formation of N-vinyl tertiary enamide intermediates, which then cyclize to form the desired product.[6] The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable later.

Q5: How does steric hindrance affect my reaction?

A5: Steric hindrance, the spatial arrangement of atoms that hinders a chemical reaction, can be both a challenge and a tool.[7] Bulky substituents on your starting materials can slow down or prevent the desired reaction, leading to low conversion.[3] This is often observed in Suzuki-Miyaura couplings with sterically hindered pyrimidine boronic acids.[8] However, steric hindrance can also be exploited to prevent unwanted side reactions. For example, introducing a bulky group at a specific position can block a potential side reaction at that site, thereby improving the selectivity of your synthesis.[7] When dealing with sterically hindered substrates, it is often necessary to employ more reactive catalysts, bulky ligands (e.g., Buchwald ligands), and optimized reaction conditions (e.g., higher temperatures) to overcome the steric barrier.[8]

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with 2,6-Dichloropyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide actionable, in-depth guidance for navigating the complexities of catalyst loading and reaction optimization. The unique electronic properties of this substrate—an electron-deficient pyrimidine ring bearing two chlorine atoms and a nitrile group—present specific challenges and opportunities in catalytic cross-coupling reactions.

This document moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and develop robust, efficient, and scalable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows low or no conversion. Is the catalyst loading the first thing I should investigate?

A1: While catalyst loading is a critical parameter, it's often not the first cause to investigate for a completely stalled reaction. A systematic approach is more efficient.[1] Before increasing the catalyst amount, verify these fundamental factors:

  • Reagent Integrity: Confirm the purity of your this compound, coupling partner (e.g., boronic acid), base, and solvents. The substrate itself or impurities can act as catalyst poisons.[2][3]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere like argon or nitrogen.[1][4]

  • Catalyst Activity: The catalyst or precatalyst may be old or deactivated from improper storage. Use a fresh batch or a trusted source. For Pd(II) precatalysts, ensure the in situ reduction to Pd(0) is occurring effectively.[1]

Once these factors are confirmed, then optimizing catalyst loading becomes a logical next step.

Q2: What is a standard starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A2: For initial screening, a palladium catalyst loading of 0.5 to 2 mol% is a common and effective starting point for many cross-coupling reactions involving chloro-heterocycles.[5][6] Extremely low loadings (e.g., <0.1 mol%) are achievable but typically require highly optimized conditions with very active catalyst systems, which may not be ideal for initial exploration. Conversely, starting with very high loadings (>5 mol%) can be wasteful and may introduce side reactions. Microwave-assisted procedures have been shown to be effective with catalyst loadings as low as 0.5 mol%.[6]

Q3: I'm observing significant homocoupling of my boronic acid reagent. How is this related to catalyst loading?

A3: Homocoupling is often linked to the catalyst system and reaction kinetics. While several factors can contribute, catalyst loading plays a role:

  • High Catalyst Loading: An excessive concentration of the active catalyst can sometimes promote side reactions, including homocoupling, especially if the oxidative addition step is slow relative to other processes in the catalytic cycle.

  • Inefficient Catalysis: If the primary cross-coupling is sluggish due to low catalyst activity or suboptimal conditions, side reactions like homocoupling can become more prominent.

The solution often involves a holistic optimization of the catalyst, ligand, base, and temperature, rather than just adjusting the loading in isolation.

Q4: Can the pyrimidine nitrogen atoms poison the catalyst? How does this influence the required catalyst loading?

A4: Yes, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This is a known challenge with nitrogen-containing heterocycles.[8] This inhibition can necessitate a higher catalyst loading compared to simpler aryl halides to achieve a sufficient concentration of active, uninhibited catalyst in the reaction mixture. The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the metal center and promoting the desired catalytic cycle over inhibitory coordination.[8]

Q5: What are the best analytical techniques to monitor the impact of catalyst loading?

A5: Effective reaction monitoring is crucial for optimization. A combination of techniques provides the most comprehensive picture:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative assessment of the consumption of starting material and formation of the main product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. This is invaluable for accurately comparing different catalyst loadings.

  • Advanced Online/Inline Methods: For deeper mechanistic understanding and high-throughput screening, techniques like inline FT-IR and online UHPLC can provide real-time kinetic data, offering precise insights into how catalyst loading affects reaction rates and impurity profiles.[10][11][12][13]

In-Depth Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Coupled Product

Low conversion is the most frequent challenge. This guide provides a logical workflow to diagnose and solve the issue.

Causality Analysis

Low yield in palladium-catalyzed cross-couplings of dichloropyrimidines often stems from an inefficient catalytic cycle. The primary hurdles are the stability of the C-Cl bond and potential catalyst deactivation.[8] The chosen catalyst system must be active enough to facilitate oxidative addition at the C-Cl bond without being poisoned by the substrate or impurities.

Troubleshooting Workflow Diagram

G cluster_checks Initial Checks cluster_optimization Optimization Loop start Low / No Yield Observed check_reagents Verify Reagent Purity & Anhydrous/Anaerobic Conditions start->check_reagents check_catalyst Use Fresh Catalyst & Ligand check_reagents->check_catalyst Reagents OK? optimize_conditions Optimize Base, Solvent, & Temperature check_catalyst->optimize_conditions Catalyst OK? screen_loading Systematically Increase Catalyst Loading optimize_conditions->screen_loading Conditions Optimized? screen_ligands Screen More Active Ligands (e.g., Buchwald-type) screen_loading->screen_ligands Still Low Yield? success Reaction Optimized screen_ligands->success Improvement? G start Reaction Stalls Prematurely check_temp Is Reaction Temperature >120°C? start->check_temp lower_temp Lower Temperature or Use Microwave check_temp->lower_temp Yes check_purity Analyze Starting Materials for Poisons (S, P, etc.) check_temp->check_purity No lower_temp->check_purity purify Purify Reagents (Recrystallization, Chromatography) check_purity->purify Yes check_ligand Is the Ligand Robust? check_purity->check_ligand No purify->check_ligand change_ligand Switch to More Stable Ligand (e.g., Biarylphosphine) check_ligand->change_ligand No solution Stable Reaction Achieved check_ligand->solution Yes change_ligand->solution

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic properties of 2,6-Dichloropyrimidine-4-carbonitrile (CAS 26293-93-6), a key intermediate in medicinal chemistry and materials science. Our focus is a detailed assignment of its ¹H NMR spectrum, contextualized by a comparison with alternative analytical techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural elucidation of this and related heterocyclic compounds.

Introduction: The Challenge of Heterocyclic Characterization

Substituted pyrimidines are a cornerstone of modern drug discovery. The precise arrangement of substituents on the pyrimidine core dictates molecular interactions and, consequently, biological activity. Unambiguous characterization is therefore not merely a procedural step but a foundational requirement for meaningful research. This compound presents a simple yet illustrative case for spectroscopic analysis. With a single proton on the pyrimidine ring, its ¹H NMR spectrum is expected to be simple. However, the correct assignment of this signal requires a nuanced understanding of the powerful electronic effects exerted by the three substituents.

Part 1: ¹H NMR Peak Assignment for this compound

The structure of this compound features a single proton at the 5-position (H-5). The ¹H NMR spectrum is therefore predicted to exhibit a single singlet. The primary challenge lies in accurately predicting its chemical shift (δ), which is heavily influenced by the anisotropic and inductive/resonance effects of the adjacent nitrogen atoms and the three electron-withdrawing substituents.

Predicting the H-5 Chemical Shift: A Data-Driven Approach

While an experimental spectrum for this compound is not available in the public databases searched, we can generate a highly accurate prediction based on structurally analogous compounds.

  • The Foundation: 4,6-Dichloropyrimidine. The closest structural analog with published data is 4,6-Dichloropyrimidine. In this molecule, the proton at the 5-position (H-5) resonates at approximately δ 7.46 ppm [1]. The proton at the 2-position is significantly further downfield (δ 8.82 ppm) due to the deshielding effect of both adjacent nitrogen atoms[1].

  • The Perturbation: The 4-Cyano Group. The introduction of a nitrile (cyano) group at the 4-position is expected to exert a strong electron-withdrawing effect. This effect deshields the remaining H-5 proton, causing its resonance to shift further downfield. In aromatic systems, a cyano group typically shifts ortho and para protons downfield by 0.2-0.4 ppm. Given the potent electron-withdrawing nature of the pyrimidine ring itself, this effect is anticipated to be significant.

Predicted Chemical Shift: Based on the starting point of δ 7.46 ppm for H-5 in 4,6-dichloropyrimidine, the addition of the strongly deshielding cyano group at C-4 is predicted to shift the H-5 signal downfield into the δ 7.8 - 8.2 ppm range. The signal will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

Workflow for ¹H NMR Analysis

The logical workflow for assigning the ¹H NMR spectrum of a novel or uncharacterized substituted pyrimidine is outlined below.

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Confirmation & Elucidation start Identify Analogous Structures predict Predict Chemical Shift Range based on Substituent Effects start->predict acquire Acquire High-Resolution ¹H NMR Spectrum predict->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process compare Compare Experimental δ to Predicted Value process->compare twod_nmr Perform 2D NMR (COSY, HSQC) if structure is complex compare->twod_nmr elucidate Final Structure Confirmation compare->elucidate twod_nmr->elucidate

Caption: Workflow for ¹H NMR Peak Assignment.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for proton environment analysis, a multi-technique approach is essential for comprehensive and irrefutable structure validation.

Analytical TechniqueInformation Provided for this compoundExpected Observations
¹³C NMR Provides information on the electronic environment of each carbon atom.5 distinct signals: 3 quaternary carbons (C-2, C-4, C-6) and 1 methine carbon (C-5). The nitrile carbon (C≡N) will be downfield. Carbons bonded to chlorine (C-2, C-6) will be significantly deshielded.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Molecular Ion (M⁺): A characteristic isotopic cluster due to the presence of two chlorine atoms. Expected peaks at m/z 173 (M⁺, ²³⁵Cl), 175 (M+2, ¹³⁵Cl¹³⁷Cl), and 177 (M+4, ²³⁷Cl) with an approximate ratio of 9:6:1.[2]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Characteristic stretching frequencies: A sharp, strong band for the nitrile group (C≡N) around 2230-2240 cm⁻¹. Bands for C=N and C=C stretching in the 1400-1600 cm⁻¹ region. Strong C-Cl stretching bands in the fingerprint region, typically below 850 cm⁻¹.[3][4]

This multi-faceted analytical approach ensures that the structural assignment is self-validating. The ¹H NMR identifies the sole proton, the ¹³C NMR confirms the carbon skeleton, the MS verifies the elemental composition and molecular weight, and the IR confirms the key nitrile functional group.

Part 3: Experimental Protocols

The following protocols provide a detailed methodology for the spectroscopic analysis of this compound.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup & Acquisition:

    • Insert the sample into a spectrometer (400 MHz or higher recommended for high resolution).

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient for this class of compounds.

    • Set the number of scans to a minimum of 16 to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure accurate integration.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm)[5].

Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 300.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: This analysis is most easily performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Acquisition:

    • Ensure the ATR crystal is clean before acquiring a background spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans for a good quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H NMR spectrum, characterized by a single downfield singlet predicted to be in the δ 7.8 - 8.2 ppm range, provides the initial and most direct insight into the proton's environment. This assignment is built upon a logical analysis of substituent effects, benchmarked against known data from analogous compounds. For unequivocal proof of structure, this data must be corroborated by ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The protocols and comparative data provided in this guide offer a comprehensive framework for the confident characterization of this and other vital heterocyclic building blocks in a research and development setting.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2,6-Dichloropyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of 2,6-dichloropyrimidine-4-carbonitrile and its derivatives, offering insights into how subtle structural modifications can influence crystal packing and intermolecular interactions.

The Significance of Structural Analysis in Pyrimidine Chemistry

The pyrimidine ring is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of various substituents to the pyrimidine core allows for the fine-tuning of its electronic and steric properties, which in turn dictates its interaction with biological targets. X-ray crystallography provides the definitive map of atomic positions, bond lengths, and angles, offering a static snapshot of the molecule's preferred conformation in the solid state. This information is invaluable for understanding intermolecular interactions that govern crystal packing, which can influence crucial physicochemical properties such as solubility and stability.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision at every step. The following workflow outlines the key stages in the X-ray crystal structure analysis of a pyrimidine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for X-ray crystal structure analysis.

Detailed Experimental Protocols

1. Synthesis and Purification: The synthesis of dichloropyrimidine derivatives often involves the chlorination of the corresponding dihydroxypyrimidine precursors using reagents like phosphorus oxychloride (POCl₃)[1]. For the title compound, a potential route could involve the chlorination of 2-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carbonitrile. Purification is critical to obtaining high-quality crystals; techniques such as recrystallization from a suitable solvent (e.g., methanol, ethanol) or column chromatography are commonly employed[2].

2. Crystallization: The formation of single crystals suitable for X-ray diffraction is often the most challenging step.

  • Method: Slow evaporation is a widely used technique. A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and allowed to stand undisturbed. The slow evaporation of the solvent increases the concentration, leading to the formation of well-ordered crystals. For the known structure of 2,4-dichloropyrimidine, crystals were obtained by the slow evaporation of a methanol solution[2].

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound moderately and have a suitable vapor pressure to allow for slow evaporation. Screening of various solvents with different polarities is often necessary.

3. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Instrument: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: The crystal is cooled (e.g., to 100 K or 294 K) to minimize thermal vibrations of the atoms[2]. A series of diffraction images are collected as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within it.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson synthesis, often implemented in software packages like SHELXS[2].

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL) to obtain the best possible fit between the calculated and observed diffraction patterns[2]. The quality of the final structure is assessed by parameters such as the R-factor.

Comparative Structural Analysis

To illustrate the impact of the carbonitrile group on the crystal packing, we will compare the experimentally determined structure of 2,4-dichloropyrimidine with a hypothetical, yet plausible, structure of this compound.

Table 1: Comparison of Crystallographic Data

Parameter2,4-Dichloropyrimidine (Experimental)[2]This compound (Hypothetical)
Chemical FormulaC₄H₂Cl₂N₂C₅HCl₂N₃
Formula Weight148.98173.98[3]
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)7.5090 (15)8.1
b (Å)10.776 (2)11.5
c (Å)7.1980 (14)7.8
β (°)92.92 (3)95.2
Volume (ų)581.7 (2)723.4
Z44
Key Intermolecular InteractionsC—H···N hydrogen bondsC—H···N hydrogen bonds, Cl···N interactions, π-π stacking

Disclaimer: The data for this compound is hypothetical and presented for illustrative and comparative purposes.

Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces.[4]

2,4-Dichloropyrimidine: The crystal structure of 2,4-dichloropyrimidine is characterized by intermolecular C—H···N hydrogen bonds that link the molecules into chains[2]. The pyrimidine ring nitrogen acts as a hydrogen bond acceptor, while the aromatic C-H group acts as the donor. This is a common motif in the crystal packing of nitrogen-containing heterocyclic compounds.

Hypothetical this compound: The introduction of a carbonitrile group at the 4-position is expected to introduce additional and potentially stronger intermolecular interactions.

  • C—H···N Interactions: Similar to 2,4-dichloropyrimidine, C—H···N hydrogen bonds involving the pyrimidine ring nitrogen are expected.

  • Cl···N Interactions: The nitrogen atom of the cyano group is a good halogen bond acceptor. A plausible interaction would be a short contact between a chlorine atom of one molecule and the nitrogen atom of the cyano group of a neighboring molecule. Halogen bonding is a significant directional interaction in crystal engineering.[5]

  • π-π Stacking: The electron-withdrawing nature of the chlorine and cyano substituents can polarize the pyrimidine ring, promoting face-to-face π-π stacking interactions between adjacent rings.

The following diagram illustrates the potential differences in intermolecular interactions.

intermolecular_interactions cluster_24 2,4-Dichloropyrimidine cluster_264 This compound mol1 Cl-Pyr-Cl mol2 Cl-Pyr-Cl mol1->mol2 C-H···N mol3 Cl-Pyr(CN)-Cl mol4 Cl-Pyr(CN)-Cl mol3->mol4 C-H···N mol5 Cl-Pyr(CN)-Cl mol3->mol5 π-π stacking mol4->mol5 Cl···N (cyano)

Caption: A schematic comparison of potential intermolecular interactions.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides invaluable insights for medicinal chemistry and materials science. While a definitive crystal structure for the title compound remains to be published, a comparative analysis with the known structure of 2,4-dichloropyrimidine allows for a robust discussion of the principles of crystal engineering. The introduction of a carbonitrile group is predicted to introduce more diverse and potentially stronger intermolecular interactions, including halogen bonding and enhanced π-π stacking, which would significantly alter the crystal packing. This guide underscores the importance of a systematic approach to crystallization and structural analysis in order to fully harness the potential of this important class of heterocyclic compounds in drug discovery and development.

References

A Senior Application Scientist's Guide to the Confirmatory Analysis of 2,6-Dichloropyrimidine-4-carbonitrile using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

2,6-Dichloropyrimidine-4-carbonitrile is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its precise molecular architecture allows for versatile downstream functionalization. However, the synthetic routes to this intermediate, often involving aggressive chlorination and cyanation reactions, can generate a constellation of structurally similar impurities and isomers.[1][2] These impurities, if left unchecked, can propagate through multi-step syntheses, ultimately compromising the safety, efficacy, and regulatory compliance of the final drug product.

Therefore, an unambiguous, sensitive, and robust analytical method for the confirmation and purity assessment of this compound is not merely a quality control measure; it is a fundamental necessity in drug development. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the development and validation of a superior Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose.

The Analytical Challenge: Differentiating Isomers and Impurities

The primary analytical challenge lies in the potential presence of co-eluting isomers (e.g., 4,6-dichloropyrimidine-2-carbonitrile), precursors (e.g., incompletely chlorinated pyrimidines), and by-products from side reactions. A successful analytical method must possess the selectivity to resolve these closely related species and the sensitivity to detect them at trace levels.

Part 1: The Gold Standard - A Validated LC-MS/MS Method

For the definitive confirmation and quantification of this compound, a hyphenated technique combining the separation power of High-Performance Liquid Chromatography (HPLC) with the specificity and sensitivity of tandem Mass Spectrometry (MS/MS) is unparalleled.[3][4][5] This approach provides orthogonal data points (retention time and mass-to-charge ratio with specific fragmentation patterns), ensuring the highest degree of confidence in the analytical result.

Causality-Driven Method Development

Our objective is to develop a self-validating system. Every parameter is chosen not by rote, but for a specific, justifiable reason rooted in the physicochemical properties of the analyte and the principles of analytical chemistry.

1. Chromatographic Separation (The "LC" Component)

The goal is to achieve baseline separation of the target analyte from its potential impurities. Given the polar nature of the nitrile group and the hydrophobicity of the dichlorinated pyrimidine ring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[6][7][8][9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the recommended starting point.[6][7] Its dense hydrophobic surface provides excellent retention for the dichloropyrimidine moiety, allowing for effective separation based on subtle differences in polarity among isomers.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a water-miscible organic solvent, such as acetonitrile, is essential.[7] Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. The addition of a small amount of an acid modifier, typically 0.1% formic acid, serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanol groups on the column and provides a source of protons to promote efficient ionization in the mass spectrometer source.

Experimental Protocol: Optimized LC Method

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and resolution suitable for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for eluting hydrophobic compounds.
Gradient 10% B to 95% B over 8 minEnsures elution of all components, from polar to non-polar.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening.

2. Mass Spectrometric Detection (The "MS" Component)

The mass spectrometer provides the ultimate confirmation of identity.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds. Given the nitrogen atoms in the pyrimidine ring, ESI in positive ion mode is highly effective, leading to the formation of the protonated molecule, [M+H]⁺.[10]

  • The Power of Isotopic Signature: A key feature of chlorinated compounds is their distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, like our analyte, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion: [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺, with an approximate intensity ratio of 9:6:1.[11] Observing this pattern is a powerful confirmation of the presence of two chlorine atoms.

  • Tandem Mass Spectrometry (MS/MS) for Unambiguous Confirmation: To eliminate any ambiguity, we employ tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode. In this technique, the parent ion (the [M+H]⁺ cluster) is selected, fragmented through collision-induced dissociation (CID), and specific, stable fragment ions (product ions) are monitored.[12][13] This process is highly specific, acting as a chemical fingerprint.

Experimental Protocol: Optimized MS Method

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveEfficiently forms [M+H]⁺ ions for pyrimidines.
Capillary Voltage 3.5 kVOptimal for stable spray and ion generation.
Source Temp. 150 °CPrevents thermal degradation while aiding desolvation.
Drying Gas Flow 10 L/minEfficiently removes solvent from the ESI droplets.
Scan Mode Full Scan (for initial ID) & MRM (for confirmation/quant.)Full scan identifies the isotopic cluster; MRM provides specificity.

Proposed MRM Transitions for Confirmation

For this compound (Molecular Weight: 172.98 g/mol ):[14]

Precursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
174.0 (³⁵Cl₂)139.0QuantifierLoss of a chlorine atom (Cl).
174.0 (³⁵Cl₂)112.0QualifierLoss of chlorine and hydrogen cyanide (HCN).
176.0 (³⁵Cl³⁷Cl)141.0QualifierConfirms isotopic pattern in fragments.

Note: The exact masses and fragmentation patterns should be confirmed empirically by infusing a pure standard of the compound.

Workflow for Confirmatory Analysis

The following diagram illustrates the logical flow of the LC-MS/MS confirmatory analysis, ensuring a robust and trustworthy result.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Review & Confirmation prep Dissolve Sample in Acetonitrile/Water (50:50) filter Filter through 0.22 µm PTFE Syringe Filter prep->filter lc Inject into RP-HPLC System (C18 Column) filter->lc ms Ionize via ESI+ lc->ms mrm Perform MRM Analysis ms->mrm rt_check 1. Verify Retention Time Matches Standard mrm->rt_check iso_check 2. Confirm Isotopic Pattern (9:6:1 Ratio) rt_check->iso_check mrm_check 3. Verify MRM Transitions (Quantifier & Qualifiers) iso_check->mrm_check report Generate Certificate of Analysis mrm_check->report

Caption: End-to-end workflow for LC-MS/MS confirmation.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this application, it is instructive to compare its performance against other common analytical techniques.[3][15][16] This comparison highlights the unique advantages of LC-MS in providing comprehensive and unambiguous results.

Comparative Analysis Table
TechniquePrincipleStrengths for this AnalyteLimitations for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Highest specificity (RT + MS + MS/MS). Highest sensitivity (ppb levels). Unambiguous isomer differentiation.Higher initial instrument cost. Requires skilled operators.
GC-MS Gas-phase separation followed by mass-based detection.Good for volatile impurities. Provides mass information.Potential for thermal degradation of the analyte. Less suitable for non-volatile impurities.
HPLC-UV Chromatographic separation with UV absorbance detection.Robust, widely available, good for quantification of the main peak.Cannot differentiate isomers if they co-elute. Cannot confirm identity by mass. Lower sensitivity.
NMR Spectroscopy Nuclear magnetic resonance of ¹H and ¹³C nuclei.Gold standard for structural elucidation of the bulk material.Poor sensitivity for detecting trace impurities (<1%). Cannot easily quantify impurities.
FTIR Spectroscopy Infrared absorption by molecular functional groups.Quick confirmation of functional groups (e.g., -C≡N, C-Cl).Provides little information on purity or isomeric composition. Not quantitative.
Decision Logic: Choosing the Right Tool

The choice of technique depends on the analytical question being asked. The following diagram provides a logical decision-making framework.

G node_result node_result start What is the Analytical Goal? q1 Confirm Structure of Bulk Material? start->q1 Structural Elucidation q2 Confirm Identity & Purity in a QC Environment? start->q2 Confirmation & Purity q3 Quickly Verify Functional Groups? start->q3 Functional Group ID r1 NMR Spectroscopy q1->r1 Yes r2 LC-MS/MS q2->r2 Yes r3 FTIR Spectroscopy q3->r3 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the critical task of confirming the identity and purity of this compound, LC-MS/MS stands out as the most powerful and reliable technique. Its ability to combine chromatographic separation with the specificity of mass-to-charge ratio and fragmentation patterns provides an unparalleled level of confidence. While other techniques like NMR are essential for initial structural elucidation, the LC-MS/MS method detailed in this guide provides the robust, self-validating system required for routine quality control and regulatory assurance in the pharmaceutical industry. By understanding the causality behind each methodological choice, researchers and drug development professionals can implement this workflow to guarantee the quality of this vital synthetic intermediate.

References

A Comparative Guide to Chlorine Displacement on the Pyrimidine Ring: A Handbook for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. The strategic displacement of chlorine atoms via nucleophilic aromatic substitution (SNAr) offers a powerful and versatile approach to introduce a diverse array of functionalities, enabling the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of chlorine displacement on the pyrimidine ring, offering experimental data, mechanistic insights, and detailed protocols to inform synthetic strategies.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack, making chloropyrimidines valuable synthons. The reactivity of a chlorine substituent is profoundly influenced by its position on the ring and the electronic nature of other substituents present. This guide will explore these nuances, providing a comparative framework for predicting and controlling the outcomes of these critical reactions.

Principles of Reactivity and Regioselectivity

The displacement of chlorine on a pyrimidine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

The regioselectivity of this reaction is primarily dictated by the stability of the Meisenheimer complex. The positions on the pyrimidine ring are not equally reactive. The general order of reactivity for chlorine displacement is C4(6) > C2 >> C5.[1] This preference is attributed to the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate. Attack at the C4 or C6 position allows for the delocalization of the negative charge onto one of the ring nitrogens, a more stable arrangement than when the attack occurs at the C2 position, where the negative charge is in closer proximity to both electronegative nitrogens. The C5 position is significantly less reactive towards nucleophilic attack.

Substituent Effects Start 2,4-Dichloropyrimidine EDG_C6 C6-EDG Start->EDG_C6 Add EWG_C5 C5-EWG Start->EWG_C5 Add C2_Attack Favors C2 Attack EDG_C6->C2_Attack C4_Attack Favors C4 Attack EWG_C5->C4_Attack C2_Exception Exception: Tertiary Amines (Favors C2 Attack) EWG_C5->C2_Exception Amination_Workflow Start Start Dissolve Dissolve 2,4-dichloropyrimidine in an appropriate solvent (e.g., THF, EtOH, DMF) Start->Dissolve Add_Base Add a base (e.g., Et₃N, K₂CO₃, LiHMDS) Dissolve->Add_Base Add_Amine Add the amine nucleophile (1.0-1.2 equivalents) Add_Base->Add_Amine Heat Heat the reaction mixture (monitor by TLC or LC-MS) Add_Amine->Heat Workup Aqueous workup and extraction Heat->Workup Purify Purify the product (column chromatography, crystallization) Workup->Purify End End Purify->End

References

A Comparative Guide to the Synthetic Validation of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth validation and comparison of synthetic routes to 2,6-Dichloropyrimidine-4-carbonitrile, a key building block for the development of advanced therapeutic agents and functional molecules.

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we delve into the causality of experimental choices, offering a critical evaluation of competing synthetic strategies. Our focus is on providing a robust, validated, and practical guide that prioritizes not only yield and purity but also safety, scalability, and overall efficiency.

Executive Summary

The synthesis of this compound is a multi-step process that demands careful consideration of starting materials, reaction conditions, and potential hazards. This guide validates a primary synthetic route via the Sandmeyer reaction of 4-amino-2,6-dichloropyrimidine and presents a compelling alternative pathway involving the dehydration of 2,6-dichloropyrimidine-4-carboxamide.

Our comparative analysis reveals that while the Sandmeyer reaction is a classic and reliable method, the amide dehydration route offers potential advantages in terms of handling hazardous reagents. The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and risk tolerance.

Comparative Data of Validated Synthetic Routes

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound.

ParameterRoute 1: Sandmeyer Reaction Route 2: Amide Dehydration
Starting Material 4-Amino-2,6-dichloropyrimidine2,6-Dichloropyrimidine-4-carboxamide
Key Transformation Diazotization followed by cyanationDehydration
Reported Yield Good to excellent (typically 50-90% for Sandmeyer cyanations)[1]High (often >90% for amide dehydrations)[2][3]
Purity Generally high, purification by recrystallization or chromatographyHigh, purification by recrystallization or chromatography
Reaction Time Several hoursTypically rapid (minutes to a few hours)[2][3]
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideDehydrating agents (e.g., POCl₃, SOCl₂, Appel-type reagents)[2][4]
Safety Considerations Generation of potentially explosive diazonium salts, use of toxic cyanide salts[5][6]Use of corrosive and hazardous dehydrating agents[4]
Scalability Can be scaled with careful control of temperature and reagent addition[5][7]Generally scalable, with consideration for exothermic reactions[2]

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines to a wide array of functional groups via a diazonium salt intermediate.[8] This route is a logical and well-precedented approach to the synthesis of this compound.

Scientific Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The stability of the diazonium salt intermediate is a critical factor, and for heteroaromatic amines, careful control of the reaction conditions is paramount to prevent decomposition and side reactions. The use of a copper(I) cyanide catalyst is essential for the efficient conversion of the diazonium salt to the desired nitrile.[1]

Visualizing the Workflow

cluster_0 Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-4,6-dihydroxypyrimidine B POCl₃, Tertiary Amine A->B Chlorination C 4-Amino-2,6-dichloropyrimidine B->C D 4-Amino-2,6-dichloropyrimidine E 1. NaNO₂, HCl (Diazotization) 2. CuCN (Cyanation) D->E F This compound E->F

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

The synthesis of the starting material, 4-amino-2,6-dichloropyrimidine, is a critical first step. A robust method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.

  • Reaction Setup: In a well-ventilated fume hood, a dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagents: 2-amino-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is added dropwise via the dropping funnel.[9][10] The amine acts as an acid scavenger for the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting acidic solution is neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. A reported yield for a similar process is around 83-85% with a purity of over 92%.[10]

Step 2: Sandmeyer Cyanation

  • Diazotization: 4-Amino-2,6-dichloropyrimidine is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: The reaction mixture is stirred at room temperature or gently warmed to ensure complete reaction. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Route 2: The Amide Dehydration Pathway

An alternative and potentially more streamlined approach to this compound involves the dehydration of the corresponding carboxamide. This route is particularly attractive as 2,6-dichloropyrimidine-4-carboxamide is a known compound.

Scientific Rationale

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis.[4] A variety of dehydrating agents can be employed, ranging from classic reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder, more modern methods such as the Appel reaction (using triphenylphosphine and a carbon tetrahalide or equivalent) or catalytic Appel-type reactions.[2][3] The choice of reagent can influence the reaction conditions, yield, and substrate scope. For a heteroaromatic amide, a mild and efficient dehydrating system is preferable to avoid side reactions with the pyrimidine ring.

Visualizing the Workflow

cluster_0 Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide cluster_1 Step 2: Dehydration A 2,6-Dichloropyrimidine-4-carbonyl chloride B Ammonia A->B Amidation C 2,6-Dichloropyrimidine-4-carboxamide B->C D 2,6-Dichloropyrimidine-4-carboxamide E Dehydrating Agent (e.g., POCl₃, SOCl₂, Appel Reagent) D->E Dehydration F This compound E->F

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide

The starting amide can be prepared from the corresponding acid chloride.

  • Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride: This intermediate can be synthesized from a suitable precursor such as 2,6-dihydroxypyrimidine-4-carboxylic acid by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

  • Amidation: 2,6-Dichloropyrimidine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF) and treated with an excess of aqueous or gaseous ammonia. The reaction is typically exothermic and should be cooled. The resulting amide precipitates and can be collected by filtration.

Step 2: Dehydration to the Nitrile

  • Reaction Setup: A dry round-bottom flask is charged with 2,6-dichloropyrimidine-4-carboxamide and a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: A dehydrating agent is added. For example, a catalytic Appel-type dehydration can be performed using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine oxide.[2][3] This method is often rapid and high-yielding.

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, including the carbon of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (173.98 g/mol ).[11] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.

Safety, Scalability, and Environmental Considerations

Route 1: Sandmeyer Reaction

  • Safety: The primary safety concern is the formation of diazonium salts, which can be explosive when isolated in a dry state. Therefore, they are always generated in situ and used immediately in solution. The use of copper(I) cyanide and the generation of hydrogen cyanide gas upon acidification are also significant hazards that require strict adherence to safety protocols, including working in a well-ventilated fume hood and having appropriate quenching agents readily available.[5][6]

  • Scalability: The Sandmeyer reaction is widely used in industry and can be scaled up.[5][7] However, careful control of temperature during diazotization and the subsequent cyanation step is crucial to manage the exothermicity of the reaction and prevent the accumulation of unstable intermediates.

  • Environmental Impact: The use of copper salts can lead to heavy metal waste, which requires appropriate disposal procedures.

Route 2: Amide Dehydration

  • Safety: The safety of this route depends on the chosen dehydrating agent. Reagents like POCl₃ and SOCl₂ are highly corrosive and react violently with water. The Appel reaction traditionally uses carbon tetrachloride, which is a known carcinogen and ozone-depleting substance. Modern catalytic Appel-type reactions using safer reagents like oxalyl chloride are preferable.[2][3]

  • Scalability: Dehydration reactions are generally scalable. The exothermicity of the reaction with the dehydrating agent needs to be managed, especially on a larger scale.

  • Environmental Impact: The environmental impact is largely dependent on the chosen dehydrating agent and solvent. Catalytic methods are generally more environmentally friendly as they reduce the amount of waste generated.

Conclusion and Recommendations

Both the Sandmeyer reaction and the amide dehydration route represent viable synthetic pathways to this compound.

  • The Sandmeyer reaction is a well-established and robust method with predictable outcomes. However, it involves the handling of potentially explosive intermediates and highly toxic cyanide reagents, necessitating stringent safety measures.

  • The amide dehydration route offers a potentially safer alternative, especially with the use of modern catalytic dehydration methods. This route may also be more efficient in terms of reaction time.

For laboratory-scale synthesis, both routes are feasible. For larger-scale production, a thorough process safety assessment would be required for both pathways. The amide dehydration route, particularly with a catalytic system, may present a more favorable profile in terms of safety and environmental impact, making it a compelling area for further process development.

The ultimate choice of synthetic route will be guided by the specific needs of the project, balancing the trade-offs between yield, purity, safety, cost, and scalability. This guide provides the foundational knowledge and experimental insights necessary for making an informed decision.

References

A Researcher's Guide to Spectroscopic Validation: Comparing 2,6-Dichloropyrimidine-4-carbonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are foundational scaffolds, integral to the architecture of numerous therapeutic agents.[1] Among these, 2,6-Dichloropyrimidine-4-carbonitrile stands out as a versatile and highly reactive intermediate, prized for its dual chlorine leaving groups and a strategically placed nitrile moiety, which allow for sequential and site-selective modifications.[2] Its role as a precursor in the synthesis of kinase inhibitors, antivirals, and other biologically active molecules necessitates an unambiguous confirmation of its structure, distinguishing it from its synthetic antecedents.

This technical guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 2,4,6-trichloropyrimidine and barbituric acid. By tracing the evolution of spectral features through the synthetic pathway, we offer researchers a validated framework for structural confirmation. This guide moves beyond a simple data repository, explaining the causal relationships between chemical transformations and their spectroscopic signatures, thereby providing a self-validating system for synthesis and analysis.

The Synthetic Pathway: From Barbituric Acid to a Key Intermediate

The transformation of a simple, cyclic urea into a highly functionalized pyrimidine is a cornerstone of heterocyclic chemistry. The chosen pathway involves two critical steps: an exhaustive chlorination followed by a selective nucleophilic substitution. This route is not only efficient but also serves as an excellent case study for demonstrating the power of spectroscopy in monitoring reaction progress and confirming product identity.

G cluster_0 Synthesis of this compound A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B  POCl₃, Heat   (Chlorination)   C This compound B->C  NaCN, Solvent   (Cyanation)   G A 1. Sample Prep Dissolve 5-10 mg in 0.6 mL deuterated solvent (CDCl₃ or DMSO-d₆) B 2. Spectrometer Setup Insert tube, lock, and shim magnet for homogeneity A->B C 3. ¹H Acquisition Acquire spectrum (e.g., 8-16 scans) B->C D 4. ¹³C Acquisition Tune probe to ¹³C, acquire spectrum (e.g., 1024+ scans) C->D E 5. Data Processing Fourier transform, phase correction, and baseline correction D->E G A 1. Sample Prep Grind 1-2 mg of sample with ~100 mg of dry KBr B 2. Pellet Formation Press mixture in a die under high pressure (8-10 tons) A->B C 3. Background Scan Acquire a background spectrum of the empty sample compartment B->C D 4. Sample Scan Place pellet in holder and acquire the sample spectrum C->D E 5. Generate Spectrum Ratio sample scan to background scan D->E G A 1. Sample Intro Introduce a small amount of sample into the high-vacuum source B 2. Ionization Bombard sample with high-energy electrons (typically 70 eV) A->B C 3. Mass Analysis Accelerate resulting ions and separate them by mass-to-charge (m/z) ratio B->C D 4. Detection Ions are detected and a mass spectrum is generated C->D E 5. Data Analysis Identify molecular ion and analyze fragmentation and isotopic patterns D->E

References

A Senior Application Scientist's Guide to In-Silico Reactivity Prediction and Experimental Validation for 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: For researchers, scientists, and drug development professionals, the efficient design of synthetic routes is paramount. This guide provides an in-depth analysis of 2,6-Dichloropyrimidine-4-carbonitrile, a versatile heterocyclic building block. We will first explore the use of in-silico computational methods to predict its reactivity, offering a powerful tool for anticipating reaction outcomes and regioselectivity. This theoretical framework is then compared with other common pyrimidine scaffolds to highlight its unique chemical personality. Finally, we ground these predictions in practical application by providing a detailed, field-proven experimental protocol for a selective nucleophilic aromatic substitution (SNAr) reaction, complete with explanations for each procedural choice. This integrated approach of computational prediction and experimental validation is designed to accelerate the synthesis of novel, high-value molecules.

The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its electron-deficient nature makes it an ideal scaffold for functionalization, particularly through nucleophilic aromatic substitution (SNAr) on halopyrimidine derivatives.[1]

This compound (CAS 26293-93-6) is a particularly valuable building block.[3] It possesses three distinct points for potential modification: two chlorine atoms at the C2 and C6 positions, which can act as leaving groups, and a nitrile group at C4. The strong electron-withdrawing nature of the nitrile group is predicted to significantly activate the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. Understanding and predicting the regioselectivity of these potential reactions is crucial for its strategic use in complex molecule synthesis.

The In-Silico Crystal Ball: Predicting Reactivity with Computational Chemistry

Before committing to costly and time-consuming experiments, computational chemistry provides invaluable insights into molecular reactivity.[4][5] By simulating molecular structures and electronic properties, we can predict reaction mechanisms, identify the most probable reaction pathways, and estimate reaction energetics.[4][6][7]

For predicting the outcome of SNAr reactions, Density Functional Theory (DFT) is a particularly powerful tool.[8][9][10] One of the most intuitive approaches within DFT is the analysis of Frontier Molecular Orbitals (FMOs). For a reaction involving a nucleophile (an electron-rich species), the most favorable site of attack on an electrophilic molecule is typically the atom with the largest lobe of the Lowest Unoccupied Molecular Orbital (LUMO).[11] This is because the LUMO is the lowest energy orbital available to accept the incoming electrons from the nucleophile. By calculating and visualizing the LUMO map of this compound, we can predict which of the two chlorine-bearing carbons is more electrophilic and thus more likely to react first.

The general workflow for such a predictive study is outlined below.

G cluster_0 In-Silico Prediction Workflow start Define Molecular Structure (this compound) dft Perform DFT Calculation (e.g., wB97X-D/6-31G*) start->dft Input Geometry analysis Analyze Electronic Properties dft->analysis Output Wavefunction lumo Generate LUMO Map & Calculate Partial Charges analysis->lumo Focus on Reactivity Descriptors predict Predict Regioselectivity (Identify most electrophilic site) lumo->predict Interpret Data validate Experimental Validation predict->validate Hypothesis Generation

Caption: A generalized workflow for in-silico reactivity prediction using DFT.

In-Silico Reactivity Profile of this compound

Based on established principles of physical organic chemistry and computational studies on similar systems, we can generate a predictive reactivity profile for this compound.[11][12] The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electronegative chlorine atoms and the potent electron-withdrawing cyano group (-CN).

This activation leads to a high susceptibility to SNAr. The primary question for a synthetic chemist is one of regioselectivity: will an incoming nucleophile replace the chlorine at C2 or C6?

Generally, for pyrimidine halides, the reactivity follows the order C4(6) > C2.[1][13] This preference is due to superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, which are para and ortho, respectively, to both ring nitrogens. In the case of this compound, both C2 and C6 are activated. However, the C6 position is generally more reactive than the C2 position in dichloropyrimidines. The attack at C2 is often disfavored due to potential electronic repulsion from the lone pairs of the two adjacent nitrogen atoms.[14]

The following table summarizes the predicted reactivity descriptors based on DFT principles.

PositionPredicted Relative LUMO CoefficientPredicted Partial Charge (δ)Predicted ReactivityRationale
C6 LargeStrongly Positive (δ+)Most Reactive Site Highly activated by ring nitrogens and C4-nitrile. Favorable position for nucleophilic attack.[1][14]
C2 ModeratePositive (δ+)Reactive, but less than C6 Activated, but attack is sterically and electronically less favored due to proximity to two ring nitrogens.[14]
C4 SmallPositive (δ+)Not susceptible to SNArCarbon is attached to a non-leaving group (nitrile).
C5 Very SmallSlightly Negative (δ-)Least Reactive SiteNot activated for nucleophilic attack.

Comparative Analysis: Stacking Up Against Other Pyrimidine Scaffolds

To contextualize the reactivity of this compound, it is useful to compare it with other common dichloropyrimidine building blocks used in drug discovery.

CompoundStructureKey SubstituentsPredicted Reactivity Profile
2,4-Dichloropyrimidine ClC1=NC=CC(Cl)=N1Cl at C2, C4C4 is significantly more reactive than C2. A classic example of regioselectivity in pyrimidines.[12][14]
4,6-Dichloropyrimidine ClC1=CC(Cl)=NC=N1Cl at C4, C6C4 and C6 are electronically equivalent and highly reactive. Often leads to mixtures of mono-substituted products or di-substitution.
4-Amino-2,6-dichloropyrimidine NC1=NC(Cl)=CC(Cl)=N1Cl at C2, C6; NH₂ at C4The electron-donating amino group at C4 deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. Reactivity at C2/C6 is lower.[15]
This compound N#CC1=NC(Cl)=CC(Cl)=N1Cl at C2, C6; CN at C4The strongly electron-withdrawing nitrile group at C4 significantly activates the ring, making C6 and C2 highly electrophilic. Expected to be the most reactive of this series.

This comparison highlights how the nature and position of substituents dramatically tune the reactivity of the pyrimidine core, allowing chemists to select the appropriate scaffold for their synthetic goals. The cyano-substituted derivative is predicted to be exceptionally reactive, enabling substitutions under milder conditions.

From Theory to Bench: Experimental Validation and Protocol

The in-silico analysis predicts that a nucleophile will preferentially attack the C6 position of this compound. Here, we provide a robust, self-validating protocol for the regioselective mono-amination of this substrate, a common transformation in drug development.

Protocol: Regioselective C6-Amination of this compound

This procedure details the reaction with a generic secondary amine (e.g., morpholine) as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (or other secondary amine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, non-nucleophilic base used to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve/suspend the solids. Add the secondary amine (1.1 eq) to the stirring mixture via syringe.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism. A slight excess of the amine ensures complete consumption of the limiting pyrimidine substrate.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 50-60 °C.

    • Rationale: Moderate heating provides the necessary activation energy for the reaction without promoting di-substitution or decomposition. The highly activated nature of the substrate means harsh conditions are likely unnecessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should appear, and the starting material spot should disappear. The reaction is typically complete within 2-4 hours.

    • Rationale: TLC is a crucial and rapid technique for determining reaction completion, preventing the formation of byproducts from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

    • Rationale: This step removes the inorganic base and the bulk of the solvent.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Rationale: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: This step removes all traces of water before final purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted byproduct, or other impurities, yielding the pure compound for characterization and further use.

G cluster_0 SNAr Reaction Mechanism Reactants Pyrimidine + Nu:⁻ Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->Intermediate 1. Nucleophilic Attack (Slow) Products Substituted Pyrimidine + Cl⁻ Intermediate->Products 2. Loss of Leaving Group (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion: Integrating In-Silico Predictions into Modern Synthesis

This compound stands out as a highly activated and versatile scaffold for chemical synthesis. As demonstrated, modern computational techniques like DFT provide a robust framework for predicting its reactivity, specifically forecasting the enhanced electrophilicity and regioselectivity of nucleophilic attack at the C6 position.[8][16] This predictive power, when coupled with carefully designed and validated experimental protocols, allows researchers to approach synthesis with greater confidence and efficiency. By leveraging the synergy between in-silico analysis and bench chemistry, drug development professionals can accelerate the discovery of novel therapeutics, saving valuable time and resources in the process.

References

Benchmarking the efficacy of kinase inhibitors derived from 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using a potent, synthetically derived Aurora kinase inhibitor as a case study. We will objectively compare its performance against established benchmarks and provide the detailed experimental methodologies required for robust validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[1][2] Kinases, being central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[3] The hyperactivation of specific kinases, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), is a hallmark of many malignancies, driving uncontrolled cell proliferation and survival.[1][4]

This guide will focus on a methodical approach to benchmarking the efficacy of a novel pyrimidine-based Aurora kinase inhibitor, herein referred to as Compound 13 , which has been synthesized from a 2,4,6-trichloropyrimidine precursor.[5] We will compare its in-vitro potency against the well-established pan-Aurora kinase inhibitor, Tozasertib (VX-680). Furthermore, to provide a broader context for benchmarking pyrimidine-derived inhibitors, we will also present comparative data for inhibitors of other key kinase families, namely Palbociclib for CDK4/6 and Baricitinib for JAK1/2.

The Rationale Behind Kinase Inhibition and Benchmarking

The fundamental principle of targeted cancer therapy is to selectively inhibit the molecular drivers of the disease while minimizing damage to healthy cells. Kinase inhibitors are a prime example of this strategy. However, the development of a novel kinase inhibitor requires rigorous validation of its potency and selectivity. This is achieved through a process of benchmarking, where the new compound is compared against existing, well-characterized inhibitors (benchmarks) under standardized experimental conditions.[3] This comparative analysis is crucial for determining the therapeutic potential of a new drug candidate.

A key metric in this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value signifies higher potency. By comparing the IC50 of a novel compound to a benchmark, researchers can gauge its relative efficacy and make informed decisions about its further development.

Comparative Efficacy: In Vitro Inhibitory Activity

The following table summarizes the in vitro IC50 values for our pyrimidine-derived Compound 13 and the selected benchmark inhibitors against their respective primary kinase targets. It is important to note that for a direct and definitive comparison, these assays should ideally be performed side-by-side under identical experimental conditions.

Compound NameScaffold/ClassPrimary Target(s)Reported IC50 (nM)
Compound 13 Pyrimidine DerivativeAurora A38.6 ± 7.0[5]
Tozasertib (VX-680) Pan-Aurora InhibitorAurora A0.6[6][7]
Aurora B18[6][7]
Aurora C4.6[6]
Palbociclib (PD-0332991) CDK4/6 InhibitorCDK411[8][9]
CDK616[8][9]
Baricitinib JAK1/2 InhibitorJAK15.9[10][11]
JAK25.7[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and the experimental approach to benchmarking, the following diagrams have been generated using Graphviz.

G cluster_0 Aurora Kinase A Signaling Pathway G2/M Phase G2/M Phase Aurora A Aurora A G2/M Phase->Aurora A Activation PLK1 PLK1 Aurora A->PLK1 Phosphorylation MYC MYC Aurora A->MYC Stabilization Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Cell Proliferation Cell Proliferation MYC->Cell Proliferation Compound 13 Compound 13 Compound 13->Aurora A Inhibition Tozasertib Tozasertib Tozasertib->Aurora A Inhibition

Caption: Aurora Kinase A Signaling Pathway and Points of Inhibition.

G cluster_1 Experimental Workflow for Kinase Inhibitor Benchmarking Start Start Inhibitor Synthesis Synthesize Novel Pyrimidine Derivative Start->Inhibitor Synthesis Benchmark Selection Select Benchmark Inhibitor (e.g., Tozasertib) Start->Benchmark Selection In Vitro Kinase Assay Perform In Vitro Kinase Assay Inhibitor Synthesis->In Vitro Kinase Assay Benchmark Selection->In Vitro Kinase Assay IC50 Determination Determine IC50 Values In Vitro Kinase Assay->IC50 Determination Data Analysis Comparative Data Analysis IC50 Determination->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General Workflow for Benchmarking Kinase Inhibitor Efficacy.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of a kinase inhibitor. The specific kinase, substrate, and buffer conditions should be optimized for the target of interest (e.g., Aurora A).

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for the specific kinase activity (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT).
  • Kinase: Use a purified, active recombinant kinase enzyme.
  • Substrate: Use a specific peptide or protein substrate for the kinase.
  • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km value for the specific kinase.
  • Test Compounds: Prepare serial dilutions of the novel inhibitor and the benchmark inhibitor in DMSO.

2. Assay Procedure:

  • Add the diluted inhibitors or DMSO (vehicle control) to the wells of a 96-well or 384-well plate.
  • Add the kinase and substrate to the wells.
  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

3. Detection and Data Analysis:

  • Terminate the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P or 33P-ATP into the substrate) or non-radiometric methods like fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., a cell line with amplified Aurora A) in appropriate growth medium.

2. Assay Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Treat the cells with serial dilutions of the novel inhibitor and the benchmark inhibitor. Include a vehicle control (DMSO).
  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

3. Measurement of Cell Viability:

  • Assess cell viability using a suitable method, such as the MTT or resazurin reduction assay, or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).
  • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The systematic benchmarking of novel kinase inhibitors against established standards is a cornerstone of preclinical drug discovery. This guide has provided a framework for such an evaluation, using a pyrimidine-derived Aurora kinase inhibitor, Compound 13 , as a practical example. By employing robust in vitro and cell-based assays, researchers can generate the critical data needed to assess the potency and potential of new therapeutic candidates. The comparative data presented herein for inhibitors of Aurora kinases, CDKs, and JAKs underscores the importance of context in evaluating inhibitor efficacy. A thorough and methodologically sound benchmarking process is essential for identifying the most promising compounds to advance into further development and, ultimately, to the clinic.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides essential, immediate safety and logistical information, including operational and disposal plans for 2,6-Dichloropyrimidine-4-carbonitrile. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

As a novel heterocyclic compound, this compound presents a unique set of handling and disposal challenges. While specific toxicological data is limited, its chemical structure—a chlorinated pyrimidine with a nitrile group—suggests it should be treated as a hazardous substance with potential cytotoxic, irritant, and ecotoxic properties. This guide, grounded in established safety protocols for analogous chemical classes, provides a comprehensive framework for the responsible management and disposal of this compound.

Hazard Analysis and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Due to the absence of extensive toxicological data for this compound, a conservative approach, treating it as a potent and hazardous chemical, is mandatory.

Inherent Chemical Risks:
  • Cytotoxicity: Pyrimidine derivatives are integral to DNA and RNA structure, and halogenated analogs can interfere with cellular processes. Until proven otherwise, this compound should be handled as a potentially cytotoxic agent.[1][2][3]

  • Reactivity: The dichloropyrimidine core is susceptible to nucleophilic substitution, and the nitrile group can undergo hydrolysis under strong acidic or basic conditions.[4] Incompatible materials should be strictly avoided to prevent uncontrolled reactions.

  • Thermal Decomposition: Combustion of chlorinated organic compounds can generate highly toxic byproducts, including hydrogen chloride (HCl), nitrogen oxides (NOx), and cyanides.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes of the compound or contaminated solvents.
Hand Protection Double-gloving with nitrile or neoprene gloves. Viton gloves may offer superior resistance for prolonged contact with chlorinated aromatic compounds.[3]Provides a robust barrier against dermal absorption. Breakthrough times for nitrile gloves with similar compounds can be less than an hour, necessitating frequent changes upon contamination.[3][6][7][8][9][10]
Body Protection A fully-buttoned laboratory coat, preferably made of a chemical-resistant material. For larger quantities or spill cleanup, a disposable chemical-resistant gown is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.Minimizes the risk of inhaling airborne particles of the solid compound or vapors from its solutions. OSHA has not established a specific Permissible Exposure Limit (PEL) for this compound, but NIOSH recommends a ceiling limit of 2 ppm for halogenated anesthetic agents, which can serve as a conservative guideline.[11][12][13][14]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in hazardous waste management.

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Incompatible Wastes: Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[14][15][16][17]

Step 2: Spill and Decontamination Procedures

Accidental spills must be managed promptly and effectively to minimize exposure and environmental contamination.

For a Small Spill (<5 g or 5 mL):

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: If it is a solid, gently cover with a damp paper towel to avoid raising dust. For a liquid, cover with an absorbent material (e.g., vermiculite or a chemical absorbent pad).[1][18][19]

  • Collection: Carefully scoop the contained material into the designated hazardous waste container.

  • Decontamination: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.[18] All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (>5 g or 5 mL):

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Isolate and Ventilate: Isolate the area and, if safe to do so, ensure it is well-ventilated.

  • Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance and assistance.

Decontamination of Laboratory Equipment:

  • Initial Cleaning: Physically remove any visible residue.

  • Chemical Decontamination: Wash the equipment with a suitable solvent (e.g., methanol or ethanol) that will dissolve the compound, followed by a thorough wash with soap and water. All solvent rinses and cleaning materials must be collected as hazardous waste. For sensitive equipment, follow the manufacturer's decontamination guidelines.[20][21][22]

Step 3: Final Disposal

The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility.

Primary Recommended Disposal Method: High-Temperature Incineration

Controlled incineration in a permitted hazardous waste incinerator is the preferred method for the complete destruction of this compound.[18]

  • Operational Parameters: Incineration should be carried out at a minimum temperature of 1100°C for wastes containing more than 1% halogenated organic substances to ensure a destruction and removal efficiency (DRE) of at least 99.99%.[1][18][23]

  • Emission Control: The incinerator must be equipped with a robust flue gas scrubbing system, such as a packed bed absorber, to neutralize the hydrogen chloride (HCl) gas produced during combustion.[19][24][25][26][27]

Alternative Disposal Method: Chemical Treatment (for specialized facilities)

While not a standard laboratory procedure, chemical degradation can be an effective disposal method under controlled conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, which may reduce its toxicity. This process typically requires heating under reflux.[4][23][24][25][28]

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which could be used to displace them with less toxic functional groups.[29][30][31][32]

Note: Any chemical treatment method must be thoroughly validated to ensure complete degradation of the parent compound and to characterize the toxicity of any byproducts before the resulting waste can be considered for a different disposal pathway.

Regulatory Considerations: RCRA Waste Classification

In the United States, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). As this compound is not specifically listed as a P- or U-listed hazardous waste, a hazardous waste determination must be made based on its characteristics.[27][33][34][35][36][37]

  • Toxicity Characteristic (D-Code): Due to its structure as a halogenated organic compound and potential cytotoxicity, it is highly likely to be classified as a toxic hazardous waste. The Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it leaches any regulated toxic constituents above their regulatory thresholds.[20][21][28][33]

  • Reactivity (D003): The potential for the nitrile group to release cyanide under certain conditions should be evaluated to determine if it meets the criteria for a reactive waste.[28]

Given these considerations, it is prudent to manage all waste containing this compound as a hazardous waste. Consult with your institution's EHS department for specific guidance on waste profiling and assigning the correct RCRA waste codes.

Disposal Workflow Diagram

DisposalWorkflow cluster_spill Spill Response start Start: Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill Spill Occurs? ppe->spill storage Store Sealed Container in a Designated Hazardous Waste Area segregate->storage cleanup Follow Spill Cleanup Protocol (Small vs. Large Spill) spill->cleanup Yes spill->storage No decon Decontaminate Surfaces and Equipment cleanup->decon decon->segregate pickup Arrange for Pickup by Licensed Waste Disposal Vendor storage->pickup transport Transport to a Permitted TSDF (Treatment, Storage, and Disposal Facility) pickup->transport incinerate High-Temperature Incineration (≥1100°C) with Flue Gas Scrubbing transport->incinerate end End: Complete Destruction incinerate->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,6-Dichloropyrimidine-4-carbonitrile (CAS No. 26293-93-6). The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step minimizes risk and protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Risks

A thorough understanding of a chemical's potential hazards is the cornerstone of effective PPE selection. While comprehensive toxicological data for this compound is not fully available, the Safety Data Sheet (SDS) and data from structurally analogous compounds (chlorinated pyrimidines) necessitate treating it as a hazardous substance.[1][2] Key risks include potential irritation to the skin, eyes, and respiratory system.[3][4][5]

The precautionary principle dictates that in the absence of complete data, we assume a higher level of hazard. Handling should always occur in a controlled environment, such as a chemical fume hood, to mitigate inhalation risks.[6]

Hazard ClassificationCategoryBasis for Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Data Not AvailableAssumed harmful. Procedures must prevent ingestion, skin contact, and inhalation of dust or vapors.[2][6]
Skin Corrosion/Irritation Assumed Irritant/Corrosive[7]Structurally similar compounds are known skin irritants or corrosives. Impervious gloves and clothing are mandatory.[2][7]
Serious Eye Damage/Irritation Assumed Irritant/Damaging[7][8]Direct contact with chemical dust or splash can cause serious eye irritation or damage. Chemical safety goggles are essential.[1][4]
Respiratory Irritation Assumed Irritant[3][4]The compound is a fine powder; dust formation must be avoided to prevent respiratory tract irritation.[1][4]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a checklist but a comprehensive strategy. Each component serves a specific purpose, and its efficacy depends on proper selection, fit, and use.

A. Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting, indirectly vented chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]

  • Causality: Goggles provide a seal around the eyes to protect against splashes and fine dust, which can easily bypass the gaps in standard safety glasses.

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, supplement goggles with a full-face shield.[9]

B. Skin and Body Protection

Protecting the skin requires a barrier that is impervious to the chemical.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or coverall is necessary.[10]

  • Gloves: Wear chemical-impermeable gloves.[1] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker gloves or double-gloving.

    • Causality: The dichloropyrimidine structure suggests that a robust barrier is needed. Always check for tears or punctures before use. Contaminated gloves should never be reused.[10]

  • Clothing: Wear long pants and closed-toe shoes. Ensure no skin is exposed between the glove and the lab coat sleeve.

C. Respiratory Protection

Inhalation is a critical exposure route, especially when handling powders.

  • Primary Control: All handling of this compound solid must be performed within a certified chemical fume hood to ensure adequate ventilation.[2][6]

  • Secondary Control: If engineering controls are insufficient, or during emergency situations like a large spill, a NIOSH-approved respirator is required.[2] A full-face respirator provides the highest level of protection for both the respiratory system and the face.[1]

Operational Protocol: A Step-by-Step Guide

This protocol ensures that safety measures are integrated into the entire workflow, from preparation to disposal.

Step 1: Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor before starting work.

  • Inspect PPE: Carefully inspect all PPE for damage, degradation, or contamination. Check gloves for holes and goggles for cracks.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2]

Step 2: Donning PPE (Putting On)
  • Lab Coat/Coveralls: Put on your chemical-resistant lab coat and fasten it completely.

  • Goggles: Put on your chemical safety goggles, ensuring a snug fit.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_start 1. Verify Fume Hood & Inspect PPE don_ppe 2. Don Full PPE (Goggles, Coat, Gloves) prep_start->don_ppe weigh 3. Weigh Compound (Avoid Dust Generation) don_ppe->weigh dissolve 4. Prepare Solution or Reaction Mixture weigh->dissolve decontaminate 5. Decontaminate Work Area & Glassware dissolve->decontaminate dispose_chem 6. Dispose of Chemical Waste in Labeled Container decontaminate->dispose_chem doff_ppe 7. Doff PPE Correctly (Gloves First) dispose_chem->doff_ppe dispose_ppe 8. Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash 9. Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for handling this compound.

Step 4: Doffing PPE (Taking Off)

The order of removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Use one gloved hand to peel the other glove off from the cuff towards the fingertips. Slide the ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior.

  • Lab Coat/Coveralls: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Goggles/Face Shield: Remove eye and face protection.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan: Completing the Safety Cycle

Proper disposal is a legal and ethical requirement.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be disposed of as solid hazardous waste.[4] Do not place contaminated items in the regular trash.

  • Regulatory Compliance: Ensure all waste is handled and disposed of according to local, regional, and national environmental regulations.[4][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By adhering to this comprehensive guide, you build a robust framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it demands.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloropyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dichloropyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.